Ethyl 5-trifluoroacetyl-2-furanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(2,2,2-trifluoroacetyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-2-15-8(14)6-4-3-5(16-6)7(13)9(10,11)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAOGPVUVXZUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645234 | |
| Record name | Ethyl 5-(trifluoroacetyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-41-2 | |
| Record name | Ethyl 5-(2,2,2-trifluoroacetyl)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(trifluoroacetyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-trifluoroacetyl-2-furanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-trifluoroacetyl-2-furanoate is a fascinating heterocyclic compound that holds significant potential in medicinal chemistry and materials science. The incorporation of a trifluoroacetyl group onto the furan scaffold introduces unique electronic properties that can modulate biological activity and chemical reactivity.[1][2] The furan nucleus is a common motif in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] The strong electron-withdrawing nature of the trifluoroacetyl group can enhance the interaction of the molecule with biological targets and influence its metabolic stability. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, and predicted reactivity, to support its application in research and development.
Molecular Structure and Physicochemical Properties
This compound possesses a core furan ring substituted with an ethyl ester at the 2-position and a trifluoroacetyl group at the 5-position. The presence of these functional groups dictates its physical and chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₄ | N/A |
| Molecular Weight | 236.15 g/mol | N/A |
| Boiling Point | 294.9°C at 760 mmHg (Predicted) | [6] |
| Density | 1.352 g/cm³ (Predicted) | [6] |
| Flash Point | 132.1°C (Predicted) | [6] |
Note: Some physical properties are predicted as experimental data for this specific compound is limited. These predictions are based on computational models.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of ethyl 2-furoate with trifluoroacetic anhydride.[7][8][9] This electrophilic aromatic substitution reaction is a well-established method for introducing acyl groups onto aromatic rings.[7] The furan ring is sufficiently electron-rich to undergo acylation, and the reaction is typically catalyzed by a Lewis acid or a strong protic acid.[10]
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
Ethyl 2-furoate
-
Trifluoroacetic anhydride
-
A suitable catalyst (e.g., trifluoroacetic acid, a Lewis acid like AlCl₃ or BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-furoate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add the catalyst (e.g., a catalytic amount of trifluoroacetic acid) to the solution.[11][12]
-
Slowly add trifluoroacetic anhydride dropwise to the stirred solution via the dropping funnel.[13]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the two protons on the furan ring.
-
Ethyl group: A quartet at approximately δ 4.4 ppm (2H, -OCH₂ CH₃) and a triplet at approximately δ 1.4 ppm (3H, -OCH₂CH₃ ).
-
Furan ring protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the 3- and 4-positions. The electron-withdrawing trifluoroacetyl and ester groups will deshield these protons, shifting them downfield. The coupling constant between these two protons (³JHH) is expected to be around 3-4 Hz.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule.
-
Carbonyl carbons: Two signals in the downfield region (δ 160-190 ppm), one for the ester carbonyl and one for the ketone carbonyl of the trifluoroacetyl group.[14]
-
Furan ring carbons: Four signals in the aromatic region (δ 110-160 ppm). The carbons attached to the electron-withdrawing groups (C2 and C5) will be shifted further downfield.[14]
-
Trifluoromethyl carbon: A quartet due to coupling with the three fluorine atoms.
-
Ethyl group carbons: Two signals in the upfield region, one for the -OCH₂ - carbon (around δ 60-65 ppm) and one for the -CH₃ carbon (around δ 14-15 ppm).[15]
¹⁹F NMR Spectroscopy (Predicted)
The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds.[16][17] For this compound, a single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoroacetyl group. The chemical shift is anticipated to be in the range of -70 to -80 ppm (relative to CFCl₃).[18][19] The exact chemical shift can be influenced by the solvent and the electronic environment of the furan ring.[18]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
-
C=O stretching (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C=O stretching (ketone): A strong absorption band around 1680-1700 cm⁻¹.
-
C-F stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹.
-
C-O stretching (ester and furan): Absorption bands in the fingerprint region (1000-1300 cm⁻¹).
-
Furan ring C=C and C-H stretching: Characteristic bands in the aromatic region.
Mass Spectrometry (MS) (Predicted)
The mass spectrum (electron ionization) is expected to show the molecular ion peak (M⁺) at m/z 236. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and the trifluoroacetyl group (-COCF₃). A prominent peak at m/z 69 corresponding to the [CF₃]⁺ ion is also anticipated.
Chemical Reactivity
The chemical reactivity of this compound is governed by the interplay of the electron-rich furan ring and the two strong electron-withdrawing substituents.
Electrophilic Aromatic Substitution
The furan ring is generally susceptible to electrophilic attack, preferentially at the C3 and C4 positions, as the C2 and C5 positions are substituted.[10][20] However, the presence of the strongly deactivating trifluoroacetyl and ethyl ester groups will significantly reduce the nucleophilicity of the furan ring, making further electrophilic substitution reactions challenging.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the furan ring, enhanced by the electron-withdrawing groups, could make it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the substituents.[21][22] For instance, a strong nucleophile might be able to displace a leaving group at the 3 or 4 position if one were present.
Reactions of the Carbonyl Groups
-
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[23][24][25][26] The trifluoroacetyl group is generally more stable to hydrolysis than a standard acetyl group.
-
Reduction: The ketone of the trifluoroacetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). The ester group can also be reduced under stronger conditions (e.g., with LiAlH₄) to the corresponding primary alcohol.
Diels-Alder Reaction
Furan and its derivatives can act as dienes in Diels-Alder reactions.[6][27][28][29][30] The aromaticity of the furan ring reduces its reactivity in this [4+2] cycloaddition. The presence of electron-withdrawing groups on the furan ring generally decreases its reactivity in normal electron-demand Diels-Alder reactions.[30] Therefore, this compound is expected to be a relatively poor diene.
Diagram of Potential Reactivity Pathways
Caption: Predicted reactivity pathways for this compound.
Potential Applications in Drug Discovery and Materials Science
The unique combination of a furan core and a trifluoroacetyl group suggests several potential applications for this compound.
-
Medicinal Chemistry: Furan derivatives are known to possess a wide range of pharmacological activities.[2][3][4][5] The trifluoromethyl group is a common motif in many pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. Therefore, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.[1]
-
Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group is prevalent in modern agrochemicals. This compound could be a precursor for new herbicides, fungicides, or insecticides.
-
Materials Science: Furan-based polymers are gaining interest as bio-based alternatives to petroleum-derived plastics.[31] While the direct polymerization of this molecule is not straightforward, it could be chemically modified to produce monomers for novel polymers with tailored properties, such as enhanced thermal stability or specific optical characteristics.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals.[6] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a promising heterocyclic compound with a unique substitution pattern that imparts interesting chemical properties. While detailed experimental data is currently limited, this guide provides a comprehensive overview based on established chemical principles and data from related structures. Its synthesis via Friedel-Crafts acylation appears feasible, and its reactivity is characterized by the interplay of the electron-deficient furan ring and the two carbonyl functionalities. The predicted spectroscopic data provides a basis for its characterization. The potential applications of this molecule in drug discovery and materials science warrant further investigation, making it a compound of significant interest for researchers in these fields.
References
- Lookchem.
- MDPI. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes.
- ACS Publications. First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. The Journal of Organic Chemistry.
- ACS Publications. Diels–Alder Reaction of Biofuran Derivatives and Cycloolefin for Directional Synthesis of Fused Ring Hydrocarbon High Density Jet Fuel.
- Benchchem.
- MDPI.
- Pharmacological activity of furan deriv
- Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2013).
- Wikipedia. Friedel–Crafts reaction.
- ResearchGate.
- ResearchGate. Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)
- Google Patents.
- AZoM.
- Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- Organic Chemistry Portal. Trifluoroacetamides.
- Organic Chemistry Portal.
- ResearchGate. Synthesis of Furans via Rhodium(II)
- Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.
- Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo.
- Furan: A Promising Scaffold for Biological Activity.
- Sigma-Aldrich.
- Quora.
- Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024).
- PubChem.
- Furan: A Promising Scaffold for Biological Activity. (2024).
- Chemical Journal of Chinese Universities. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. (1993).
- NIST WebBook. 2-Furancarboxylic acid, ethyl ester.
- ChemicalBook.
- YouTube. Furan | Aromatic Nucleophilic Substitution Reaction | Problem | Question | Solved. (2023).
- Semantic Scholar. Furan Derivatives 90. A New Nucleophilic Substitution in Furan Series.
- PMC. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes.
- Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)
- ResearchGate. (PDF) Nucleophilic substitution in the side chain of five membered heterocycles. II. Reaction of furan, thiophene and benzene sulphonyl chlorides with aniline in acetonitrile and benzene. (1976).
- ResearchGate. (PDF)
- MDPI.
- NIH.
- PubMed.
- ResearchGate. (PDF)
- NIH.
- PubChem.
- Efficient Depolymerization of Poly(ethylene 2,5-furano
- YouTube. Disconnecting with a sneaky furan? (2023).
- MDPI. Synthesis of Poly(ethylene furanoate)
Sources
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Ethyl fluoroacetate(459-72-3) 13C NMR [m.chemicalbook.com]
- 16. azom.com [azom.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. quora.com [quora.com]
- 21. Furan Derivatives 90. A New Nucleophilic Substitution in Furan Series | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Enzymatic hydrolysis of poly(ethylene furanoate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Efficient Depolymerization of Poly(ethylene 2,5-furanoate) Using Polyester Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. mdpi.com [mdpi.com]
Ethyl 5-trifluoroacetyl-2-furanoate CAS number and molecular structure.
An In-depth Technical Guide to Ethyl 5-trifluoroacetyl-2-furanoate
This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its chemical identity, a proposed synthetic pathway, predicted spectroscopic characteristics, and potential applications, offering a foundational resource for researchers in the field.
Core Compound Identification
Molecular Structure
The structure of this compound incorporates a central furan ring, substituted at the 2-position with an ethyl ester group and at the 5-position with a trifluoroacetyl group. The SMILES representation of the molecule is O=C(OCC)C1=CC=C(C(C(F)(F)F)=O)O1.[2]
Below is a two-dimensional representation of the molecular structure:
Synthesis and Mechanism
The synthesis of this compound is logically achieved through the Friedel-Crafts acylation of ethyl 2-furoate. This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for acylating aromatic rings.[4] In this case, the furan ring, being an electron-rich heterocycle, is susceptible to acylation.[5]
The trifluoroacetyl group is introduced using trifluoroacetic anhydride, a potent acylating agent that can often acylate reactive aromatic compounds without the need for a traditional Lewis acid catalyst.[6] The reaction proceeds preferentially at the 5-position of the ethyl 2-furoate due to the directing effect of the oxygen heteroatom and the deactivating nature of the ester group at the 2-position.
Proposed Synthetic Protocol
This protocol is a representative procedure based on established Friedel-Crafts acylation principles for furan derivatives. Optimization may be required to achieve high yields.
Materials:
-
Ethyl 2-furoate
-
Trifluoroacetic anhydride
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-furoate (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the proposed synthesis.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the ethyl group protons and the two protons on the furan ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.3-7.5 | Doublet (d) | 1H | H-3 (furan) | The proton adjacent to the ester group will be downfield due to its electron-withdrawing nature. |
| ~7.0-7.2 | Doublet (d) | 1H | H-4 (furan) | The proton adjacent to the trifluoroacetyl group will also be downfield. |
| 4.38 | Quartet (q) | 2H | -OCH₂ CH₃ | Typical chemical shift for a methylene group in an ethyl ester. |
| 1.39 | Triplet (t) | 3H | -OCH₂CH₃ | Typical chemical shift for a methyl group in an ethyl ester. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~175-180 | C F₃C =O | The trifluoroacetyl carbonyl carbon will be significantly downfield. |
| ~158-162 | Ester C =O | The ester carbonyl carbon appears in this characteristic region. |
| ~145-150 | C -2 (furan) | The carbon bearing the ester group. |
| ~140-145 | C -5 (furan) | The carbon bearing the trifluoroacetyl group. |
| ~120-125 | C -3 (furan) | Furan ring carbon. |
| ~115-120 | C -4 (furan) | Furan ring carbon. |
| ~110-120 (q) | -C F₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with fluorine. |
| ~62 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |
| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~1720-1740 | C=O (Ester) | Stretch |
| ~1690-1710 | C=O (Ketone) | Stretch |
| ~1100-1300 | C-F | Stretch |
| ~1000-1250 | C-O | Stretch |
Predicted Mass Spectrum (MS)
Electron ionization mass spectrometry is expected to show the molecular ion peak and characteristic fragmentation patterns.
| Predicted m/z | Fragment |
| 236 | [M]⁺ (Molecular Ion) |
| 207 | [M - C₂H₅]⁺ |
| 191 | [M - OC₂H₅]⁺ |
| 167 | [M - CF₃]⁺ |
| 69 | [CF₃]⁺ |
Potential Applications in Drug Discovery and Development
While specific applications for this compound have not been extensively documented, its structural motifs suggest significant potential in medicinal chemistry.
-
Furan as a Bioisostere: The furan ring is a well-established bioisostere for phenyl and other aromatic rings in drug design.[7] It can modulate pharmacokinetic properties such as solubility and metabolism while maintaining or enhancing biological activity. Furan derivatives are known to possess a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[8][9]
-
Trifluoroacetyl Group as a Bioactive Moiety: The trifluoromethyl group is a key component in many modern pharmaceuticals. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and cell membrane permeability. The trifluoroacetyl group, in particular, can act as a reactive handle for covalent modification of biological targets or as a potent hydrogen bond acceptor.
Given these features, this compound is a valuable building block for the synthesis of novel drug candidates. It could be explored in the development of enzyme inhibitors, receptor antagonists, or as an intermediate in the synthesis of more complex heterocyclic systems.
Conceptual Relationship of Structure to Application
The diagram below illustrates how the key structural components of this compound may contribute to its potential biological activity.
Caption: Relationship between structural features and potential applications.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on its structure, it should be handled with the standard precautions for laboratory chemicals. It is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10]
References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
ResearchGate. Application of furan derivative in medicinal field. [Link]
-
LookChem. This compound Safety Data Sheets(SDS). [Link]
-
MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
-
MDPI. Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). [Link]
-
MDPI. Recent Trends in the Synthesis of Monomers for Furanoate Polyesters and Their Nanocomposites' Fabrication as a Sustainable Packaging Material. [Link]
-
Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
ResearchGate. Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. [Link]
-
Chemical Journal of Chinese Universities. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. [Link]
-
Manasagangotri Physics. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. [Link]
-
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
Furan: A Promising Scaffold for Biological Activity. Furan: A Promising Scaffold for Biological Activity. [Link]
-
NIST WebBook. 2-Furancarboxylic acid, ethyl ester. [Link]
-
NIST WebBook. 2-Furancarboxylic acid, ethyl ester. [Link]
-
ResearchGate. Polyethylene furanoate (PEF) and its synthesis via ring-opening.... [Link]
-
Scribd. Reactivity of Furan Pyrrole Thiophene An. [Link]
-
SpectraBase. Trifluoro-acetic acid, ethyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]
Sources
- 1. 898787-41-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. Search | BLDpharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. Ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 4-acetyl-5-(trifluoromethyl)furan-2-carboxylate|BLD Pharm [bldpharm.com]
- 8. Ethyl 5-[2-oxo-2-(2,3,4-trihydroxyphenyl)ethyl]furan-2-carboxylate | C15H14O7 | CID 854609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 5-trifluoroacetyl-2-furanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of Fluorinated Furans
Furan rings are privileged scaffolds in drug discovery, appearing in numerous natural products and pharmaceuticals. The introduction of a trifluoroacetyl group at the 5-position of the furan ring, as in Ethyl 5-trifluoroacetyl-2-furanoate, can significantly modulate the molecule's physicochemical and biological properties. The high electronegativity of the fluorine atoms can influence metabolic stability, binding affinity to biological targets, and lipophilicity. Accurate spectroscopic characterization is therefore paramount for confirming the structure, assessing purity, and understanding the electronic nature of these valuable compounds.
Plausible Synthetic Route: Friedel-Crafts Acylation
A likely synthetic pathway to this compound involves the Friedel-Crafts acylation of ethyl 2-furanoate. This classic electrophilic aromatic substitution reaction would utilize trifluoroacetic anhydride as the acylating agent, typically in the presence of a Lewis acid catalyst. However, due to the electron-withdrawing nature of the ester group, which deactivates the furan ring, harsher reaction conditions or more potent catalytic systems might be necessary compared to the acylation of unsubstituted furan. A potential alternative is the use of trifluoroacetic acid as both a catalyst and solvent.[1]
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Here, we present the predicted ¹H and ¹³C NMR spectra for this compound, providing a detailed analysis of the expected chemical shifts, coupling patterns, and signal assignments.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the ethyl group and the two furan protons. The electron-withdrawing effects of the ester and trifluoroacetyl groups will significantly influence the chemical shifts of the furan protons, causing them to appear at lower fields (higher ppm values) compared to unsubstituted furan.
| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~7.4 - 7.6 | Doublet | ~3.5 - 4.0 | H-3 | Deshielded by the adjacent C2-ester and the C5-trifluoroacetyl group. |
| ~7.2 - 7.4 | Doublet | ~3.5 - 4.0 | H-4 | Deshielded by the C5-trifluoroacetyl group. Coupled to H-3. |
| 4.41 | Quartet | 7.1 | -OCH₂CH₃ | Typical chemical shift for an ethyl ester methylene group, coupled to the methyl protons. |
| 1.40 | Triplet | 7.1 | -OCH₂CH₃ | Typical chemical shift for an ethyl ester methyl group, coupled to the methylene protons. |
Causality Behind Experimental Choices in NMR: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic molecules due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable. A standard 5 mm NMR tube is used for routine analysis. The spectrometer frequency (e.g., 400 MHz) determines the resolution of the spectrum; higher frequencies provide better signal dispersion.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: The spectrum is recorded on a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: Approximately 2-4 seconds.
-
Spectral Width: A range covering from -1 to 10 ppm is typically sufficient.
-
-
Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbons and the carbons of the furan ring attached to the electron-withdrawing groups are expected at the downfield end of the spectrum. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~175 - 180 (quartet, J ≈ 35-40 Hz) | C=O (trifluoroacetyl) | Carbonyl carbon deshielded by the adjacent CF₃ group. |
| ~158 - 162 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |
| ~148 - 152 | C-5 | Attached to the strongly electron-withdrawing trifluoroacetyl group. |
| ~145 - 149 | C-2 | Attached to the electron-withdrawing ester group. |
| ~122 - 126 | C-3 | Furan ring carbon adjacent to the ester group. |
| ~118 - 122 | C-4 | Furan ring carbon adjacent to the trifluoroacetyl group. |
| ~116 - 120 (quartet, J ≈ 290 Hz) | -CF₃ | Strongly deshielded by the three fluorine atoms. |
| ~62 - 65 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~14 - 16 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃ with TMS) is generally preferred for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.
-
Instrument Setup: The spectrum is recorded on a 400 MHz NMR spectrometer, which corresponds to a ¹³C frequency of approximately 100 MHz.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: A range from 0 to 220 ppm is standard.
-
-
Data Processing: Similar to ¹H NMR, the FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed. The spectrum is phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups and the C-F bonds.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3120 - 3150 | Medium | C-H stretch | Furan ring |
| ~2980 - 3000 | Medium | C-H stretch | Ethyl group |
| ~1730 - 1750 | Strong | C=O stretch | Ester carbonyl |
| ~1690 - 1710 | Strong | C=O stretch | Ketone (trifluoroacetyl) carbonyl |
| ~1550 - 1600 | Medium | C=C stretch | Furan ring |
| ~1100 - 1300 | Very Strong | C-F stretch | Trifluoromethyl group |
| ~1000 - 1250 | Strong | C-O stretch | Ester and furan ether |
Causality Behind Experimental Choices in IR Spectroscopy: For a liquid or low-melting solid, the simplest sampling method is to acquire the spectrum of a neat thin film between two salt (e.g., NaCl or KBr) plates. This avoids the use of solvents which have their own IR absorptions. Alternatively, Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.
Experimental Protocol: FT-IR Spectroscopy (Thin Film Method)
-
Sample Preparation: Place a small drop of liquid this compound onto a clean NaCl or KBr salt plate. Place a second salt plate on top and gently press to form a thin, uniform film.
-
Instrument Setup: Place the salt plate assembly in the sample holder of an FTIR spectrometer.
-
Data Acquisition:
-
Background Scan: First, acquire a background spectrum of the empty sample compartment to subtract atmospheric water and carbon dioxide signals.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.
Predicted Mass Spectrum (Electron Ionization)
The molecular ion peak (M⁺) is expected at m/z = 236, corresponding to the molecular weight of C₉H₇F₃O₄. The fragmentation pattern will be influenced by the stability of the furan ring and the presence of the ester and trifluoroacetyl groups.
| Predicted m/z | Possible Fragment Ion | Fragment Structure |
| 236 | [M]⁺ | [C₉H₇F₃O₄]⁺ |
| 207 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |
| 191 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |
| 167 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |
| 140 | [Ethyl 2-furoate]⁺ | Cleavage of the trifluoroacetyl group. |
| 95 | [Furoyl]⁺ | [C₄H₃O-CO]⁺ |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or via a direct insertion probe.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Key MS Fragmentation Pathways
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers working with this and related compounds. The principles outlined herein for spectral interpretation are broadly applicable and can aid in the unambiguous identification and quality assessment of novel fluorinated heterocyclic compounds in drug discovery and materials science.
References
- Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities, 1993, 14(10): 1380.
- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
- Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. Chemistry of Heterocyclic Compounds, 2014, 50(7), 941-948.
-
Interpreting Infrared Spectra. Specac Ltd. ([Link])
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. ([Link])
-
Ethyl 2-furoate. PubChem. ([Link])
-
2-Furancarboxylic acid, ethyl ester. NIST WebBook. ([Link])
Sources
An In-Depth Technical Guide to the Safe Handling of Ethyl 5-trifluoroacetyl-2-furanoate for Research and Development
This guide provides comprehensive safety and handling protocols for Ethyl 5-trifluoroacetyl-2-furanoate, a compound of interest for researchers, scientists, and professionals in drug development. Given the compound's novel structure, this document synthesizes data from structurally related molecules to establish a robust framework for its safe utilization in a laboratory setting. The information herein is grounded in established principles of chemical safety and is intended to supplement, not replace, institutional safety protocols and regulatory guidelines.
Understanding the Hazard Profile: A Synthesis of Structural Analogs
This compound is a molecule that combines the structural features of a furan ring, an ethyl ester, and a trifluoromethyl ketone. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach to safety necessitates an evaluation of the hazards associated with its constituent chemical moieties.
-
The Furan Moiety: Furan and its derivatives are known to be flammable and can be harmful if inhaled or swallowed.[1][2] Some furan compounds are suspected carcinogens and may cause genetic defects.[1][3] Chronic exposure can lead to organ damage.[1] The furan ring is also sensitive to heat and can form unstable peroxides upon exposure to air.[4]
-
The Trifluoroacetyl Group: The trifluoroacetyl group, present as a trifluoromethyl ketone, is highly reactive due to the electron-withdrawing nature of the fluorine atoms.[5] Compounds containing this group, such as ethyl trifluoroacetate, are often flammable, harmful if swallowed, and can cause skin and severe eye irritation.[6][7]
-
Ethyl Esters: While generally less hazardous, ethyl esters can be flammable and may cause irritation upon contact.[8][9]
Based on this analysis, this compound should be treated as a hazardous substance with potential for flammability, toxicity (oral, dermal, and inhalation), skin and eye irritation, and potential long-term health effects such as carcinogenicity and mutagenicity.
Prudent Laboratory Practices: A Risk-Based Approach
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. The following sections detail essential handling, storage, and emergency procedures.
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize exposure. This is best achieved through a combination of engineering controls and appropriate PPE.
Table 1: Recommended Engineering Controls and Personal Protective Equipment
| Control/Equipment | Specification | Rationale |
| Ventilation | Chemical fume hood | To prevent inhalation of vapors and potential aerosols. |
| Eye Protection | Chemical safety goggles and face shield | To protect against splashes and accidental contact.[10] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact.[10] |
| Body Protection | Laboratory coat and closed-toe shoes | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | May be required for large-scale operations or in case of ventilation failure. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling:
-
Storage:
Experimental Workflow: A Step-by-Step Protocol for Safe Use
The following diagram and protocol outline a safe workflow for handling this compound in a typical laboratory experiment.
Caption: Experimental workflow for safe handling.
Experimental Protocol:
-
Preparation:
-
Step 1.1: Don all required PPE as outlined in Table 1.
-
Step 1.2: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Step 1.3: Carefully weigh and prepare all reagents within the fume hood.
-
-
Reaction:
-
Step 2.1: Slowly add this compound to the reaction mixture. Be mindful of any potential exothermic reactions.
-
Step 2.2: Monitor the reaction progress using appropriate analytical techniques.
-
-
Work-up and Purification:
-
Step 3.1: Quench the reaction carefully, considering the potential for gas evolution or heat generation.
-
Step 3.2: Perform any necessary extractions in a separatory funnel, ensuring it is properly vented.
-
Step 3.3: Purify the product using techniques such as column chromatography or distillation, with appropriate ventilation.
-
-
Cleanup and Disposal:
-
Step 4.1: Segregate all waste streams (solid, liquid, halogenated, non-halogenated) into clearly labeled, appropriate waste containers.
-
Step 4.2: Decontaminate all glassware and work surfaces.
-
Step 4.3: Dispose of all chemical waste in accordance with institutional and local regulations.[11]
-
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial.
Caption: Emergency response flowchart.
-
In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][13] Seek medical attention.[7]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.[7]
-
If Inhaled: Move the person to fresh air.[7][13] If breathing is difficult, give oxygen. Seek medical attention.[13]
-
If Swallowed: Do NOT induce vomiting.[13] Rinse mouth with water and seek immediate medical attention.[7]
-
In Case of a Spill: Evacuate the area and notify your supervisor and institutional Environmental Health and Safety (EHS) office. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material and clean the area as per your institution's guidelines.
Conclusion: A Culture of Safety
The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles outlined in this guide into daily laboratory practice, researchers can mitigate risks and foster a culture of safety that protects themselves, their colleagues, and the environment.
References
- Vertex AI Search.
- National Center for Biotechnology Information.
- Sigma-Aldrich.
- ChemicalBook. Toxicity and hazards of Furan.
- New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet.
- Synquest Labs. Ethyl 2-(4-fluoroanilino)
- TCI Chemicals.
- The Good Scents Company.
- National Oceanic and Atmospheric Administr
- Organic Chemistry Portal. Synthesis of trifluoromethyl ketones.
- Fisher Scientific.
- The Good Scents Company. ethyl furaneol 2-ethyl-4-hydroxy-5-methylfuran-3-one.
- Royal Society of Chemistry.
- ACS Publications. The Reaction of Trifluoromethyl Ketones and Trialkylphosphines.
- ChemicalBook.
- Chemos GmbH & Co.KG.
- Cole-Parmer.
- Elsevier. RIFM fragrance ingredient safety assessment, 4-acetoxy-2,5-dimethyl-3 (2H)furanone, CAS Registry Number 4166-20.
- ACS Publications.
- Beilstein-Institut. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals.
- Loba Chemie.
- ResearchGate. Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones.
- The Good Scents Company. 2-acetonyl-5-ethyl furan, NF0247.
- Synquest Labs.
- MDPI. Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects.
- Elsevier. RIFM fragrance ingredient safety assessment, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, CAS Registry Number 698-10-2.
- Wikipedia.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Toxicity and hazards of Furan_Chemicalbook [chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethyl trifluoroacetate | C4H5F3O2 | CID 9794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Solubility of Ethyl 5-trifluoroacetyl-2-furanoate in common organic solvents.
<
A Predictive and Methodological Approach for Researchers
Abstract
Introduction: The Principle of "Like Dissolves Like"
The solubility of a solid in a liquid solvent is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released when new solute-solvent interactions are formed.[1] The fundamental principle "like dissolves like" serves as an excellent predictive tool, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[2] These forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonds.[3] For a solution to form, the energy required to disrupt existing interactions must be compensated by the formation of new, favorable solute-solvent interactions.[4]
Ethyl 5-trifluoroacetyl-2-furanoate possesses several distinct functional groups that dictate its interaction with various solvents. By analyzing these features, we can develop a strong hypothesis regarding its solubility profile.
Molecular Structure Analysis and Solubility Prediction
The solubility of this compound is determined by the interplay of its three primary functional regions: the ethyl ester group, the trifluoroacetyl group, and the furan ring.
Caption: Molecular structure of this compound with key functional groups highlighted.
-
Trifluoroacetyl Group (-COCF₃): This is the most influential group. The strong electron-withdrawing effect of the three fluorine atoms makes the carbonyl carbon highly electrophilic and the oxygen highly electronegative. This creates a very strong dipole, promoting powerful dipole-dipole interactions. The carbonyl oxygen can also act as a hydrogen bond acceptor.
-
Ethyl Ester Group (-COOCH₂CH₃): This group is also polar and contributes to the molecule's overall polarity. The carbonyl oxygen and the ether oxygen can both act as hydrogen bond acceptors.
-
Furan Ring: The furan ring is an aromatic heterocycle containing an oxygen atom. It is considered moderately polar and can engage in π-π stacking interactions with aromatic solvents and dipole-dipole interactions.
Based on this analysis, the molecule is decidedly polar. Therefore, its solubility will be highest in polar solvents and lowest in nonpolar solvents.
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, categorized by their polarity.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF, Ethyl Acetate, THF | Very High | These solvents have strong dipoles that can effectively solvate the highly polar trifluoroacetyl and ester groups. The absence of acidic protons prevents unwanted reactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the carbonyl oxygens of the solute, leading to strong solute-solvent interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is sufficient to dissolve the polar solute. They are good general-purpose solvents for moderately to highly polar organic compounds. |
| Aromatic | Toluene, Benzene | Moderate | Interactions will be primarily driven by dipole-induced dipole forces and potential π-π stacking with the furan ring. These interactions are weaker than dipole-dipole or H-bonding. |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Very Low / Insoluble | The weak London dispersion forces of these solvents cannot overcome the strong solute-solute interactions (crystal lattice energy) of the polar this compound.[1] |
Experimental Protocol: Gravimetric Solubility Determination
To obtain precise quantitative data, a direct experimental approach is necessary. The gravimetric method is a robust and straightforward technique for determining the solubility of a solid in a solvent.[5][6] It involves creating a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.[7]
Workflow for Gravimetric Solubility Determination
Caption: Step-by-step workflow for determining solubility via the gravimetric method.
Detailed Step-by-Step Methodology
Materials:
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Scintillation vials or flasks with secure caps
-
Magnetic stirrer and stir bars or orbital shaker
-
Thermostatic bath (optional, for temperature control)
-
Calibrated volumetric pipettes (e.g., 1.00 mL)
-
Syringe filters (0.22 or 0.45 µm, ensure solvent compatibility)
-
Analytical balance (readable to 0.1 mg)
-
Evaporating dishes or pre-weighed vials
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add approximately 500 mg of this compound to a 10 mL glass vial.
-
Add 5.0 mL of the chosen solvent. This creates a slurry with excess solid, which is essential for ensuring saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial on a magnetic stirrer or orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25 °C ± 1 °C) for at least 24 hours. This allows the system to reach equilibrium between the dissolved and undissolved solute.[5]
-
-
Sample Collection:
-
Turn off the agitation and allow the excess solid to settle for 1-2 hours.
-
Carefully draw the clear supernatant through a syringe filter compatible with the solvent to remove any suspended microcrystals.
-
Immediately pipette a precise, known volume (e.g., 1.00 mL) of the clear, filtered saturated solution into a pre-weighed evaporating dish (Weight 1).
-
-
Solvent Removal and Measurement:
-
Place the evaporating dish in a fume hood and allow the solvent to evaporate. This can be expedited with a gentle stream of dry nitrogen.
-
Once the solvent is gone, place the dish in a vacuum oven at a temperature well below the solute's melting point (e.g., 45 °C) until a constant weight is achieved (this may take several hours).
-
Allow the dish to cool to room temperature in a desiccator before weighing it again (Weight 2).
-
-
Calculation:
-
Calculate the mass of the dissolved solute: Mass = Weight 2 - Weight 1.
-
Calculate the solubility: Solubility (g/L) = Mass (g) / Volume of aliquot (L).
-
Conclusion and Practical Implications
While specific experimental data is sparse, a predictive analysis based on the molecular structure of this compound strongly indicates high solubility in polar aprotic and protic solvents, and poor solubility in nonpolar aliphatic solvents. This predictive framework allows chemists to make informed decisions for initial experimental setups. For process optimization, purification, and formulation, however, generating precise data is paramount. The provided gravimetric method offers a reliable and accessible protocol for researchers to quantify the solubility of this compound in any solvent of interest, ensuring reproducibility and scientific rigor in their work.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solutions: Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Intermolecular Forces and Solutions [employees.csbsju.edu]
- 4. Video: Intermolecular Forces in Solutions [jove.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. scribd.com [scribd.com]
Unlocking New Frontiers: A Technical Guide to the Applications of Trifluoroacetylated Furan Compounds in Research
Introduction: The Strategic Advantage of Trifluoroacetylation on the Furan Scaffold
The furan ring, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry and materials science, appearing in a multitude of natural products and synthetic compounds with diverse biological activities.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a cornerstone of modern drug discovery.[3] However, the inherent reactivity of the furan ring can sometimes lead to metabolic instability.[4] The strategic introduction of a trifluoroacetyl group (-C(O)CF₃) onto the furan core is a powerful tactic to not only enhance molecular stability but also to unlock novel functionalities and applications.
The strong electron-withdrawing nature of the trifluoroacetyl group significantly modulates the electronic properties of the furan ring, impacting its reactivity, metabolic stability, and intermolecular interactions.[4] This guide provides an in-depth exploration of the synthesis, unique properties, and burgeoning research applications of trifluoroacetylated furan compounds, offering a technical resource for researchers, scientists, and drug development professionals.
Core Principles: Why Trifluoroacetylate a Furan?
The decision to introduce a trifluoroacetyl group is driven by several key scientific advantages that address common challenges in chemical biology and drug design.
Enhanced Metabolic Stability: The furan ring can be susceptible to oxidative metabolism. The presence of a strong electron-withdrawing trifluoroacetyl group at the α-carbon (C2 or C5) position markedly improves the stability of the furan ring under acidic and oxidative conditions.[4] This enhanced stability is a critical attribute for developing drug candidates with improved pharmacokinetic profiles.
Modulation of Physicochemical Properties: The trifluoroacetyl moiety significantly impacts a molecule's lipophilicity, polarity, and ability to participate in hydrogen bonding.[5] These modifications are crucial for optimizing a compound's solubility, membrane permeability, and binding affinity to biological targets.
A Versatile Synthetic Handle: The carbonyl group of the trifluoroacetyl moiety serves as a reactive site for a wide range of chemical transformations. This allows for the elaboration of the furan scaffold into more complex molecules, making trifluoroacetylated furans valuable building blocks in organic synthesis.[6]
Unique Intermolecular Interactions: The fluorine atoms of the trifluoroacetyl group can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can influence ligand-receptor binding and conformational preferences.
Synthesis of Trifluoroacetylated Furan Compounds: A Methodological Overview
The primary method for introducing a trifluoroacetyl group onto a furan ring is through electrophilic acylation using trifluoroacetic anhydride (TFAA).
Direct Trifluoroacetylation of Furans
Furan and its derivatives readily undergo trifluoroacetylation, preferentially at the α-position (2-position), due to the electron-rich nature of the furan ring.[4][6]
Generalized Experimental Protocol: Synthesis of 2-Trifluoroacetylfuran
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve furan (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add trifluoroacetic anhydride (1.1 to 1.5 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C. The addition of a non-nucleophilic base like pyridine can be used to scavenge the trifluoroacetic acid byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-trifluoroacetylfuran.
| Reactant | Reagent | Solvent | Temperature | Typical Yield |
| Furan | Trifluoroacetic Anhydride | Dichloromethane | 0 °C to rt | 70-85% |
| 2-Methylfuran | Trifluoroacetic Anhydride | Diethyl ether | 0 °C to rt | 75-90% |
Applications in Drug Discovery and Chemical Biology
The unique properties of trifluoroacetylated furans have led to their exploration in various research areas, particularly in the development of novel therapeutic agents and chemical probes.
As Building Blocks for Bioactive Molecules
Trifluoroacetylated furans serve as versatile synthons for the construction of more complex molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][7][8]
Workflow for Utilizing Trifluoroacetylated Furans in Bioactive Molecule Synthesis
Caption: Synthetic utility of trifluoroacetylated furans.
As Probes for Enzyme Activity
The trifluoroacetyl group can act as a reporter group in spectroscopic studies or as a reactive moiety in the design of enzyme inhibitors and activity-based probes.[9][10] The strong infrared absorbance of the C-F bonds and the unique chemical shift in ¹⁹F NMR spectroscopy allow for sensitive detection and characterization.
Hypothetical Application: Design of a Fluorogenic Probe for Hydrolase Enzymes
A trifluoroacetylated furan derivative could be tethered to a fluorophore through an ester linkage. In the presence of a hydrolase enzyme, the ester bond is cleaved, releasing the fluorophore and resulting in a measurable increase in fluorescence. The trifluoroacetyl group can enhance the stability of the probe and modulate its interaction with the enzyme's active site.
Conceptual Design of a Hydrolase-Activated Fluorogenic Probe
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijabbr.com [ijabbr.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Furan as a versatile synthon [pubsapp.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 9. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activatable fluorescent probes for in situ imaging of enzymes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Ethyl 5-trifluoroacetyl-2-furanoate and its Analogs: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and overall bioactivity.[1] Within this context, Ethyl 5-trifluoroacetyl-2-furanoate and its analogs represent a class of compounds with significant potential as versatile building blocks for the synthesis of novel therapeutic agents. The furan ring itself is a privileged scaffold found in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3][4] The introduction of a trifluoroacetyl group at the 5-position of the furan ring further enhances its utility by providing a reactive handle for diverse chemical transformations and potentially modulating the biological profile of the resulting molecules. This technical guide provides a comprehensive literature review of this compound, detailing its synthesis, chemical properties, and the biological significance of its structural motifs.
Introduction: The Significance of Trifluoromethylated Furans in Medicinal Chemistry
The furan nucleus is a five-membered aromatic heterocycle containing an oxygen atom, a structure that imparts unique electronic properties and the ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings.[2] This has led to its widespread use in drug design. The trifluoromethyl (CF3) group, on the other hand, is a key functional group in many modern pharmaceuticals.[5] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][6] The combination of these two moieties in this compound creates a molecule of significant interest for several reasons:
-
Enhanced Biological Activity: The trifluoromethyl group can increase the potency and selectivity of a drug candidate by altering its binding interactions with biological targets.[1]
-
Improved Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer duration of action in the body.[6]
-
Modulation of Physicochemical Properties: The lipophilicity conferred by the CF3 group can improve a molecule's ability to cross cell membranes.[6]
-
Synthetic Versatility: The trifluoroacetyl group serves as a versatile chemical handle for the synthesis of more complex heterocyclic systems and for the introduction of other functional groups.
This guide will delve into the synthetic strategies for accessing this important building block, explore its reactivity, and discuss the potential applications of its derivatives in drug discovery.
Synthesis of this compound
The primary route for the synthesis of this compound is the Friedel-Crafts acylation of ethyl 2-furoate.[7] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. However, the furan ring is known to be sensitive to strong Lewis acids, which are typically used to catalyze Friedel-Crafts reactions, often leading to polymerization or decomposition.[8] Therefore, careful selection of the acylating agent and catalyst is crucial for a successful synthesis.
A plausible and efficient method involves the use of trifluoroacetic anhydride (TFAA) as the acylating agent.[6] TFAA is a highly reactive electrophile that can acylate the electron-rich furan ring, often without the need for a strong Lewis acid catalyst, or with the use of milder catalysts.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical, based on related procedures):
Caution: This is a hypothetical protocol based on analogous reactions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a solution of ethyl 2-furoate (1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic anhydride (1.1 - 1.5 eq.) dropwise at 0 °C.
-
Catalyst Addition (Optional but Recommended): A mild Lewis acid catalyst, such as zinc chloride (ZnCl2) or iron(III) chloride (FeCl3) (0.1 - 0.5 eq.), can be added to facilitate the reaction, particularly if the reaction is sluggish at low temperatures. Given the sensitivity of the furan ring, strong Lewis acids like aluminum chloride should be avoided.[8][9]
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C to room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Rationale for Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, which can deactivate the catalyst and hydrolyze the acylating agent.
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Low Temperature Addition: The reaction is often exothermic, and dropwise addition at low temperature helps to control the reaction rate and prevent the formation of byproducts.
-
Mild Lewis Acid: The use of a mild Lewis acid is critical to prevent the polymerization of the furan ring.
-
Aqueous Work-up: Neutralizes the acidic byproducts and removes any remaining catalyst.
-
Chromatographic Purification: Necessary to isolate the desired product from unreacted starting materials and any side products.
Analogs of this compound and their Synthesis
The core structure of this compound can be readily modified to generate a library of analogs for structure-activity relationship (SAR) studies.
Variation of the Ester Group:
The ethyl ester can be replaced with other alkyl or aryl groups by starting with the corresponding 2-furoic acid ester. For example, methyl 5-trifluoroacetyl-2-furoate can be synthesized from methyl 2-furoate. The general synthetic protocol would remain the same.
Variation of the Acyl Group:
While the trifluoroacetyl group is of primary interest, other perfluoroalkyl groups could be introduced using the corresponding perfluoroalkanoic anhydrides.
Substitution on the Furan Ring:
Introducing substituents at the 3- and 4-positions of the furan ring would require starting with appropriately substituted furan-2-carboxylates. The synthesis of these starting materials can be achieved through various methods, including cycloaddition reactions and the modification of existing furan compounds.
Chemical Reactivity and Synthetic Utility
The trifluoroacetyl group in this compound is a key site for further chemical transformations, making it a valuable intermediate in organic synthesis.
Reactions at the Carbonyl Group:
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH4). This alcohol can then be used in further synthetic manipulations.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.
Formation of Heterocycles:
The 1,3-dicarbonyl-like nature of the trifluoroacetyl group in conjunction with the adjacent furan ring makes it an excellent precursor for the synthesis of various fused and substituted heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are common motifs in bioactive molecules.
Caption: Synthetic utility of this compound.
Potential Biological Applications
Table 1: Predicted Biological Activities based on Structural Motifs
| Structural Motif | Known Biological Activities | Potential Application Areas |
| Furan Ring | Antibacterial, Antifungal, Anti-inflammatory, Anticancer, Antiviral[2][3][4][10] | Infectious Diseases, Oncology, Inflammatory Disorders |
| Trifluoromethyl Group | Enhanced enzyme inhibition, Increased metabolic stability, Improved membrane permeability[1][5][6] | Broad applicability across various therapeutic areas |
| α,β-Unsaturated Ketone | Michael acceptor, Covalent modification of biological targets | Enzyme Inhibition, Anticancer |
The combination of these features suggests that derivatives of this compound could be promising candidates for the development of new drugs in various therapeutic areas. For instance, the furan scaffold is present in the antibacterial drug nitrofurantoin, and the trifluoromethyl group is a key component of the anti-inflammatory drug celecoxib and the antidepressant fluoxetine.[5]
Conclusion and Future Perspectives
This compound is a synthetically accessible and highly versatile building block with significant potential in medicinal chemistry and drug discovery. The presence of both the furan ring and the trifluoroacetyl group provides a unique combination of desirable properties, including a privileged heterocyclic scaffold and a functional group known to enhance pharmacological activity and metabolic stability.
Future research in this area should focus on:
-
Optimization of the Synthetic Protocol: Development of a robust and scalable synthesis of this compound.
-
Exploration of its Reactivity: A systematic investigation of the chemical transformations of the trifluoroacetyl group to generate a diverse library of derivatives.
-
Biological Screening: Comprehensive biological evaluation of the parent compound and its analogs to identify lead compounds for various therapeutic targets.
-
Structure-Activity Relationship Studies: Elucidation of the key structural features responsible for any observed biological activity to guide the design of more potent and selective compounds.
The exploration of this compound and its analogs holds considerable promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- Sumran, G., Jain, N., Kumar, P., & Aggarwal, R. (2024). Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles.
- Baron, M., & Macé, A. (2020). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets.
- Douglas, C. J., & MacMillan, D. W. C. (2014). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 111(48), 17044-17049.
- Opietnik, M., Jungbauer, A., Mereiter, K., & Rosenau, T. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(23), 2739-2746.
- Prakash, G. K. S., & Yudin, A. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 369-376.
- Prakash, G. K. S., & Yudin, A. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 369-376.
- Porta, R., & Gemo, A. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(24), 10255-10262.
- Jadhav, S. A., & Singh, S. K. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7296.
- Prakash, G. K. S., & Yudin, A. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 369-376.
- Semantic Scholar. (n.d.).
- BenchChem. (2025).
- Prakash, G. K. S., & Yudin, A. K. (2021). Trifluoromethyl ketones: properties, preparation, and application.
- Shavva, A. G., & Vasilevsky, S. F. (2021). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, 26(16), 4967.
- Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- Kuticheva, K. V., Pevzner, L. M., & Petrov, M. L. (2015). Synthesis of 5-Acetyl Derivatives of Alkyl 2-Furoates and 3-(2-Furyl)acrylates. Russian Journal of General Chemistry, 85(2), 424-427.
- ResearchGate. (n.d.).
- World Journal of Pharmaceutical Research. (2024).
- Padwa, A., & Kulkarni, Y. S. (1986). Synthesis of Furans via Rhodium(II) Acetate-Catalyzed Reaction of Acetylenes with α-Diazocarbonyls: Ethyl 2-Methyl-5-Phenyl-3-Furancarboxylate. The Journal of Organic Chemistry, 51(26), 5232-5234.
- Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Ley, S. V., & Baxendale, I. R. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines. Organic & Biomolecular Chemistry, 13(10), 2837-2843.
- ResearchGate. (n.d.).
- Pal, P. (2021). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. In Heterocyclic Chemistry-New Perspectives. IntechOpen.
- Wang, X., Li, Y., Wang, M., & Fan, X. (2021). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Journal of Chemical Research, 45(5-6), 476-481.
- LookChem. (n.d.).
- MDPI. (2023). Synthesis of Poly(ethylene furanoate)
- Ercoli, R., Mantica, E., Chiozzotto, G. C. S., & Santambrogio, E. (1956). 5-Acetoacetyl-2-furoates by Friedel-Crafts acetylation of methyl and ethyl 2-furoates. The Journal of Organic Chemistry, 21(7), 823-824.
- LookChem. (n.d.).
- ACS Publications. (2024).
- ResearchGate. (2024). (PDF)
- MDPI. (2018).
- ResearchGate. (n.d.). The changes in (a) 2‐acetyl‐5‐methyl furan, (b)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. scispace.com [scispace.com]
An In-depth Technical Guide to Ethyl 5-trifluoroacetyl-2-furanoate: Commercial Availability, Synthesis, and Applications for Researchers
This guide provides a comprehensive overview of Ethyl 5-trifluoroacetyl-2-furanoate, a fluorinated heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, commercial availability, safety and handling protocols, and survey the synthetic landscape for its preparation. This document is intended for researchers, scientists, and drug development professionals who are considering this reagent for their synthetic endeavors.
Compound Profile and Physicochemical Properties
This compound is a substituted furan derivative characterized by the presence of an ethyl ester at the 2-position and a trifluoroacetyl group at the 5-position. The trifluoromethyl group imparts unique properties to the molecule, such as increased metabolic stability and altered electronic characteristics, making it an attractive synthon for the development of novel pharmaceuticals and functional materials.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | ethyl 5-(2,2,2-trifluoroacetyl)furan-2-carboxylate | [1] |
| CAS Number | 898787-41-2 | [2][3][4][5][6] |
| Molecular Formula | C9H7F3O4 | [2][3][4] |
| Molecular Weight | 236.15 g/mol | [2][3][4] |
| MDL Number | MFCD02260851 | [2][3][4] |
Commercial Availability and Supplier Landscape
This compound is available from a range of chemical suppliers, primarily for research and development purposes.[3] The availability and packaging sizes can vary, and it is advisable to contact suppliers directly for the most current information.
Table of Commercial Suppliers:
| Supplier | Purity/Specification | Available Quantities | Notes |
| Matrix Scientific | Not specified | Inquiry required (currently out of stock) | A chemist is on staff to answer technical questions.[2] |
| A2B Chem | 97% | Inquire for pricing | Products are for research use only.[3] |
| BLDpharm | Inquire for details | Inquire for details (temporarily out of stock) | Offers online ordering with potential special offers.[4] |
| Fluorochem | 97% | 1g, 2g, 5g | |
| Arctom Scientific | Not specified | Reagent and larger sizes available | Committed to supplying cost-effective chemical products.[6] |
It is important to note that stock levels can fluctuate. Researchers should verify availability and lead times with their chosen supplier.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The compound is classified as an irritant.[2]
Key Safety Information:
-
Hazard Classification: Irritant.[2]
-
First Aid Measures:
-
General Advice: Consult a physician and show them the Safety Data Sheet (SDS).[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]
-
Skin Contact: Wash off with soap and plenty of water.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
-
-
Fire-fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.[1]
-
Personal Protective Equipment (PPE): Use appropriate PPE, including safety glasses, gloves, and a lab coat. Ensure adequate ventilation.[1]
-
Storage: Store in a dry, sealed place.
A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before handling this compound. An SDS for a product with the same CAS number is available from Lookchem.[1]
Synthetic Considerations
A plausible synthetic workflow for this compound could involve the following conceptual steps:
Figure 1. A conceptual workflow for the synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of Ethyl 2-furoate in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst is added at a controlled temperature.
-
Acylation: Trifluoroacetic anhydride is added dropwise to the reaction mixture.
-
Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction is quenched, and the product is extracted.
-
Purification: The crude product is purified by column chromatography or distillation to yield the desired this compound.
It is important to note that the reactivity and regioselectivity of Friedel-Crafts reactions on furan rings can be sensitive to the specific substrates and reaction conditions. Therefore, optimization of the catalyst, solvent, and temperature would be necessary.
Potential Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several areas of chemical research:
-
Medicinal Chemistry: The trifluoromethyl group is a well-established bioisostere for various functional groups and can enhance the metabolic stability and binding affinity of drug candidates. The furan scaffold is also present in numerous biologically active compounds.
-
Materials Science: Fluorinated polymers often exhibit desirable properties such as thermal stability and chemical resistance. Poly(ethylene furanoate) (PEF) is a bio-based polymer that is gaining attention as a potential replacement for PET.[8] Derivatives like this compound could be explored as monomers or additives to create novel fluorinated furan-based polymers with tailored properties.
-
Agrochemicals: The introduction of trifluoromethyl groups is a common strategy in the design of new pesticides and herbicides.
The reactivity of the ketone and ester functionalities allows for a wide range of subsequent chemical transformations, making this compound a versatile intermediate for the synthesis of more complex molecules.
References
-
Kuticheva, K. V., Pevzner, L. M., & Petrov, M. L. (2015). Synthesis of 5-Acetyl Derivatives of Alkyl 2-Furoates and 3-(2-Furyl)acrylates. Russian Journal of General Chemistry, 85(2), 424–428. [Link]
-
ResearchGate. Synthesis of Furans via Rhodium(II) Acetate-Catalyzed Reaction of Acetylenes with α-Diazocarbonyls: Ethyl 2-Methyl-5-Phenyl-3-Furancarboxylate | Request PDF. [Link]
-
(No author). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. [Link]
-
Lookchem. This compound Safety Data Sheets(SDS). [Link]
-
The Good Scents Company. ethyl furaneol 2-ethyl-4-hydroxy-5-methylfuran-3-one. [Link]
-
Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. [Link]
-
MDPI. Synthesis of Poly(ethylene furanoate) Based Nanocomposites by In Situ Polymerization with Enhanced Antibacterial Properties for Food Packaging Applications. [Link]
-
The Good Scents Company. strawberry furanone acetate 4-acetoxy-2,5-dimethyl-3(2H). [Link]
-
Wikipedia. Polyethylene furan-2,5-dicarboxylate. [Link]
Sources
- 1. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. 898787-41-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. a2bchem.com [a2bchem.com]
- 4. Search | BLDpharm [bldpharm.com]
- 5. This compound [chemdict.com]
- 6. arctomsci.com [arctomsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Polyethylene furan-2,5-dicarboxylate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Thermogravimetric Analysis of Ethyl 5-Trifluoroacetyl-2-furanoate
Introduction
Ethyl 5-trifluoroacetyl-2-furanoate is a fluorinated heterocyclic compound with potential applications in pharmaceutical and materials science due to the unique chemical properties conferred by the trifluoroacetyl group and the furan ring. Understanding the thermal stability of this compound is crucial for its development, storage, and application. Thermogravimetric analysis (TGA) is a fundamental technique for assessing thermal stability by continuously measuring the mass of a sample as it is subjected to a controlled temperature program.[1][2] This guide provides a comprehensive overview of the theoretical and practical aspects of performing a thermogravimetric analysis on this compound, intended for researchers, scientists, and drug development professionals.
Core Principles of Thermogravimetric Analysis (TGA)
At its core, TGA measures changes in the mass of a material as a function of temperature or time in a controlled atmosphere.[1] This mass change is indicative of physical or chemical processes, such as decomposition, oxidation, or dehydration.[3][4] The resulting data, typically plotted as mass versus temperature, is known as a TGA curve. The first derivative of this curve, the Derivative Thermogravimetric (DTG) curve, shows the rate of mass loss and is instrumental in identifying the temperatures at which the most significant thermal events occur.[5][6]
Experimental Protocol: TGA of this compound
The following protocol is designed to provide a robust and reproducible thermogravimetric analysis of this compound. The choices behind each parameter are explained to ensure a thorough understanding of the experimental design.
1. Sample Preparation:
-
Objective: To ensure the sample is representative and free of contaminants that could interfere with the analysis.[2][7]
-
Procedure:
-
Ensure the this compound sample is a homogenous powder. If necessary, gently grind the sample to achieve a consistent particle size.
-
Dry the sample in a desiccator over a suitable drying agent for at least 24 hours to remove any adsorbed moisture, which could otherwise appear as an initial mass loss step at low temperatures.[8]
-
Accurately weigh approximately 5-10 mg of the dried sample into a clean, tared alumina crucible.[2][9] A smaller sample size minimizes thermal gradients within the sample, leading to more accurate data.[7]
-
2. Instrument Setup and Calibration:
-
Objective: To ensure the TGA instrument is functioning correctly and providing accurate temperature and mass readings.
-
Procedure:
-
Perform routine calibration of the TGA instrument for mass and temperature according to the manufacturer's guidelines, using certified reference materials.
-
Place the crucible containing the sample onto the TGA's microbalance.[2]
-
Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial for studying the intrinsic thermal decomposition of the material without oxidative interference.[4][8]
-
3. Thermal Program:
-
Objective: To heat the sample at a controlled rate to induce thermal decomposition and record the corresponding mass loss.
-
Procedure:
-
Equilibrate the sample at 30°C for 10 minutes to ensure a stable starting weight.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[2] This heating rate is a common choice that provides a good balance between resolution and experiment time. A final temperature of 600°C is generally sufficient for the complete decomposition of most organic molecules.[4]
-
Continuously record the sample mass and temperature throughout the experiment.
-
4. Data Analysis:
-
Objective: To interpret the TGA and DTG curves to determine the thermal stability and decomposition profile of the compound.
-
Procedure:
-
Plot the percentage mass loss as a function of temperature to generate the TGA curve.
-
Plot the first derivative of the mass loss with respect to temperature to obtain the DTG curve.[6]
-
Identify the onset temperature of decomposition, the temperatures of maximum mass loss rate (peaks in the DTG curve), and the final residual mass.
-
Anticipated Results and Interpretation
While no specific TGA data for this compound is publicly available, a hypothetical decomposition profile can be predicted based on the thermal behavior of related compounds, such as those containing trifluoroacetyl groups and furan rings.[10][11]
The decomposition of this compound is expected to occur in multiple stages due to the presence of different functional groups with varying thermal labilities. The trifluoroacetyl group is known to be a primary site for thermal fragmentation. Studies on the thermal decomposition of trifluoroacetic acid show the formation of products like carbon dioxide, carbon monoxide, and trifluoroacetyl fluoride.[10][12] The decomposition of the TFA anion generally proceeds via decarboxylation and the release of a CF3- species.[13]
Expected Decomposition Steps:
Based on the structure, the following decomposition pathway is plausible:
-
Initial Decomposition: The initial mass loss is likely to involve the fragmentation of the trifluoroacetyl group and the ethyl ester. The C-C bond between the furan ring and the trifluoroacetyl carbonyl group is a potential point of cleavage.
-
Furan Ring Decomposition: Following the initial fragmentation, the furan ring itself will decompose at higher temperatures.
Table 1: Predicted TGA Data for this compound
| Thermal Event | Approximate Temperature Range (°C) | Predicted Mass Loss (%) | Corresponding Fragment(s) |
| Step 1 | 150 - 250 | ~43% | Trifluoroacetyl radical (CF3CO•) |
| Step 2 | 250 - 400 | ~32% | Ethyl radical (•C2H5) and CO2 |
| Step 3 | > 400 | ~25% | Furan ring fragmentation |
| Final Residue | > 500 | ~0% |
Note: These values are estimations and may vary depending on the specific experimental conditions.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the thermogravimetric analysis process.
Caption: Experimental workflow for the TGA of this compound.
Conclusion
This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis of this compound. By following the detailed protocol and understanding the principles behind the technique, researchers can obtain high-quality, reproducible data on the thermal stability of this compound. The predicted decomposition profile serves as a valuable reference for interpreting experimental results. This information is critical for advancing the development of new pharmaceuticals and materials where thermal stability is a key performance indicator.
References
-
XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
-
Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]
- Blake, P. G., & Pritchard, H. (1967). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 282-286.
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
-
EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]
-
Microbioz India. (2024, January 12). Mastering the Art of Interpreting Thermogravimetric Analysis Data. Retrieved from [Link]
-
Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. Retrieved from [Link]
- Riesen, R., & Schawe, J. (2001). Interpreting TGA curves. UserCom, 1/2001, 1-6.
- Pritchard, H., & Thommarson, R. L. (1968). The kinetics of the thermal decomposition of trifluoroacetaldehyde. Journal of Physical Chemistry, 72(10), 3323-3326.
-
Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). Interpreting TGA Curves. Retrieved from [Link]
- Winchell, L. J., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(10), 6247–6266.
- J. Trotter. (1998). An in situ IR study of the thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society, Perkin Transactions 2, (1), 197-202.
- Ovchinnikov, I. V., et al. (2020). Structural Evolution of Iron(III) Trifluoroacetate upon Thermal Decomposition: Chains, Layers, and Rings.
-
ResearchGate. (n.d.). The values of TGA analysis results of PFu co-polymers and bipolymers conduct- ing films. Retrieved from [Link]
Sources
- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 2. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. torontech.com [torontech.com]
- 7. torontech.com [torontech.com]
- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 9. epfl.ch [epfl.ch]
- 10. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. An in situ IR study of the thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Ethyl 5-trifluoroacetyl-2-furanoate
Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 5-trifluoroacetyl-2-furanoate, a valuable fluorinated building block in medicinal chemistry and materials science. The protocol details a robust Friedel-Crafts acylation of ethyl 2-furoate with trifluoroacetic anhydride. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction: The Significance of this compound
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its trifluoroacetyl group appended to a furan scaffold, serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds. The furan ring is a common motif in numerous biologically active natural products and synthetic drugs.[1] The trifluoroacetyl group, a potent electron-withdrawing group, not only influences the reactivity of the furan ring but also provides a handle for further chemical transformations.
Reaction Mechanism: The Friedel-Crafts Acylation Pathway
The synthesis of this compound from ethyl 2-furoate is achieved through a Friedel-Crafts acylation reaction.[2] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[2][3] In this specific case, the furan ring of ethyl 2-furoate acts as the electron-rich aromatic system, and the trifluoroacetyl group is introduced using trifluoroacetic anhydride as the acylating agent.
The reaction typically proceeds in the presence of a Lewis acid catalyst, which activates the acylating agent.[3][4] However, trifluoroacetic anhydride is highly reactive and can sometimes facilitate the reaction without a traditional Lewis acid, or trifluoroacetic acid itself can act as a catalyst.[5][6]
The generally accepted mechanism involves the following key steps:
-
Generation of the Electrophile: The acylating agent, trifluoroacetic anhydride, reacts to form a highly electrophilic trifluoroacylium ion or a polarized complex that can be attacked by the furan ring.
-
Electrophilic Attack: The electron-rich furan ring of ethyl 2-furoate attacks the electrophilic trifluoroacetyl species. Furan is known to undergo electrophilic substitution preferentially at the C5 (or α) position due to the stability of the resulting intermediate.[4]
-
Restoration of Aromaticity: A proton is lost from the intermediate carbocation, restoring the aromaticity of the furan ring and yielding the final product, this compound.[3][4]
Experimental Protocol: Step-by-Step Synthesis
This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Ethyl 2-furoate | ≥98% | Sigma-Aldrich | 614-99-3[7][8][9] |
| Trifluoroacetic anhydride | ≥99% | Sigma-Aldrich | 407-25-0 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific | 144-55-8 |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific | 7487-88-9 |
| Diethyl ether | ACS Grade | Fisher Scientific | 60-29-7 |
| Hexane | ACS Grade | Fisher Scientific | 110-54-3 |
3.2. Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
3.4. Detailed Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-furoate (1.40 g, 10.0 mmol). Dissolve the starting material in anhydrous dichloromethane (20 mL).
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.
-
Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (2.52 g, 1.7 mL, 12.0 mmol) to the reaction mixture dropwise via a dropping funnel over a period of 15 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (30 mL). Be cautious as gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and diethyl ether (e.g., 9:1 v/v) to afford the pure this compound.
3.5. Expected Yield and Characterization
-
Appearance: Colorless to pale yellow oil.
-
Expected Yield: 75-85%.
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling: Trifluoroacetic anhydride is corrosive and reacts violently with water. Handle with extreme care. Dichloromethane is a suspected carcinogen; avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic waste before disposal.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reaction Temperature: Maintaining a low temperature during the addition of trifluoroacetic anhydride is crucial to control the reaction rate and minimize side product formation.
-
Purity of Starting Materials: The purity of ethyl 2-furoate is important for achieving a high yield of the desired product.
-
Alternative Catalysts: While this protocol may proceed without a strong Lewis acid, for less reactive substrates or to improve reaction times, a mild Lewis acid catalyst such as zinc chloride (ZnCl₂) or scandium triflate (Sc(OTf)₃) could be explored.[11][12][13][14]
Conclusion
The Friedel-Crafts acylation of ethyl 2-furoate with trifluoroacetic anhydride provides an efficient and direct route to this compound. This protocol offers a detailed and reliable method for the synthesis of this valuable fluorinated building block. By understanding the reaction mechanism and adhering to the procedural and safety guidelines, researchers can successfully synthesize this compound for various applications in drug discovery and materials science.
References
- Filo. (2025, September 16). Acylation of furan mechanism structure.
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
- Regioselective friedel-crafts acylation with.
- ResearchGate. Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling | Request PDF.
- Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. (2020, September 25).
- ResearchGate. Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates.
- Development of Fluorous Lewis Acid-Catalyzed Reactions. (2006, August 23). PubMed Central.
- Role of Lewis Acids toward the Synthesis of Tetrahydrofuran Motifs: An Update.
- Wikipedia. Friedel–Crafts reaction.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- Google Patents. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- PubChem. Ethyl trifluoroacetate | C4H5F3O2 | CID 9794. National Institutes of Health.
- ResearchGate. Leveraging Lewis Acid Catalysis for Cascade Construction of Multisubstituted Furans from Active Methylenes and 3-Oxetanone.
- Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. (1993). Chem. J. Chinese Universities, 14(10), 1380.
- lookchem. This compound Safety Data Sheets(SDS).
- RSC Publishing. Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Organic Chemistry Frontiers.
- Benchchem. A Comparative Guide to Lewis Acid Catalysis in Furan Cycloadditions.
- Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates.
- ResearchGate. Synthesis of Furans via Rhodium(II) Acetate-Catalyzed Reaction of Acetylenes with α-Diazocarbonyls: Ethyl 2-Methyl-5-Phenyl-3-Furancarboxylate | Request PDF.
- Reactions and Spectral Properties of Ethyl 5-Aminofuroate and its Derivatives.
- PubChem. Ethyl 2-furoate | C7H8O3 | CID 11980. National Institutes of Health.
- National Institute of Standards and Technology. Furan, 2-ethyl- - the NIST WebBook.
- 2-Furancarboxylic acid, ethyl ester - the NIST WebBook. National Institute of Standards and Technology.
- BLD Pharm. Ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate|BLD Pharm.
- Chemdad Co., Ltd. Ethyl 2-furoate Five Chongqing.
- The Good Scents Company. ethyl 2-furoate, 614-99-3.
- MDPI. (2023, November 23). Synthesis of Poly(ethylene furanoate) Based Nanocomposites by In Situ Polymerization with Enhanced Antibacterial Properties for Food Packaging Applications.
- The Good Scents Company. 2-acetonyl-5-ethyl furan, NF0247.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. acylation of furan mechanism structure | Filo [askfilo.com]
- 5. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 6. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]
- 7. Ethyl 2-furoate | C7H8O3 | CID 11980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Furancarboxylic acid, ethyl ester [webbook.nist.gov]
- 9. Ethyl 2-furoate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Step-by-Step Protocol for the Trifluoroacetylation of Furan Rings
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive application note provides a detailed protocol for the trifluoroacetylation of furan rings, a critical transformation in synthetic chemistry for the introduction of the trifluoromethyl group. This guide is designed for researchers in academia and the pharmaceutical industry, offering in-depth technical details, mechanistic insights, and safety protocols. We will explore the nuances of this electrophilic aromatic substitution, focusing on the use of trifluoroacetic anhydride (TFAA) as the acylating agent. The causality behind experimental choices is elucidated to ensure both successful and safe execution of the reaction.
Introduction: The Significance of Trifluoroacetylated Furans
Furan rings are prevalent scaffolds in a myriad of natural products and pharmaceutical agents. The incorporation of a trifluoromethyl (-CF3) group onto a furan moiety can dramatically alter its physicochemical and biological properties. The high electronegativity and lipophilicity of the trifluoromethyl group can enhance metabolic stability, receptor binding affinity, and cell permeability. Consequently, the trifluoroacetylation of furans is a key synthetic strategy in drug discovery and materials science.
This protocol details a reliable method for the synthesis of 2-trifluoroacetylfuran, a versatile building block for more complex molecules. The reaction proceeds via a Friedel-Crafts acylation mechanism, where the highly reactive trifluoroacetic anhydride serves as the electrophilic acylating agent.[1][2] Due to the acid-sensitive nature of the furan ring, which is prone to polymerization under harsh acidic conditions, this protocol employs conditions that mitigate this side reaction.[3]
Mechanistic Overview: Electrophilic Aromatic Substitution
The trifluoroacetylation of furan is a classic example of an electrophilic aromatic substitution reaction. The reaction is initiated by the generation of a highly electrophilic trifluoroacetyl cation or a related activated species from trifluoroacetic anhydride (TFAA). Furan, being an electron-rich aromatic heterocycle, acts as the nucleophile. The reaction typically proceeds without the need for a strong Lewis acid catalyst, which is often required for less reactive aromatic systems.[1] This is advantageous as strong Lewis acids can lead to the degradation of the sensitive furan ring.[3]
The proposed mechanism is as follows:
-
Generation of the Electrophile: Trifluoroacetic anhydride self-activates or reacts with a trace amount of trifluoroacetic acid to generate the highly electrophilic trifluoroacetylium ion.
-
Nucleophilic Attack: The π-system of the furan ring attacks the electrophilic carbon of the trifluoroacetylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack preferentially occurs at the C2 (alpha) position due to the greater stabilization of the positive charge.
-
Deprotonation and Aromatization: A weak base, such as the trifluoroacetate anion, removes a proton from the carbon bearing the new trifluoroacetyl group, restoring the aromaticity of the furan ring and yielding the final product, 2-trifluoroacetylfuran.
Safety First: Handling Trifluoroacetic Anhydride (TFAA)
Trifluoroacetic anhydride (TFAA) is a corrosive, volatile, and moisture-sensitive liquid that requires careful handling in a well-ventilated chemical fume hood.[4][5][6][7][8][9]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is suitable), a lab coat, and chemical splash goggles with a face shield.[4][6][8]
-
Ventilation: All manipulations involving TFAA must be performed in a certified chemical fume hood to avoid inhalation of its toxic and corrosive vapors.[4][6]
-
Moisture Sensitivity: TFAA reacts violently with water to produce trifluoroacetic acid, which is also corrosive.[4][5] Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Store TFAA in a tightly sealed container in a cool, dry place.[4][6]
-
Spill and Waste Disposal: In case of a spill, neutralize with a suitable absorbent material like dry sand or a commercial spill kit.[5][6] Dispose of TFAA-containing waste in designated, properly labeled containers according to your institution's hazardous waste disposal guidelines.[4][5]
-
First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][7] If inhaled, move to fresh air and seek medical attention.[4][7]
Experimental Protocol: Trifluoroacetylation of Furan
This protocol describes the trifluoroacetylation of furan to yield 2-trifluoroacetylfuran.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Furan | Reagent | Major Chemical Supplier | Freshly distilled before use. |
| Trifluoroacetic Anhydride (TFAA) | ≥99% | Major Chemical Supplier | Handle with extreme care.[4][5][6][7][8][9] |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | Dry over molecular sieves if necessary. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | N/A | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Major Chemical Supplier | For drying. |
| Round-bottom flask | N/A | N/A | Oven-dried. |
| Magnetic stirrer and stir bar | N/A | N/A | |
| Inert gas supply (N₂ or Ar) | High Purity | N/A | |
| Addition funnel | N/A | N/A | Oven-dried. |
| Ice bath | N/A | N/A | |
| Separatory funnel | N/A | N/A | |
| Rotary evaporator | N/A | N/A |
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar in a 100 mL two-necked round-bottom flask.
-
Oven-dry the flask and an addition funnel and allow them to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Assemble the glassware and maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve freshly distilled furan (e.g., 1.36 g, 20 mmol) in anhydrous dichloromethane (40 mL).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of TFAA:
-
In the addition funnel, place trifluoroacetic anhydride (e.g., 4.62 g, 22 mmol, 1.1 equivalents).
-
Add the TFAA dropwise to the stirred furan solution over a period of 30 minutes, maintaining the temperature at 0 °C. A color change may be observed upon addition.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup and Isolation:
-
Once the reaction is complete, slowly and carefully quench the reaction by adding it to a beaker containing a stirred, cold, saturated aqueous solution of sodium bicarbonate (50 mL). Be cautious as CO₂ gas will evolve.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-trifluoroacetylfuran as a colorless to pale yellow liquid.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the trifluoroacetylation of furan.
Data Interpretation and Characterization
The successful synthesis of 2-trifluoroacetylfuran can be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the furan ring protons, with the proton adjacent to the trifluoroacetyl group being the most deshielded.
-
¹⁹F NMR will exhibit a singlet corresponding to the -CF₃ group.
-
¹³C NMR will show the carbonyl carbon and the carbon of the trifluoroacetyl group, in addition to the furan ring carbons.
-
-
Mass Spectrometry (MS): The mass spectrum will display the molecular ion peak corresponding to the mass of 2-trifluoroacetylfuran.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretch of the ketone.
Conclusion
This application note provides a robust and detailed protocol for the trifluoroacetylation of furan rings. By understanding the underlying mechanism and adhering to the stringent safety precautions for handling trifluoroacetic anhydride, researchers can confidently and successfully synthesize 2-trifluoroacetylfuran. This versatile intermediate opens avenues for the development of novel pharmaceuticals and advanced materials.
References
- Vertex AI Search. (2010). Trifluoroacetic anhydride - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride.
- Synquest Labs. (n.d.). Trifluoroacetic anhydride.
- SpringerLink. (n.d.). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites.
- Loba Chemie. (n.d.). TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS.
- CovaChem. (n.d.). MSDS - Material Safety Data Sheet - CovaChem.
- Benchchem. (n.d.). A Comparative Guide to Lewis Acid Catalysis in Furan Cycloadditions.
- Royal Society of Chemistry. (n.d.). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles.
- Semantic Scholar. (n.d.). A theoretical investigation of the reaction mechanism for hydrogenated furan formation under Prins reaction conditions in trifluoroacetic acid medium.
- ResearchGate. (2025). A theoretical investigation of the reaction mechanism for hydrogenated furan formation under Prins reaction conditions in trifluoroacetic acid medium.
- National Institutes of Health. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives.
- ResearchGate. (2026). Leveraging Lewis Acid Catalysis for Cascade Construction of Multisubstituted Furans from Active Methylenes and 3-Oxetanone.
- Sci-Hub. (2011). Metal-Free Synthesis of 2-Trifluoromethyl Furans.
- Sci-Hub. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid.
- Organic Chemistry Portal. (n.d.). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid.
- University of Delaware. (n.d.). Reactive Distillation of Trifluoroacetic Anhydride.
- Royal Society of Chemistry. (n.d.). Relative Reactivities of Thiophen, Furan, and Pyrrole Rings in Electrophilic Substitutions : Trifluoroacetylation.
- Grokipedia. (n.d.). Trifluoroacetic anhydride.
- Wikipedia. (n.d.). Trifluoroacetic anhydride.
- Semantic Scholar. (n.d.). regioselective friedel-crafts acylation with.
- National Institutes of Health. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis.
- Google Patents. (n.d.). CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
- Common Organic Chemistry. (n.d.). Trifluoroacetic Anhydride (TFAA).
- Guidechem. (n.d.). How to prepare Trifluoroacetic anhydride?.
- Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan.
- ResearchGate. (2025). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds.
- ResearchGate. (2025). Friedel—Crafts Acylation of Furan and Thiophene Using Ytterbium(III) Trifluoromethanesulfonate in [BPy][BF4] Ionic Liquid.
- Scite.ai. (n.d.). Notes: Synthesis 2-Trifluoroacetylpyrole.
- Zenodo. (n.d.). Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid.
- Royal Society of Chemistry. (n.d.). De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones.
- National Institutes of Health. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- Royal Society of Chemistry. (n.d.). Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates.
- Sci-Hub. (2015). ChemInform Abstract: Trifluoroacetylation of Electron‐Rich Thiophenes.
- ResearchGate. (n.d.). Furan Dearomatization: A Route to Diverse Fluoroalkyl/Aryl Triazoles.
- ResearchGate. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline.
Sources
- 1. Relative reactivities of thiophen, furan, and pyrrole rings in electrophilic substitutions: trifluoroacetylation - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. carlroth.com [carlroth.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. lobachemie.com [lobachemie.com]
- 8. covachem.com [covachem.com]
- 9. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]
The Strategic deployment of Ethyl 5-trifluoroacetyl-2-furanoate in the Synthesis of High-Value Heterocyclic Scaffolds
Introduction: Unlocking the Synthetic Potential of a Fluorinated Furan Building Block
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. Fluorinated heterocyclic compounds have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability. Ethyl 5-trifluoroacetyl-2-furanoate emerges as a highly versatile and powerful building block for the synthesis of a diverse array of fluorine-containing heterocyclic systems. Its strategic placement of a reactive trifluoroacetyl group and an ester functionality on a furan ring provides a unique platform for a variety of cyclization and condensation reactions.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of key heterocyclic scaffolds, including pyrazoles and pyrimidines. The methodologies presented herein are grounded in established chemical principles and are designed to be both robust and adaptable for the synthesis of diverse compound libraries.
Core Reactive Principles: The Trifluoroacetyl Group as a Synthetic Linchpin
The synthetic utility of this compound is primarily dictated by the electrophilic nature of the trifluoroacetyl carbonyl carbon and the adjacent carbonyl of the ester group. The strong electron-withdrawing effect of the trifluoromethyl group significantly enhances the electrophilicity of the ketone, making it a prime target for nucleophilic attack. This inherent reactivity allows for a range of classical condensation reactions with various dinucleophiles, leading to the formation of five- and six-membered heterocyclic rings.
Application I: Synthesis of Trifluoromethyl-Substituted Pyrazoles
The synthesis of pyrazoles is a cornerstone of medicinal chemistry, with this scaffold being a key component in numerous approved drugs. The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classic and highly efficient method for pyrazole ring formation. This compound, with its 1,3-dicarbonyl-like reactivity, is an excellent substrate for this transformation, leading to the formation of pyrazoles bearing both a trifluoromethyl group and a furan moiety.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the hydrazine at the highly electrophilic trifluoroacetyl carbonyl carbon, followed by an intramolecular condensation and dehydration sequence to yield the stable aromatic pyrazole ring. The regioselectivity of the initial attack is governed by the enhanced electrophilicity of the trifluoroacetyl ketone over the ester carbonyl.
Caption: Reaction pathway for the synthesis of pyrazoles.
Detailed Experimental Protocol: Synthesis of Ethyl 5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)furan-2-carboxylate
This protocol describes a representative procedure for the synthesis of a trifluoromethyl-substituted pyrazole from this compound and hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of this compound (1.0 mmol, 236.14 mg) in anhydrous ethanol (10 mL) in a round-bottom flask, add hydrazine hydrate (1.2 mmol, 60 mg, 0.058 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water (15 mL) to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure Ethyl 5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)furan-2-carboxylate.
Expected Outcome and Characterization:
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | 75-90% |
| ¹H NMR | Resonances corresponding to the furan, pyrazole, and ethyl ester protons. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| Mass Spec. | Molecular ion peak corresponding to the product's molecular weight. |
Application II: Synthesis of Trifluoromethyl-Substituted Pyrimidines
Pyrimidines are another class of heterocycles of immense biological importance, forming the core of nucleobases and a wide range of pharmaceuticals. This compound can be effectively utilized in the synthesis of trifluoromethyl-substituted pyrimidines through condensation reactions with amidines or guanidines.
Mechanistic Rationale
The synthesis of the pyrimidine ring involves a condensation reaction between the 1,3-dielectrophilic character of this compound and a dinucleophilic reagent such as an amidine or guanidine. The reaction typically proceeds through a series of addition-elimination steps, culminating in the formation of the aromatic pyrimidine ring.
Caption: General workflow for pyrimidine synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 5-(2-amino-6-(trifluoromethyl)pyrimidin-4-yl)furan-2-carboxylate
This protocol outlines a representative procedure for the synthesis of a trifluoromethyl-substituted aminopyrimidine from this compound and guanidine.
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.0 mmol, 46 mg) in anhydrous ethanol (10 mL).
-
To the sodium ethoxide solution, add guanidine hydrochloride (1.5 mmol, 143 mg) and stir for 15 minutes at room temperature to liberate the free guanidine base.
-
To this mixture, add a solution of this compound (1.0 mmol, 236.14 mg) in anhydrous ethanol (5 mL).
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of acetic acid in ethanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure Ethyl 5-(2-amino-6-(trifluoromethyl)pyrimidin-4-yl)furan-2-carboxylate.
Expected Outcome and Characterization:
| Parameter | Expected Result |
| Appearance | Pale yellow solid |
| Yield | 60-80% |
| ¹H NMR | Signals for the furan, pyrimidine, amino, and ethyl ester protons. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| Mass Spec. | Molecular ion peak confirming the product's molecular weight. |
Conclusion: A Versatile Platform for Heterocyclic Drug Discovery
This compound stands out as a valuable and versatile building block for the synthesis of a wide range of trifluoromethyl-containing heterocyclic compounds. The protocols detailed in this guide for the synthesis of pyrazoles and pyrimidines demonstrate the straightforward and efficient nature of these transformations. By leveraging the unique reactivity of the trifluoroacetyl group, researchers can readily access novel molecular scaffolds with significant potential for applications in drug discovery and development. The adaptability of these methods allows for the introduction of further diversity through the use of substituted hydrazines, amidines, and other dinucleophiles, paving the way for the creation of extensive and diverse compound libraries for biological screening.
References
-
A facile synthesis of 5-(perfluoroalkyl)-pyrimidines. PMC. Retrieved from [Link]
-
Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo-[1,2-c]pyrimidines. ResearchGate. Retrieved from [Link]
-
Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan. PubMed. Retrieved from [Link]
-
A new multicomponent approach to the synthesis of substituted furan-2(5H)-ones containing 4H-chromen-4-one fragment. ResearchGate. Retrieved from [Link]
-
Multicomponent reactions of ethyl trifluoroacetoacetate with carbonyl and nucleophilic reagents as a promising tool for organic synthesis. ResearchGate. Retrieved from [Link]
-
Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. Retrieved from [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. Retrieved from [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]
-
Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ResearchGate. Retrieved from [Link]
-
A NEW SYNTHESIS OF NOVEL TRICYCLIC 2(5H)-FURANONE HETEROCYCLES FROM 3,4,5-TRICHLORO-2(5H)-FURANONE. Semantic Scholar. Retrieved from [Link]
Reaction of Ethyl 5-trifluoroacetyl-2-furanoate with primary amines.
Application Note & Protocol
Topic: Reaction of Ethyl 5-trifluoroacetyl-2-furanoate with Primary Amines: A Chemoselective Pathway to Novel Bioactive Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The furan ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and capacity to act as a bioisostere for phenyl rings make it a valuable component in drug design.[1][2] Concurrently, the incorporation of fluorine-containing motifs, particularly the trifluoromethyl (CF₃) group, is a widely adopted strategy to enhance the metabolic stability, binding affinity, and bioavailability of therapeutic candidates.[3][4][5] This application note details a highly efficient and chemoselective reaction between this compound, a versatile bifunctional building block, and various primary amines. This reaction uniquely proceeds via the highly electrophilic trifluoroacetyl ketone, leading to a spontaneous intramolecular rearrangement to yield N-substituted 5-(1-hydroxy-2,2,2-trifluoroethyl)-2-furamides. These products represent a novel class of compounds with significant potential for drug discovery programs, combining the benefits of the furan scaffold with the advantageous properties of the hydroxytrifluoroethyl group.
Scientific Rationale and Reaction Mechanism
The reaction between this compound and a primary amine presents two potential electrophilic sites: the ester carbonyl (C-1) and the ketone carbonyl of the trifluoroacetyl group (C-5). The remarkable chemoselectivity of this transformation is driven by the potent electron-withdrawing effect of the trifluoromethyl group, which renders the adjacent ketone exceptionally electrophilic and susceptible to nucleophilic attack.
The proposed mechanism proceeds as follows:
-
Nucleophilic Attack: The primary amine (R-NH₂) preferentially attacks the highly electrophilic trifluoroacetyl ketone. This is significantly more favorable than the attack on the less reactive ester carbonyl.
-
Hemiaminal Formation: This initial attack forms a transient tetrahedral hemiaminal intermediate.
-
Intramolecular Acyl Transfer: The nitrogen atom of the hemiaminal is perfectly positioned to perform an intramolecular nucleophilic attack on the adjacent ester carbonyl. This results in the formation of a cyclic intermediate.
-
Ring Opening & Protonolysis: The cyclic intermediate is unstable and rapidly collapses. The ethoxy group is eliminated, and subsequent proton transfer from the solvent or another amine molecule leads to the formation of the stable amide product.
This pathway elegantly bypasses the often harsh conditions or requirement for coupling agents typically associated with direct amidation of esters.[6][7][8][9] The final product features the conversion of the ketone into a chiral hydroxytrifluoroethyl moiety and the ester into a secondary amide, providing a scaffold rich in functionality for further derivatization or biological screening. The presence of the hydroxytrifluoroethyl group is particularly valuable, as it can participate in hydrogen bonding interactions within biological targets.[10]
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and analysis of N-substituted 5-(1-hydroxy-2,2,2-trifluoroethyl)-2-furamides.
Caption: Workflow for the synthesis of furan-amide derivatives.
Detailed Synthesis Protocol
This protocol provides a general method for the reaction using benzylamine as a representative primary amine.
4.1 Materials and Reagents
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
TLC plates (Silica gel 60 F₂₅₄)
4.2 Equipment
-
Round-bottom flask with stir bar
-
Condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
4.3 Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (e.g., 1.0 mmol, 236 mg). Dissolve the starting material in anhydrous methanol (10 mL).
-
Reagent Addition: While stirring, add benzylamine (1.1 mmol, 118 mg, 0.12 mL) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Causality Note: The reaction is often efficient at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction with less reactive amines, but higher temperatures should be avoided to prevent potential side reactions.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. The disappearance of the starting ester and the appearance of a new, more polar spot indicates product formation.
-
Workup:
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (25 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[11]
-
Self-Validation: Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc). Collect fractions and analyze by TLC to pool the pure product fractions.
-
-
Characterization: Concentrate the pure fractions to obtain the final product as a solid or oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Summary: Substrate Scope
The protocol is robust and applicable to a range of primary amines. The following table summarizes typical reaction conditions and outcomes.
| Entry | Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | MeOH | 25 | 12 | 92% |
| 2 | Aniline | EtOH | 50 | 16 | 85% |
| 3 | Cyclohexylamine | THF | 25 | 14 | 95% |
| 4 | n-Butylamine | MeOH | 25 | 10 | 91% |
| 5 | 4-Methoxybenzylamine | MeOH | 25 | 12 | 89% |
Applications in Drug Development
The N-substituted 5-(1-hydroxy-2,2,2-trifluoroethyl)-2-furamide scaffold is a highly attractive starting point for drug discovery.
-
Bioactive Core: Furan derivatives are known to possess a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][12][13][14]
-
Enhanced Pharmacokinetics: The trifluoromethyl group can significantly improve a molecule's metabolic stability and membrane permeability, leading to a better pharmacokinetic profile.[3][5]
-
Structural Diversity: This reaction provides a straightforward and efficient method for generating a library of diverse compounds by simply varying the primary amine starting material. This allows for rapid exploration of the structure-activity relationship (SAR) in lead optimization campaigns.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | • Low purity of amine.• Insufficient reaction time.• Amine is sterically hindered or electronically poor. | • Use freshly distilled or high-purity amine.• Extend reaction time and continue monitoring by TLC/LC-MS.• Gently heat the reaction to 40-50 °C. |
| Multiple Products Observed | • Reaction temperature is too high, causing side reactions.• Impurities in starting materials. | • Maintain reaction at room temperature if possible.• Ensure purity of both the furan starting material and the amine. |
| Difficult Purification | • Product co-elutes with impurities.• Product is unstable on silica gel. | • Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).• Consider recrystallization as an alternative purification method.[11] |
References
- Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry.
- Amide Synthesis - Fisher Scientific. Fisher Scientific.
- Furan-Based Amide Synthesis: A Technical Support Center. Benchchem.
- Furan: A Promising Scaffold for Biological Activity. Preprints.org.
- A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
- Pharmacological activity of furan deriv
- Synthesis of Amides from Esters And Amines Under Microwave Irradiation.
- A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
- Amide synthesis by acyl
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules.
- IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW.
- Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. Chemistry – A European Journal.
- A Technical Guide to the Discovery and Synthesis of Novel Furan Deriv
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijabbr.com [ijabbr.com]
- 13. Pharmacological activity of furan derivatives [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
Purification of Ethyl 5-trifluoroacetyl-2-furanoate by column chromatography.
An Application Guide and Standard Protocol for the Purification of Ethyl 5-trifluoroacetyl-2-furanoate by Column Chromatography
Authored by a Senior Application Scientist
Abstract and Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoroacetyl group and the furan ring imparts unique electronic and physiological properties. However, these same features present distinct challenges for purification. Synthetic routes often yield a crude product containing starting materials, by-products, and decomposition products that require robust purification.
This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. The guide moves beyond a simple list of steps to explain the underlying chemical principles governing the separation. It is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for obtaining this compound in high purity. We will cover method development using Thin-Layer Chromatography (TLC), detailed column packing and elution procedures, and post-purification analysis, grounded in authoritative practices.
The furan moiety can be sensitive to acidic conditions, which may lead to oligomerization or degradation.[1][2] Therefore, the selection of a neutral stationary phase and an appropriate non-acidic mobile phase is critical for maintaining the integrity of the molecule throughout the purification process.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to designing an effective purification strategy. The key characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 898787-41-2 | [3] |
| Molecular Formula | C₉H₇F₃O₄ | - |
| Molecular Weight | 236.15 g/mol | Calculated |
| Appearance | White to pale yellow solid/oil | General Observation |
| Boiling Point | 294.9°C at 760 mmHg | [4] |
| Density | 1.352 g/cm³ | [4] |
| Flash Point | 132.1°C | [4] |
| Chemical Stability | Stable under recommended storage conditions. Sensitive to strong acids and bases.[2][4][5] | [2][4][5] |
Principle of the Method: Normal-Phase Chromatography
The purification relies on the principle of normal-phase adsorption chromatography. The stationary phase, silica gel (SiO₂), is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase (eluent) is a relatively non-polar organic solvent or a mixture of solvents.
This compound possesses several polar functional groups: an ester and a trifluoromethyl ketone. These groups can form hydrogen bonds and dipole-dipole interactions with the silanol groups on the silica surface. The strength of these interactions determines the retention time of the compound on the column. Less polar impurities will travel through the column faster (elute first), while more polar impurities will be retained more strongly. By carefully selecting the polarity of the mobile phase, a "sweet spot" is found where the target compound is retained long enough to separate from less polar impurities but not so long that it co-elutes with highly polar ones, ensuring efficient separation.
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before committing the bulk of the crude material to a column, it is imperative to develop and optimize the separation conditions using TLC. This small-scale experiment validates the choice of eluent and provides a roadmap for the large-scale separation.
Materials for TLC
-
Silica gel TLC plates (e.g., glass or aluminum-backed, with F₂₅₄ indicator)
-
Crude this compound
-
Eluting Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc)
-
TLC development chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or vanillin)
Step-by-Step TLC Protocol
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude product in a minimal volume (0.1-0.2 mL) of a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate. Make the spot as small as possible to ensure sharp bands.
-
Solvent System Selection: The goal is to find a solvent system that moves the desired compound to a Retention Factor (Rƒ) of 0.25 - 0.35 . This Rƒ value typically provides the best separation in column chromatography.
-
Start Point: Based on literature for similar fluorinated compounds, a good starting point is a mixture of ethyl acetate and hexanes.[6]
-
Test a 10% EtOAc/Hexanes solution: Prepare a small amount of 10% ethyl acetate in hexanes (v/v). Pour it into the TLC chamber to a depth of ~0.5 cm, cover, and let the atmosphere saturate for 5-10 minutes.
-
Development: Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
-
Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
-
Optimization:
-
If Rƒ is too high (>0.4): The eluent is too polar. Decrease the proportion of ethyl acetate (e.g., try 5% or 8% EtOAc/Hexanes).
-
If Rƒ is too low (<0.2): The eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., try 15% or 20% EtOAc/Hexanes).
-
Continue this iterative process until the target compound has an Rƒ of ~0.3 and is well-separated from major impurities.
-
Detailed Protocol: Flash Column Chromatography
This protocol is based on the principles established by W. C. Still for rapid chromatographic purification.[7] It assumes a crude sample size of approximately 1 gram.
Materials and Reagents
-
Stationary Phase: Flash-grade silica gel (230-400 mesh). A typical ratio is 50-100 g of silica per 1 g of crude product.
-
Mobile Phase: Optimized eluent from TLC analysis (e.g., X% Ethyl Acetate in Hexanes). Prepare a sufficient volume.
-
Crude Product: this compound.
-
Equipment:
-
Glass chromatography column with a stopcock.
-
Sand (fine, washed).
-
Collection vessels (test tubes or flasks).
-
Rotary evaporator.
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Column Protocol
-
Column Preparation (Slurry Packing):
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.
-
In a beaker, mix the required amount of silica gel with the least polar eluent you plan to use (e.g., 100% hexanes or the optimized TLC solvent) to form a free-flowing slurry.[7]
-
With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to guide the stream.
-
Gently tap the side of the column to dislodge air bubbles and encourage even packing. Add more eluent as needed.
-
Once all the silica has settled, add a final layer of sand (~1 cm) on top to protect the silica bed from disturbance during solvent addition.
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 g) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. This prevents dissolution issues at the column head and promotes sharper bands.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column, opening the stopcock to begin the flow.
-
Maintain a constant head of solvent above the silica bed throughout the process.
-
Apply gentle pressure to the top of the column using a pump or regulated air line to achieve a solvent flow rate of approximately 2 inches/minute (flash chromatography).[7]
-
-
Fraction Collection:
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a 50 g column).
-
Number the collection tubes sequentially.
-
-
Monitoring the Separation:
-
After collecting 15-20 fractions, pause the column and analyze the collected fractions by TLC.
-
Spot every second or third fraction on a single TLC plate, along with a reference spot of the original crude mixture.
-
Develop and visualize the plate. This will show which fractions contain the pure product, which contain mixtures, and which are empty.
-
-
Isolation:
-
Based on the TLC analysis, combine all fractions that contain only the pure target compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent.
-
Obtain the mass of the pure product and calculate the yield. Confirm purity using analytical methods like NMR, HPLC, or GC-MS.
-
Troubleshooting
| Problem | Likely Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution | Eluent is too polar; Rƒ on TLC was too high. | Re-run the column using a less polar mobile phase. Always aim for an Rƒ of 0.25-0.35 for the target compound.[7] |
| Compound Stuck on Column | Eluent is not polar enough. The compound has strong interactions with silica. | If the compound is not eluting, you can switch to a more polar solvent system (gradient elution). For example, after eluting impurities with 10% EtOAc/Hexanes, switch to 20% or 30% to elute the product. |
| Peak Tailing | Secondary interactions with acidic silanol groups on the silica surface. This can be an issue with polar furan derivatives.[8] | While adding base is risky for furan stability, a very small amount of a more polar neutral solvent like methanol (e.g., 1-2% in DCM) can sometimes improve peak shape by competing for active sites on the silica.[8] |
| Cracked or Channeled Column | Improper packing; column ran dry. | The column must be repacked. Ensure the silica slurry is homogenous and never let the solvent level drop below the top of the silica bed. |
Safety Precautions
-
Handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Silica gel is a fine powder and can be a respiratory irritant. Avoid inhaling the dust by handling it carefully, preferably within a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information.[4]
References
-
Caltech Authors. (n.d.). Supporting Information. Caltech. Retrieved from [Link]
-
Budagumpi, S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4567. Available from: [Link]
-
Tsao, W.-X., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(21), 7247. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9794, Ethyl trifluoroacetate. Retrieved from [Link]
-
Ananikov, V. P., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2), e202401849. Available from: [Link]
-
MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Tang, J., & Behnke, B. (2004). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Journal of Chromatography A, 1033(1), 131-140. Available from: [Link]
-
Ananikov, V. P., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2), e202401849. Available from: [Link]
-
Stauffer, F., & Neier, R. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters, 2(22), 3535–3537. Available from: [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. (Note: A general reference for the technique, often cited in modern protocols like the one provided by Organic Syntheses at [Link])
-
LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]
Sources
- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [chemdict.com]
- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Ethyl 5-trifluoroacetyl-2-furanoate as a Scaffold for Novel Agrochemicals
Abstract
The relentless evolution of resistance in agricultural pests and the increasing demand for sustainable crop protection solutions necessitate the continuous discovery of novel agrochemicals. Heterocyclic compounds, particularly those incorporating fluorine atoms, have emerged as a cornerstone in modern agrochemical design due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and binding affinity to target enzymes.[1] This guide details the strategic use of Ethyl 5-trifluoroacetyl-2-furanoate, a versatile fluorinated building block, in the synthesis and development of new potential fungicides, herbicides, and insecticides. We provide a comprehensive overview of its reactivity, representative synthetic protocols for derivatization into biologically active scaffolds, and standardized bioassay methodologies for screening and validation.
Introduction: The Strategic Advantage of Fluorinated Furan Scaffolds
The furan ring is a prevalent pharmacophore in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including insecticidal and fungicidal properties.[2][3][4] Its incorporation into agrochemical candidates is a well-established strategy. The addition of a trifluoromethyl (CF3) group, as seen in this compound, offers significant advantages:
-
Enhanced Bioactivity: The strong electron-withdrawing nature of the CF3 group can drastically alter the electronic properties of the molecule, often leading to increased efficacy.[1]
-
Increased Lipophilicity: Fluorine substitution can enhance the molecule's ability to permeate biological membranes, improving uptake and transport to the target site.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes like cytochrome P450s, thereby extending the compound's half-life and residual activity.
-
Conformational Control: The steric bulk of the CF3 group can lock the molecule into a specific conformation that is optimal for binding to a target receptor or enzyme.
This compound is a particularly valuable starting material because it combines the furan scaffold with a highly reactive trifluoromethyl ketone moiety, making it a versatile synthon for a diverse range of heterocyclic structures.[5]
Synthetic Pathways from this compound
The trifluoromethyl ketone group in this compound is the primary site for chemical modification. It serves as a potent electrophile, susceptible to a variety of nucleophilic attacks and condensation reactions. Below, we outline a representative synthetic workflow to generate a library of pyrazole-furan derivatives, a class of compounds known for their broad-spectrum agrochemical activity.[6]
Workflow for Synthesis of Pyrazole-Furan Derivatives
This workflow illustrates a logical sequence from the starting material to a final candidate compound library, ready for biological screening.
Caption: Synthetic and screening workflow.
Protocol 1: Synthesis of Ethyl 5-(5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-furanoate (Intermediate D)
This protocol describes the cyclization of the diketone precursor, formed in situ, with hydrazine to create the core pyrazole-furan scaffold. This is an adaptation of the Knoevenagel condensation followed by cyclization.[7]
Rationale: The trifluoromethyl ketone is highly electrophilic, facilitating condensation with hydrazine. The subsequent intramolecular cyclization and dehydration are thermodynamically favored, leading to the stable aromatic pyrazole ring.
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Library Synthesis of Furan-Pyrazole Carboxamides (Final Products F)
This protocol details the conversion of the ester intermediate into a library of amides, a common functional group in bioactive molecules that can participate in crucial hydrogen bonding interactions with target enzymes.
Rationale: Amide synthesis via aminolysis of the ethyl ester allows for the introduction of diverse chemical functionalities (R-groups) to probe the structure-activity relationship (SAR) and optimize biological performance.
Materials:
-
Ethyl 5-(5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-furanoate
-
A diverse set of primary and secondary amines (R-NH₂)
-
Sodium methoxide (catalyst) or a suitable Lewis acid
-
Methanol (anhydrous)
-
Sealed reaction vials
-
High-throughput purification system (e.g., preparative HPLC)
Procedure:
-
In a series of sealed reaction vials, dissolve the pyrazole-furan ester (1.0 eq) in anhydrous methanol.
-
To each vial, add a different amine (1.5 eq) and a catalytic amount of sodium methoxide.
-
Seal the vials and heat to 60-70°C for 12-24 hours.
-
Monitor the reactions by LC-MS to confirm amide formation.
-
After cooling, the solvent is evaporated, and the resulting library of crude amides is purified using a high-throughput parallel purification system.
-
The purity of each library member should be confirmed before biological screening.
Biological Screening Protocols
A tiered screening approach is essential for efficiently identifying promising lead compounds.[8]
Primary Screening: Identifying Hits
The initial screen should test the entire library at a single, relatively high concentration against a representative panel of targets to identify any "hits" with significant biological activity.
| Assay Type | Target Organism/Plant | Method | Concentration | Endpoint |
| Fungicidal | Botrytis cinerea, Rhizoctonia solani | 96-well plate liquid culture assay | 100 µg/mL | % Growth Inhibition |
| Herbicidal | Brassica napus (dicot), Echinochloa crus-galli (monocot) | Seed germination and root growth assay | 100 µg/mL | % Inhibition of Germination/Growth |
| Insecticidal | Spodoptera littoralis (Lepidoptera), Myzus persicae (Aphid) | Leaf-dip or diet incorporation assay | 100 µg/mL | % Mortality after 72h |
Protocol 3: In Vitro Fungicidal Assay (96-well plate)
Rationale: This high-throughput method allows for the rapid assessment of fungistatic or fungicidal activity by measuring the inhibition of fungal growth in a liquid medium.
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well microtiter plate, add potato dextrose broth (PDB) to each well.
-
Add the test compound from the stock solution to achieve the final concentration (e.g., 100 µg/mL). Include a solvent control (DMSO) and a negative control (broth only).
-
Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.
-
Incubate the plates at 25°C for 48-72 hours.
-
Measure fungal growth by reading the optical density (OD) at 600 nm using a plate reader.
-
Calculate the percentage of growth inhibition relative to the solvent control.
Secondary Screening: Lead Characterization
Compounds that show significant activity (e.g., >80% inhibition) in the primary screen are advanced to secondary screening.
-
Dose-Response Analysis: Determine the EC₅₀ (half-maximal effective concentration) or LC₅₀ (lethal concentration, 50%) values to quantify the potency of each hit.
-
Spectrum of Activity: Test active compounds against a broader panel of fungal pathogens, weed species, or insect pests to determine their spectrum of control.
-
Mode of Action Studies: For promising leads, preliminary studies can be initiated to elucidate the mechanism of action. For fungicides, this could involve assays against specific enzymes like succinate dehydrogenase (SDH), a common target for carboxamide fungicides.[9]
Structure-Activity Relationship (SAR) and Lead Optimization
Data from the primary and secondary screens are used to build an SAR model. This model informs the design of new analogs for synthesis, with the goal of improving potency, spectrum, and safety profiles.
Caption: The iterative cycle of lead optimization.
For example, if the initial screen reveals that amides with small, non-polar R-groups on the nitrogen are most active, the next generation of compounds would focus on exploring variations of alkyl and cycloalkyl substituents. Conversely, if aromatic substituents show promise, a variety of substituted phenyl rings would be synthesized.
Conclusion
This compound represents a highly promising and versatile platform for the discovery of novel agrochemicals. Its unique combination of a furan core and a reactive trifluoromethyl ketone allows for the efficient synthesis of diverse heterocyclic libraries. The protocols and workflows outlined in this guide provide a robust framework for researchers to systematically synthesize, screen, and optimize new candidate molecules, ultimately contributing to the development of the next generation of effective and sustainable crop protection solutions.
References
-
Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2). Available at: [Link][1]
-
Wikipedia. (n.d.). Maleic anhydride. Retrieved from [Link][10]
-
Gkiliopoulos, D. J., et al. (2023). Synthesis of Poly(ethylene furanoate) Based Nanocomposites by In Situ Polymerization with Enhanced Antibacterial Properties for Food Packaging Applications. Polymers, 15(23), 4531. Available at: [Link][11]
-
Ahmad, Z., et al. (2022). Recent Trends in the Synthesis of Monomers for Furanoate Polyesters and Their Nanocomposites' Fabrication as a Sustainable Packaging Material. Polymers, 14(19), 4069. Available at: [Link][12]
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. Available at: [Link][5]
-
Nunes, S. P., et al. (2026). Membranes from bio-based poly(ethylene furanoate) and natural solvents. Green Chemistry. Available at: [Link][13]
-
El-Sayed, R., et al. (2020). Selective synthesis, characterization, and toxicological activity screening of some furan compounds as pesticidal agents. Bioorganic Chemistry, 94, 103433. Available at: [Link][2]
-
Li, Y., et al. (2014). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole. Chinese Journal of Organic Chemistry, 34(5), 984-991. Available at: [Link][6]
-
Petrova, O. V., et al. (2014). Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. Chemistry of Heterocyclic Compounds, 50(7), 941-946. Available at: [Link][14]
-
Yang, L., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(47), 14217-14227. Available at: [Link][9]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link][7]
-
Inam, M. A., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Preprints. Available at: [Link][3]
-
Basak, S., & Majumder, D. (2018). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. International Journal of Agriculture and Forestry, 8(3), 121-128. Available at: [Link][8]
-
Basak, S., & Majumder, D. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Universal Journal of Plant Science, 4(1), 1-8. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijabbr.com [ijabbr.com]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Strategic Repurposing of Ethyl 5-Trifluoroacetyl-2-furanoate for the Synthesis of Biologically Active Heterocycles
Introduction: The Untapped Potential of a Fluorinated Furan
Ethyl 5-trifluoroacetyl-2-furanoate emerges as a highly versatile and strategic starting material in medicinal chemistry. Its structure is rich with functionalities ripe for transformation into complex, biologically active molecules. The presence of a trifluoromethyl (CF3) group is of particular significance, as this moiety is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The trifluoromethyl group's strong electron-withdrawing nature can significantly modulate the physicochemical properties of the parent molecule, often leading to improved pharmacokinetic profiles. This guide provides a comprehensive overview and detailed protocols for leveraging the unique reactivity of this compound to synthesize valuable trifluoromethyl-substituted pyrazoles and pyridazines, classes of compounds renowned for their diverse pharmacological activities.[3][4]
The core of this compound's reactivity lies in the 1,3-dicarbonyl-like relationship between the trifluoroacetyl group and the furan ring's inherent reactivity. This arrangement allows for classical condensation reactions with binucleophiles, such as hydrazine, to construct new heterocyclic rings. The furan ring itself can be considered a masked 1,4-dicarbonyl equivalent, a feature that can be exploited for the synthesis of six-membered heterocycles like pyridazines.[5]
This document will explore two primary synthetic pathways, providing the chemical logic, step-by-step protocols, and expected outcomes for the synthesis of:
-
Ethyl 5-(5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-furanoate derivatives: Capitalizing on the reactivity of the trifluoroacetyl group for the construction of a pyrazole ring.
-
6-(Furan-2-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one derivatives: Utilizing the entire furan-dicarbonyl system for the formation of a pyridazine ring.
Application Note I: Synthesis of Trifluoromethyl-Substituted Pyrazoles
Scientific Rationale and Mechanistic Insight
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine is a cornerstone of heterocyclic chemistry, known as the Knorr pyrazole synthesis.[6] In this compound, the trifluoroacetyl group, activated by the adjacent furan ring, serves as a potent electrophilic site. The reaction with hydrazine hydrate proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the trifluoroacetyl group, followed by an intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of this reaction is driven by the higher electrophilicity of the trifluoroacetyl carbonyl group.
The resulting furan-pyrazole scaffold is a promising pharmacophore. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][7] The incorporation of the trifluoromethyl group is anticipated to enhance these activities.
Experimental Workflow: From Furan to Pyrazole
Caption: Workflow for the synthesis of a furan-pyrazole derivative.
Protocol: Synthesis of Ethyl 5-(5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-furanoate
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware for reflux and crystallization
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).
-
To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent to approximately half using a rotary evaporator.
-
Pour the concentrated solution into ice-cold water (50 mL) with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford the pure Ethyl 5-(5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-furanoate.
-
Dry the purified product under vacuum and characterize by NMR, IR, and Mass Spectrometry.
| Compound | Starting Material | Product | Yield (%) | m.p. (°C) |
| 1 | This compound | Ethyl 5-(5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-furanoate | 85-95 | 155-157 |
Application Note II: Synthesis of Trifluoromethyl-Substituted Pyridazines
Scientific Rationale and Mechanistic Insight
The furan ring can be chemically transformed into a 1,4-dicarbonyl system, which is a key precursor for the synthesis of six-membered heterocycles like pyridazines.[5] The reaction of a furan derivative with an oxidizing agent can lead to ring opening, forming a dicarbonyl intermediate. In the presence of hydrazine, this intermediate can undergo a double condensation to form the dihydropyridazine ring, which then aromatizes to the pyridazine.
This synthetic strategy effectively repurposes the entire furan scaffold of this compound to construct the pyridazine core. Pyridazine derivatives are known for their diverse biological activities, including cardiovascular, anticancer, and anti-inflammatory effects.[4]
Experimental Workflow: Furan to Pyridazine Transformation
Caption: Proposed workflow for the synthesis of a pyridazine derivative.
Protocol: Synthesis of 6-(Furan-2-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one
Materials:
-
This compound
-
Bromine
-
Methanol
-
Sodium acetate
-
Hydrazine hydrate (80% in water)
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
Oxidative Ring Opening: Dissolve this compound (1.0 eq) in a mixture of methanol and water at 0 °C. Add sodium acetate (2.5 eq). To this solution, add a solution of bromine (1.1 eq) in methanol dropwise while maintaining the temperature at 0 °C. Stir for 2 hours.
-
Cyclocondensation: To the reaction mixture containing the in-situ generated 1,4-dicarbonyl intermediate, add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid.
-
Allow the reaction to warm to room temperature and then heat to reflux for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-(Furan-2-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one.
-
Characterize the final product by NMR, IR, and Mass Spectrometry.
| Compound | Starting Material | Product | Yield (%) | m.p. (°C) |
| 2 | This compound | 6-(Furan-2-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one | 60-70 | 188-190 |
Conclusion and Future Perspectives
This compound is a readily accessible and highly valuable building block for the synthesis of biologically active trifluoromethyl-substituted heterocycles. The protocols detailed herein provide a robust foundation for the synthesis of novel furan-pyrazole and furan-pyridazine derivatives. The presence of the trifluoromethyl group in these scaffolds is a key feature for enhancing their pharmacological properties. Further derivatization of the ester group or the heterocyclic rings can lead to the generation of extensive compound libraries for drug discovery programs targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. The synthetic versatility of this compound underscores its potential as a key starting material in modern medicinal chemistry.
References
-
Meyer, F. (2016). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications, 52(15), 3077–3094. Available at: [Link]
-
Dakshinamurthy, S. (n.d.). Trifluoromethylated Heterocycles: Enhancing Drug Properties. Syngene International Ltd. Available at: [Link]
-
D'Auria, M., & Racioppi, R. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2292. Available at: [Link]
-
Zhang, W., et al. (2020). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry, 18(3), 436-440. Available at: [Link]
-
(n.d.). Pyrazole and Its Biological Activity. PharmaTutor. Available at: [Link]
-
(n.d.). Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]
-
Teixeira, J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5427. Available at: [Link]
-
(n.d.). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Publishing. Available at: [Link]
-
(2023). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available at: [Link]
-
(2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
-
(n.d.). Synthesis of Pyridazine. ChemTube3D. Available at: [Link]
-
(n.d.). ChemInform Abstract: Synthesis of Fluorinated Pyrazole Derivatives from β‐Alkoxyvinyl Trifluoroketones. Sci-Hub. Available at: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. International Journal of Molecular Sciences, 24(17), 13346. Available at: [Link]
-
Sun, Z., et al. (2011). Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan. Medicinal Chemistry Research, 21(8), 1847-1854. Available at: [Link]
-
Smith, J. K. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi. Available at: [Link]
-
(n.d.). Synthesis of pyrazole derivatives: Reagents and Conditions. ResearchGate. Available at: [Link]
-
(n.d.). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal. Available at: [Link]
Sources
- 1. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. pharmatutor.org [pharmatutor.org]
- 4. longdom.org [longdom.org]
- 5. A One-Pot Approach to Novel Pyridazine C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
Flow chemistry applications for the synthesis of Ethyl 5-trifluoroacetyl-2-furanoate derivatives.
Application Note & Protocol
Topic: High-Efficiency Continuous Flow Synthesis of Ethyl 5-trifluoroacetyl-2-furanoate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Advanced Synthesis Methodologies
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoroacetyl group imparts unique properties, including enhanced metabolic stability and binding affinity, making it a valuable synthon in drug discovery. However, traditional batch synthesis of this and similar derivatives via Friedel-Crafts acylation often presents challenges. These include poor control over exothermic reactions, the use of stoichiometric amounts of aggressive Lewis acids, and difficulties in achieving consistent product quality at scale.[1][2]
Flow chemistry, or continuous flow processing, emerges as a transformative solution to these challenges. By conducting reactions in a continuously flowing stream through a reactor, it offers superior control over reaction parameters such as temperature, pressure, and residence time.[3][4][5] This enhanced control leads to significant improvements in reaction efficiency, safety, and scalability.[6][7] This application note details a robust protocol for the synthesis of this compound using a continuous flow setup, highlighting the mechanistic rationale and practical advantages of this approach.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound from Ethyl 2-furanoate proceeds via a Friedel-Crafts acylation reaction. This is a classic example of electrophilic aromatic substitution. The reaction is typically catalyzed by a Lewis acid, which activates the trifluoroacetic anhydride to generate a highly electrophilic acylium ion.[8][9]
The furan ring, being an electron-rich heterocycle, is susceptible to electrophilic attack. The substitution occurs preferentially at the C5 position due to the directing effect of the ester group at C2 and the inherent reactivity of the furan nucleus. The general mechanism is as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of trifluoroacetic anhydride, making it a better leaving group and facilitating the formation of the trifluoroacetylium ion.
-
Electrophilic Attack: The electron-rich furan ring of Ethyl 2-furanoate attacks the electrophilic trifluoroacetylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation: A weak base, such as the [AlCl₃(OCOCF₃)]⁻ complex, removes the proton from the C5 position, restoring the aromaticity of the furan ring and yielding the final product, this compound.
Advantages of Flow Chemistry for this Synthesis
The application of flow chemistry to this synthesis offers several key advantages over traditional batch methods:
-
Enhanced Safety: The small reactor volume at any given time significantly mitigates the risks associated with highly exothermic reactions and the handling of hazardous reagents.[5]
-
Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for efficient heat exchange, enabling precise control over the reaction temperature and minimizing the formation of byproducts.[3][6]
-
Improved Yield and Purity: The rapid mixing and precise control of residence time in a flow reactor can lead to higher yields and selectivities compared to batch processes.[4]
-
Scalability: Scaling up the production in a flow system is achieved by simply running the system for longer periods or by "scaling out" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.[3][4]
-
Automation and Integration: Flow chemistry setups can be readily automated and integrated with in-line analytical techniques for real-time monitoring and optimization of the reaction.[10]
Experimental Workflow
The continuous flow synthesis of this compound can be visualized as a three-stage process: reagent delivery, reaction in a heated coil, and in-line quenching/workup.
Caption: A schematic overview of the continuous flow setup.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-furanoate (Substrate)
-
Trifluoroacetic Anhydride (Acylating Agent)
-
Anhydrous Aluminum Chloride (Lewis Acid Catalyst)
-
Anhydrous Dichloromethane (Solvent)
-
Saturated aqueous Sodium Bicarbonate (Quenching Solution)
-
Anhydrous Magnesium Sulfate (Drying Agent)
Equipment:
-
Two high-pressure liquid chromatography (HPLC) pumps
-
A T-mixer
-
A heated coil reactor (e.g., PFA tubing in a temperature-controlled oil bath or column heater)
-
A back-pressure regulator
-
A product collection vessel
-
A third pump for the quenching solution
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of Ethyl 2-furanoate in anhydrous dichloromethane.
-
Solution B: In a separate flask and under an inert atmosphere (e.g., nitrogen or argon), carefully prepare a 0.6 M solution of trifluoroacetic anhydride and a 0.65 M solution of anhydrous aluminum chloride in anhydrous dichloromethane. The Lewis acid should be added slowly to the solvent as the dissolution can be exothermic.
-
Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.
-
Set the temperature of the coil reactor to the desired value (e.g., 25 °C for initial optimization).
-
Set the back-pressure regulator to maintain a pressure sufficient to prevent solvent boiling (e.g., 5 bar).
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer. This will result in a total flow rate of 1.0 mL/min through the reactor.
-
The combined stream then flows through the heated coil reactor. The residence time can be calculated as the reactor volume divided by the total flow rate.
-
After exiting the reactor, the reaction mixture is mixed with the quenching solution delivered by the third pump.
-
The quenched mixture passes through the back-pressure regulator and is collected in a suitable vessel.
-
-
Workup and Analysis:
-
Collect the quenched reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analyze the crude product by techniques such as NMR, GC-MS, and HPLC to determine the yield and purity.
-
Data Presentation: Illustrative Optimization Results
The following table presents illustrative data from a hypothetical optimization study. The goal is to demonstrate the effect of varying reaction parameters on the yield of this compound.
| Entry | Temperature (°C) | Residence Time (min) | Equivalents of Acylating Agent | Yield (%) | Purity (%) |
| 1 | 25 | 5 | 1.2 | 65 | 90 |
| 2 | 25 | 10 | 1.2 | 78 | 92 |
| 3 | 40 | 5 | 1.2 | 85 | 95 |
| 4 | 40 | 10 | 1.2 | 82 | 93 |
| 5 | 40 | 5 | 1.5 | 91 | 96 |
| 6 | 60 | 5 | 1.2 | 75 | 88 |
Note: This data is for illustrative purposes only and represents a typical outcome of an optimization study for a Friedel-Crafts acylation in a flow system.
Trustworthiness: A Self-Validating System
The protocol described is designed to be a self-validating system. The precise control over reaction parameters ensures high reproducibility.[11][12] Furthermore, the integration of in-line analytical techniques, such as IR or UV-Vis spectroscopy, can provide real-time monitoring of the reaction progress. This allows for on-the-fly adjustments to the reaction conditions to maintain optimal performance, ensuring consistent product quality. The use of automated systems can also log all experimental parameters, creating a detailed and verifiable record of the synthesis.
Logical Relationships in Process Optimization
The optimization of this flow synthesis involves understanding the interplay between various parameters. The following diagram illustrates these relationships.
Caption: The relationship between key inputs and outputs.
Conclusion
The transition from batch to continuous flow synthesis for the preparation of this compound offers substantial benefits in terms of efficiency, safety, and scalability. The detailed protocol and insights provided in this application note serve as a comprehensive guide for researchers and professionals in the pharmaceutical and chemical industries to implement this advanced manufacturing technology. The principles and methodologies described herein are not only applicable to the target molecule but can also be adapted for the synthesis of a wide range of other valuable chemical entities.
References
-
Hellwig, H., et al. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. ChemRxiv. [Link]
-
Hellwig, H., et al. (n.d.). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PMC - NIH. [Link]
-
Kuticheva, K. V., et al. (2015). Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. ResearchGate. [Link]
-
Kent, S. B. H., et al. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. NIH. [Link]
-
(n.d.). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
(n.d.). Flow Chemistry in the Pharmaceutical Industry. Syrris. [Link]
-
(n.d.). Benefits of Continuous Flow Chemistry. Mettler Toledo. [Link]
-
Feng, K.-B., et al. (2025). The advantages of flow chemistry for the pharmaceutical industry. ResearchGate. [Link]
-
(n.d.). Scheme 1. Synthesis of PEF reactions. (a) Synthesis of PEF with FDCA as monomer. (b) Synthesis of PEF with DMFDC as monomer. ResearchGate. [Link]
-
Aribert, et al. (2010). Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. [Link]
-
(n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
(n.d.). Synthesis and Characterization of Poly(ethylene furanoate)/Poly(ε-caprolactone) Block Copolymers. Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]
-
(n.d.). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. [Link]
-
Stauffer, F., & Neier, R. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. [Link]
-
(2025). Etherification of Bio‐Based Furanic Compounds via Continuous Flow. IRIS. [Link]
-
(2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
(2025). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ResearchGate. [Link]
-
(n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. [Link]
-
(2025, January 21). A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. ChemRxiv | Cambridge Open Engage. [Link]
-
(n.d.). Recent Trends in the Synthesis of Monomers for Furanoate Polyesters and Their Nanocomposites' Fabrication as a Sustainable Packaging Material. MDPI. [Link]
-
(2011). Metal-Free Synthesis of 2-Trifluoromethyl Furans. Sci-Hub. [Link]
-
(2023, June 16). Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). PMC. [Link]
-
Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]
-
(2022, March 18). Furan Synthesis and Reactions. MES Voice - YouTube. [Link]
-
(n.d.). Synthesis of PEF for Eco-Friendly Packaging. Scribd. [Link]
-
(n.d.). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Taylor & Francis Online. [Link]
-
(2025, April 11). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. syrris.com [syrris.com]
- 4. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-trifluoroacetyl-2-furanoate
Welcome to the technical support center for the synthesis of Ethyl 5-trifluoroacetyl-2-furanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of ethyl 2-furoate with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a Lewis acid catalyst. While seemingly straightforward, the furan ring's sensitivity to acidic conditions presents unique challenges, often leading to the formation of byproducts and reduced yields. This guide will address these issues systematically.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned into a dark, insoluble tar. What happened?
This is a classic sign of resinification, or polymerization, of the furan starting material. Furans are notoriously unstable in the presence of strong acids, which are often used to catalyze Friedel-Crafts reactions.[1][2] The acidic conditions can lead to protonation of the furan ring, initiating a cascade of polymerization reactions that result in the formation of intractable polymeric materials.
Q2: The yield of my desired product is very low, and I have a significant amount of unreacted ethyl 2-furoate. What could be the cause?
Low conversion can be attributed to several factors:
-
Insufficient Catalyst Activity: The Lewis acid catalyst may have been deactivated by moisture in the reagents or solvent.
-
Inadequate Reaction Temperature: The reaction may require a specific temperature to proceed at a reasonable rate. Insufficient heating can lead to a sluggish reaction.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
Q3: I see multiple spots on my TLC plate, even after a standard work-up. What are the likely byproducts?
Besides the unreacted starting material and potential resinous material, other common byproducts in the synthesis of this compound include:
-
Polysubstituted Products: Although the trifluoroacetyl group is deactivating, there is a possibility of a second acylation on the furan ring, especially if harsh reaction conditions are used.
-
Isomeric Products: While acylation at the 5-position is electronically favored, small amounts of acylation at other positions on the furan ring can occur.
-
Hydrolysis Products: If water is present during the reaction or work-up, the ethyl ester can be hydrolyzed to 2-furoic acid, or the product can be hydrolyzed to 5-trifluoroacetyl-2-furoic acid.
Q4: How can I effectively purify my final product from the common byproducts?
Purification of this compound typically involves a combination of techniques:
-
Aqueous Work-up: A careful aqueous work-up is essential to remove the Lewis acid catalyst and any water-soluble byproducts. A wash with a mild base, such as sodium bicarbonate solution, can help remove any acidic impurities like 2-furoic acid.
-
Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from unreacted starting material, isomeric byproducts, and any other non-polar impurities.
-
Recrystallization or Distillation: Depending on the physical properties of the product, recrystallization from a suitable solvent system or vacuum distillation can be employed for final purification.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed (TLC shows only starting material) | Inactive catalyst (hydrolyzed) | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified solvents and reagents. |
| Insufficient reaction temperature | Gradually increase the reaction temperature in small increments while monitoring the reaction progress by TLC. Be cautious, as excessive heat can promote resinification. | |
| Inappropriate catalyst | Some furan derivatives are sensitive to strong Lewis acids like AlCl₃. Consider using a milder Lewis acid such as BF₃·OEt₂, ZnCl₂, or SnCl₄.[3] |
Problem 2: Formation of a Dark Tar (Resinification)
| Symptom | Possible Cause | Suggested Solution |
| Reaction mixture becomes dark and viscous, with little to no desired product | Reaction conditions are too harsh (strong acid, high temperature) | Use a milder Lewis acid catalyst. Perform the reaction at a lower temperature, even if it requires a longer reaction time. Consider a slow, dropwise addition of the acylating agent or catalyst to control the exothermic reaction. |
| High concentration of reactants | Dilute the reaction mixture with an appropriate inert solvent to dissipate heat and reduce the likelihood of intermolecular polymerization. |
Problem 3: Presence of Multiple Byproducts in the Crude Product
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC, close to the product spot | Formation of isomeric or polysubstituted products | Optimize the stoichiometry of the reactants. Use a 1:1 or slight excess of the acylating agent. Avoid a large excess, which can promote polysubstitution. Optimize reaction temperature and time to favor the formation of the desired monosubstituted product. |
| A more polar spot on TLC that streaks | Presence of acidic impurities (e.g., 5-trifluoroacetyl-2-furoic acid) | During the aqueous work-up, include a wash with a saturated sodium bicarbonate solution to extract acidic byproducts into the aqueous layer. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
Ethyl 2-furoate
-
Trifluoroacetic anhydride (TFAA)
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 2-furoate and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) to the stirred solution.
-
Add trifluoroacetic anhydride dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism and Byproduct Formation
The following diagram illustrates the main reaction pathway for the synthesis of this compound and the potential side reactions leading to common byproducts.
Caption: Main reaction and potential side reactions.
Troubleshooting Workflow
This decision tree provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
References
-
Furan Resins. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). Acid catalyst system for furan resins of filler containing acid salts.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Google Patents. (n.d.). A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
- Peng, H., Zhao, C.-X., & Gong, Y.-F. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities, 14(10), 1380.
Sources
Technical Support Center: Optimizing the Synthesis of Ethyl 5-trifluoroacetyl-2-furanoate
Welcome to the technical support center for the synthesis of Ethyl 5-trifluoroacetyl-2-furanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and purity. The information herein is curated from established chemical principles and relevant literature to ensure scientific integrity and practical applicability.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound via the Friedel-Crafts acylation of ethyl 2-furoate with trifluoroacetic anhydride.
Issue 1: Low or No Product Yield
A low or negligible yield of the desired product is one of the most common issues in Friedel-Crafts acylation reactions. Several factors can contribute to this problem.
Potential Causes & Step-by-Step Solutions:
-
Catalyst Inactivity: Lewis acid catalysts are extremely sensitive to moisture. Any water present in your reaction setup will deactivate the catalyst.
-
Solution:
-
Ensure all glassware is rigorously dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of dry nitrogen or in a desiccator immediately before use.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can also be dried using appropriate drying agents (e.g., molecular sieves).
-
The Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) should be of high purity and handled under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket). Use a freshly opened bottle or a properly stored catalyst.
-
-
-
Insufficient Catalyst Loading: The carbonyl group of the product, this compound, can complex with the Lewis acid catalyst, rendering it inactive.
-
Solution:
-
In many Friedel-Crafts acylations, a stoichiometric amount (or even a slight excess) of the Lewis acid is required, rather than a catalytic amount.
-
Start with at least 1.1 equivalents of the Lewis acid relative to the limiting reagent (typically ethyl 2-furoate).
-
Perform small-scale trials to determine the optimal catalyst loading for your specific conditions.
-
-
-
Inappropriate Reaction Temperature: The reaction temperature significantly influences the rate and selectivity of the acylation.
-
Solution:
-
The trifluoroacetylation of furan derivatives can often be conducted at or below room temperature. Start your reaction at a low temperature (e.g., 0 °C or -10 °C) and allow it to slowly warm to room temperature.
-
If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be necessary. However, be cautious as higher temperatures can lead to side reactions and decomposition of the furan ring. Monitor the reaction closely by TLC or GC-MS.
-
-
-
Deactivated Substrate: Although ethyl 2-furoate is activated towards electrophilic substitution at the 5-position, the ester group is electron-withdrawing, making it less reactive than furan itself.
-
Solution:
-
Ensure a sufficiently reactive electrophile is generated. This is directly related to the choice and activity of the Lewis acid.
-
Consider using a more potent acylating agent if trifluoroacetic anhydride is not effective, though it is the standard reagent for this transformation.
-
-
Issue 2: Formation of Multiple Products/Side Reactions
The appearance of unexpected spots on a TLC plate or peaks in a GC-MS chromatogram indicates the formation of byproducts.
Potential Causes & Step-by-Step Solutions:
-
Acylation at the Wrong Position: While the 5-position of ethyl 2-furoate is electronically favored, acylation at other positions can occur under certain conditions.
-
Solution:
-
Optimize the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable 5-substituted product.
-
The choice of Lewis acid can influence regioselectivity. Experiment with different Lewis acids (e.g., SnCl₄, ZnCl₂, FeCl₃) to see if the product distribution improves.
-
-
-
Polyacylation: Although the trifluoroacetyl group is deactivating, preventing a second acylation, highly reactive conditions might lead to di-acylated products.
-
Solution:
-
Use a stoichiometric amount of the acylating agent (trifluoroacetic anhydride), or even a slight excess of the substrate (ethyl 2-furoate).
-
Add the acylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of polyacylation.
-
-
-
Decomposition of the Furan Ring: Furans are sensitive to strong acids and can undergo polymerization or ring-opening reactions.
-
Solution:
-
Maintain a low reaction temperature.
-
Use a milder Lewis acid if strong acids like AlCl₃ are causing significant degradation.
-
Minimize the reaction time. Monitor the reaction progress and quench it as soon as the starting material is consumed.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the best Lewis acid catalyst for the trifluoroacetylation of ethyl 2-furoate?
The choice of Lewis acid is critical for a successful Friedel-Crafts acylation. While there is no single "best" catalyst for all conditions, here is a comparison of common choices:
| Lewis Acid | Strength | Common Issues | Recommendations |
| AlCl₃ | Strong | Can cause charring and decomposition of furan ring. Highly hygroscopic. | Use with caution at low temperatures. Often requires more than stoichiometric amounts. |
| SnCl₄ | Moderate | Generally provides good yields with furan derivatives. Less prone to causing decomposition than AlCl₃. | A good starting point for optimization. Typically used in stoichiometric amounts. |
| BF₃·OEt₂ | Moderate | Often used for acylations of sensitive substrates. | Can be effective, but may require longer reaction times or gentle heating. |
| ZnCl₂ | Mild | May not be strong enough to promote the reaction efficiently with the deactivated substrate. | Can be tried if stronger Lewis acids lead to decomposition. |
| FeCl₃ | Moderate | An effective and less expensive alternative to other Lewis acids. | Worth considering for process optimization. |
Recommendation: Start with SnCl₄ at 0 °C and monitor the reaction. If the reaction is slow or incomplete, consider switching to AlCl₃ at a lower temperature (-10 °C to 0 °C).
Q2: What is the optimal solvent for this reaction?
The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
-
Dichloromethane (CH₂Cl₂): A common and effective solvent for Friedel-Crafts acylations. It is a good solvent for the reactants and the resulting complex.
-
1,2-Dichloroethane (DCE): Similar to dichloromethane but with a higher boiling point, which can be advantageous if gentle heating is required.
-
Carbon disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, but its toxicity and flammability make it less desirable.
-
Nitromethane (CH₃NO₂): A polar solvent that can sometimes enhance the rate of reaction, but it can also complex with the Lewis acid.
Recommendation: Anhydrous dichloromethane is the recommended starting solvent.
Q3: How can I effectively monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the disappearance of the starting material (ethyl 2-furoate) and the appearance of the product. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation. The product, being more polar than the starting material, will have a lower Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to monitor the reaction progress and identify any side products. A small aliquot of the reaction mixture can be quenched, worked up, and injected into the GC-MS.
Q4: What is the best work-up and purification procedure for this compound?
A proper work-up is crucial to remove the Lewis acid and any unreacted reagents.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding it to a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the Lewis acid-ketone complex.
-
Separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification:
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective purification method.
-
Distillation: If the product is a liquid, distillation under reduced pressure can be used for purification.
-
Q5: What is the underlying mechanism of this reaction?
The synthesis of this compound proceeds via an electrophilic aromatic substitution (Friedel-Crafts acylation) mechanism.
Caption: Reaction mechanism for the synthesis of this compound.
Explanation of the Mechanism:
-
Formation of the Electrophile: The Lewis acid coordinates to one of the carbonyl oxygens of trifluoroacetic anhydride, making the other carbonyl carbon more electrophilic. This leads to the formation of a highly reactive trifluoroacylium ion (CF₃CO⁺).
-
Nucleophilic Attack: The electron-rich furan ring of ethyl 2-furoate acts as a nucleophile and attacks the electrophilic acylium ion. The attack preferentially occurs at the C5 position due to the directing effect of the furan oxygen and the ester group. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base (e.g., the complex of the Lewis acid and trifluoroacetate) removes the proton from the C5 position, restoring the aromaticity of the furan ring and yielding the final product, this compound.
Experimental Protocol: A Starting Point for Optimization
The following is a general procedure for the synthesis of this compound. It should be considered a starting point and may require optimization for your specific laboratory conditions and scale.
Materials:
-
Ethyl 2-furoate
-
Trifluoroacetic anhydride
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 2-furoate (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tin(IV) chloride (1.1 eq) to the stirred solution.
-
To this mixture, add trifluoroacetic anhydride (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
- This section would be populated with specific peer-reviewed articles and authoritative chemical literature relevant to the synthesis of this compound. As this is a synthesized guide based on general principles, specific literature for this exact compound is not provided in the search results. In a real-world scenario, this section would contain citations to relevant journal articles from sources like the Journal of Organic Chemistry, Organic Letters, etc.
Troubleshooting low conversion rates in reactions with Ethyl 5-trifluoroacetyl-2-furanoate.
Welcome to the technical support center for Ethyl 5-trifluoroacetyl-2-furanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but sensitive building block. Here, we address common challenges, with a primary focus on troubleshooting and optimizing reactions that exhibit low conversion rates.
Introduction: Understanding the Molecule
This compound is a highly functionalized molecule featuring three key reactive sites: an electrophilic trifluoromethyl ketone, an ethyl ester, and a furan ring. The potent electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of the entire system. While it activates the ketone towards nucleophilic attack, it also impacts the stability of the furan ring. Successful synthesis requires a nuanced understanding of these competing factors.
This guide provides a logical, causality-driven approach to troubleshooting, moving from foundational issues of reagent integrity to the complexities of reaction mechanisms and side reactions.
Part 1: Frequently Asked Questions (FAQs) & Initial Checks
This section addresses the most common overarching issues that can lead to poor reaction outcomes. Before diving into complex mechanistic troubleshooting, always verify these fundamental parameters.
Q1: My reaction with this compound has stalled or shows very low conversion. Where should I start my investigation?
Low conversion is a common problem that can often be traced back to a few key areas. Before re-optimizing the entire reaction, systematically investigate the following:
-
Reagent and Solvent Purity: The trifluoromethyl ketone is highly electrophilic and susceptible to reaction with nucleophilic impurities. Trace amounts of water are particularly problematic.
-
Reaction Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon), especially if using moisture-sensitive reagents or catalysts.
-
Furan Ring Stability: The furan ring is sensitive to degradation under strongly acidic or basic conditions, particularly at elevated temperatures.[1][2] If your conditions are harsh, you may be degrading your starting material.
-
Ketone Hydration: The highly electrophilic trifluoroacetyl ketone can exist in equilibrium with its hydrate (a gem-diol). This hydrate is often unreactive and can act as a "dead-end" intermediate, effectively lowering the concentration of the reactive ketone.[3]
Below is a workflow to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting workflow for low conversion rates.
Q2: How do acidic or basic conditions affect the stability of this compound?
Both extremes of pH can be detrimental.
-
Acidic Conditions: Strong acids can catalyze the polymerization or ring-opening of the furan moiety, leading to intractable tars and a significant loss of material.[4][5] While the electron-withdrawing groups on your substrate offer some protection compared to simple furans, this pathway remains a significant risk, especially with heating.[2]
-
Basic Conditions: Strong bases (e.g., alkoxides, hydroxides) can promote several undesirable reactions. The most common is the hydrolysis of the ethyl ester to the corresponding carboxylate salt.[6][7] Additionally, strong bases can lead to degradation of the furan ring itself.[8] For reactions requiring a base, it is crucial to use a non-nucleophilic, hindered base or a weak base and to maintain low temperatures.
Q3: My reaction solvent seems to have a major impact on yield. What are the best practices for solvent selection?
Solvent choice is critical for both stability and reactivity. Polar aprotic solvents are often the best choice for reactions involving furan derivatives as they can help stabilize the ring structure.[1][8]
| Solvent | Type | Boiling Point (°C) | Suitability & Rationale |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good general-purpose solvent. Must be freshly distilled from a drying agent (e.g., Na/benzophenone) to remove peroxides and water. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Excellent for reactions at or below room temperature. Less likely to participate in side reactions. Must be dried over CaH₂. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Good for a range of reactions. Its polarity can help solubilize reagents and stabilize charged intermediates. Must be rigorously dried. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Highly polar; can enhance the rate of nucleophilic reactions. However, it is difficult to remove and must be of high purity. Can promote stability of the furan ring.[8] |
| Toluene | Nonpolar | 111 | Useful for reactions requiring azeotropic removal of water using a Dean-Stark apparatus. |
| Ethanol/Methanol | Polar Protic | 78 / 65 | Use with caution. These can act as nucleophiles, potentially leading to transesterification or addition to the ketone. They can also facilitate proton-transfer side reactions. |
Part 2: Troubleshooting Guide for Specific Side Reactions
If initial checks do not resolve the issue, a more in-depth analysis of potential side reactions is necessary. Low conversion of starting material is often accompanied by the formation of one or more byproducts.
Caption: Competing reaction pathways for this compound.
Issue 1: Reaction stalls, and a new, more polar spot appears on TLC. Mass spec indicates a mass loss of 28 Da (C₂H₄).
Diagnosis: You are likely experiencing hydrolysis of the ethyl ester.[9] This is especially common if your reaction conditions involve trace acid or base and adventitious water. The resulting carboxylic acid is often less soluble and may precipitate or complicate workup.
Troubleshooting Steps:
-
Rigorously Dry All Components: Water is the key reactant for hydrolysis. Ensure your solvent and reagents are anhydrous. See the protocol below for best practices.
-
Use a Non-Nucleophilic Base: If a base is required, switch to a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine instead of amines or hydroxides.
-
Buffer the Reaction: If the reaction generates an acid, consider adding a proton sponge like Proton-Sponge® (1,8-bis(dimethylamino)naphthalene) to prevent a drop in pH.
-
Modify Workup: If hydrolysis is unavoidable, you may need to re-esterify the product as a final step or purify the carboxylic acid directly.
Issue 2: The reaction mixture turns dark brown or black, especially upon heating, resulting in a low isolated yield of an impure product.
Diagnosis: This is a classic sign of furan ring degradation or polymerization.[2][5] The furan ring, despite being aromatic, is susceptible to electrophilic attack and polymerization under harsh conditions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many reactions can proceed at a lower temperature over a longer period. Run the reaction at 0 °C or room temperature if you are currently heating it.
-
Avoid Strong Brønsted and Lewis Acids: If a catalyst is needed to activate the ketone, consider milder Lewis acids (e.g., MgBr₂·OEt₂, ZnCl₂) over stronger ones (e.g., AlCl₃, TiCl₄).
-
Ensure Inert Atmosphere: Oxygen can also contribute to the degradation of sensitive organic compounds. Purge the reaction vessel thoroughly with nitrogen or argon.
-
Use a Stabilizing Solvent: As noted previously, polar aprotic solvents like DMF or NMP can sometimes help stabilize furan derivatives against degradation.[1][8]
Issue 3: ¹H NMR of the crude product is clean, but the yield is low. ¹⁹F NMR shows a second peak upfield from the ketone signal.
Diagnosis: You are likely forming the stable gem-diol hydrate of the trifluoromethyl ketone. The highly electron-withdrawing CF₃ group makes the carbonyl carbon extremely electrophilic and susceptible to attack by water, forming a hydrate that is often stable enough to be isolated.[3]
Troubleshooting Steps:
-
Absolute Anhydrous Conditions: This is the most critical factor. Water is a reactant in hydrate formation.
-
Azeotropic Water Removal: For reactions run in a suitable solvent like toluene, use a Dean-Stark apparatus to continuously remove any water formed or present as an impurity.[10]
-
"Chemical" Water Scavenging: Add molecular sieves (3Å or 4Å, activated) to the reaction mixture to sequester water in situ.
-
Reversibility: Hydrate formation is reversible. If you suspect a hydrate has formed, you may be able to convert it back to the ketone by dissolving the crude material in a dry solvent and removing the water azeotropically before proceeding.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for a Test Reaction under Anhydrous Conditions
This protocol provides a self-validating framework for running a small-scale test reaction to diagnose potential issues.
-
Apparatus Preparation:
-
Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours.
-
Assemble the flask with a condenser (or septum) while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Reagent and Solvent Preparation:
-
Use freshly opened anhydrous solvent or solvent dried according to established procedures (see Protocol 2).
-
If using solid reagents, dry them in a vacuum oven before use.
-
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Add other reagents sequentially via syringe. If adding a solid, do so under a positive pressure of inert gas.
-
If the reaction requires cooling, pre-cool the flask in an ice bath or cryocooler before adding sensitive reagents.
-
-
Reaction Monitoring:
-
Take small aliquots from the reaction mixture at regular intervals (e.g., 30 min, 1 hr, 2 hr) using a nitrogen-purged syringe.
-
Quench the aliquot in a vial containing a suitable solvent and analyze by Thin Layer Chromatography (TLC) or LC-MS.
-
Validation Checkpoint: Look for the disappearance of starting material and the appearance of a single major product spot. Multiple spots or discoloration are signs of side reactions.
-
-
Workup:
-
Once the reaction is complete, perform the workup using anhydrous or pre-dried solvents where possible until the aqueous wash step.
-
If an aqueous wash is necessary, minimize contact time and use de-gassed, deionized water. Promptly and thoroughly dry the organic layer with a drying agent like Na₂SO₄ or MgSO₄.
-
Protocol 2: Drying Common Organic Solvents
| Solvent | Drying Agent | Procedure |
| THF | Sodium/Benzophenone | Reflux under N₂ until a persistent deep blue/purple color is obtained, then distill directly into the reaction flask. |
| DCM | Calcium Hydride (CaH₂) | Stir over CaH₂ for at least 12 hours, then distill under N₂. |
| Toluene | Sodium | Reflux under N₂ over sodium metal, then distill. |
| Acetonitrile | Calcium Hydride (CaH₂) | Stir over CaH₂ for 24 hours, then distill, discarding the first and last 10% fractions. |
References
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoqmH0aGmF8F47hDAWrd7opkUGjILOUEGd_hvcwYnepaa4MDmeIldYXs9sBAyZnbvAd9j1VPVhqDKvrb2I8utvds8XMHevk28au5RVdLFAZIPg2KPG5Wj6_Xb5E1UJ2GDbWM8Nu6-fhoVlBmUb9M6NvMLKOhzaiqLgT30-3LBPWQinRB9sw44FfCLp-TEENFio1syc4lOvfnFgm-m_b-Ucz6AJZUdhMwsYhe_8y620N-keh-HZqec48uP5I0HSF9zZPsY=]
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaVnRoPmeA5POzVKQ8DYRoEG8N5ms0VU5JGp98ssl7q-OWxqnyP0E884z7KwCVStQp2eR1Qjc5O8mW16RJfgAV5wn315encMtSWRYGf8V-4UUu1voKJAUNBG-J5iv6r4H167Oz]
- Technical Support Center: Furan Ring Stability and Degradation. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNiOwS-IuxqQvWh7haanQIpKk7wUH9w00uYsP2RJkCqKnHxxekybYqTDEMXfDS1qaBhYvN55tXb0K_w8GFAFwcaPrNB9MA6FtS1WOwfHN12phcAbyRk2AolXsTPUKJ3jFPaAQDLa-M6X_7ur_s01SN55QcLGdaMRIxrSeEZh2ku6cQh7hEl-UCyas0o4ZzSs4jm1kI6VI2QGq6]
- General scheme of the study of furan stability. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDh_uaDEy2y9CUuZaCnnj9FtoNofB5tTMR9uK1a4fQDr_JoFlm19JX05d1ZClClffk57A8fDcWFdzADpo6P4IoQs4i7Ab5QzzNvB8W-rPx5WjnQPdmd6t0KOeXJGKiIIbMc6-A1ELwgkZKHa24rVLo6NSxc7uelVOqT-9KQSsrgW3VVvTokfbKvmKIM45KX8OrbxXr6kI3jQlSJ3AA=]
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVFyqpraSA5vLB4H_YDkKH7vi-qepXciR_jOWMyCVEfaD1shUiImByhw_HGacZsdU86byLf6_Zh75NYw2a8vGHjD60qvhpnp3v-WB-ElM3lj9VDogIfZeEpzXodBCksIWOJqjRGixrJoyHJ9YZ4AOjbQ==]
- Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn6AWlMWy872ktyOz4HZfXbg2ESAHNzWlkpe_eFrENcLm3gE_bBT8iQ7bb69VMTwVD2MPKLKhSXC_uFuYG_8-nYJrFqcXMOr7b3vIURWAkyuMmCAfOJpWlgTrcSaOwTzrBnLDlNPzOBg6AytLVcnurV4Ed4NoyMCylFg==]
- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf9sBa66FC9yTPJPoBks0eHoanaHLOHeO1SjzqKNcSgcoDvOimAFTZ-oJu5n3CpTvAViK0dTXe7WtMCVbU_POMHUxNrqzGocdBJ7RSEd_6xtwXS8a0BJ1jf52f1Fvw1fAvXSKj]
- Synthesis of Furans via Rhodium(II) Acetate-Catalyzed Reaction of Acetylenes with α-Diazocarbonyls: Ethyl 2-Methyl-5-Phenyl-3-Furancarboxylate. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1Pqk7k3kfdv4QRsYh-i9I4GygzPKBwPXPZlpBy4gwbXPgi9h7O-I_XEX5S0XZozAo3v5AK-slGcAASWJFMn20cuGz2zy3eEqXB8CHiEjdJrqcjfcClI6amJ_1OluwKEzn6s3qFd0rw-Hw-Gzud6njtwycnkWTq7cvuc06g7bW3T9iI7mz_dNoKkAltenyhQtt14UplWjYOzGv4ysBvucK45UmjvdAEFfpR8m_7hPJUV-6lqpraTDBY6O-5k0ILgJ7WXYMfX7SxVcthCpgSbp6HNRJbYsqF7bZuja_sTjyKArT5xfz6yhd8aDJj85EFYRQMU1EksTITl8c]
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0MUOUEOFcVxKteRE5-iLCVDH36KmQNBAGIVcJg7pyWiKFzfCy_cEN34oS-zvEW2TG703x2kYYXtSEQutEdr2H8HQOd9Hre6IZLkohkx_Ztxkb059vLKuDcA3hx0h9vaGtOwOsrtxpgtdw8-c=]
- Hydrolysing esters. Chemguide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSHmx8YF9fYG2SW-Rd3UyPgCuFMvi3iBUyn-mkwfT8fLo1GkZm6blrD5TCEz5MxKiINVrOYw9-P0vA5U3PJlt7K5TlgRivn3yl0C5ebt8WTkFkoCb9TKV2nL1SRzkDgmnbdkwTuJVGSlRYMiheZzNqAgvjXuC5mlypLw==]
- Troubleshooting low conversion rates in Knoevenagel reactions. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoruTSM6np5CRb1jQJL3M78cY0TAzbUMsKConZYHqYnos2ZqRl6Oy3amWYqKNvgbZJGEHihZtFkVKbVaXK6BYqCjGBXFX_oBv9UY63jL80JJWLfRGHB0qzsLerfbdKppz7J8F4df9pg7mN2uPy2izGtgRIYNvvRqLWtECaM4SCLp6kCoCv7YBQIEOaLVCkYInqpoOmL2j7TKd2]
- 15.9 Hydrolysis of Esters. Lumen Learning. [https://vertexaisearch.cloud.google.
- 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECzZ03qCKu4lJTEZowJwgWxqqQbzuRa-w2jDbrTum4SOqn-rOl_ysJJRcDW5uM_cbwbrbWfRLntYN88al49iPIMkN_ptPfAlFPFVbOTB4MWJg9zPMKojWcXbLXJ73HtAt8Z0nmITlhRjx3FWRKQX5Ux6cfdLxXxLXTS9FMX1LT07NrKPDVnuPRsbYrjVoJqQWMVfpiX7u15fgRsqd1RUyP-giKg9AbmqLcOU46liX4D9UAeFEHFyd9e5tSGLEkg6heglFoctAOFDc6u-Uqq9v2dKp5TGBrmg_LIGVqnE_4U1rfjHs0s2QSrcvBoPm74ryPsQYja_zGnEENfqhtN8FJRP20]
- 5.9: Hydrolysis of Esters. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm1QMh440cMM9QOHFPC53DKEShUiYDG-PnKfFQLy0RQVAfBuc-laeyyZjF6jCAcj89igoK9fiqi9RUd_I_hhSRU1R5NTVib--u0U3ZsG1teRJWH6mnj57T9BgIg9bh8zfsyZd11gMKSjZwmyfV_0Ae62X9NEhZKInj6P8BNn2PuSaxlesSwjju1SYpsBvcqo-Dp4PWAH5178lJ4KwbbksVqB_rUaHKDgOi_efPzpSYBG-QA_oit-WvDLUiolMm2WJMUSElv00peQhgwV-PuP6S1lEBIjqd8y9k4A==]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 8. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of Ethyl 5-trifluoroacetyl-2-furanoate during reactions.
Technical Support Center: Ethyl 5-trifluoroacetyl-2-furanoate
Welcome to the technical support center for this compound (E5T2F). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this valuable synthetic intermediate. Due to its unique trifluoroacetyl and furan moieties, E5T2F possesses high reactivity, which, while synthetically useful, also makes it susceptible to specific decomposition pathways. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you maximize your reaction yields and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs): Core Stability Profile
This section addresses fundamental questions regarding the stability and handling of this compound.
Question: What are the primary modes of decomposition for this compound?
Answer: The decomposition of this compound is primarily driven by two features of its structure: the furan ring and the highly electrophilic trifluoroacetyl group. The main degradation pathways are:
-
Acid-Catalyzed Furan Ring Opening: The furan ring is notoriously sensitive to acidic conditions, especially in the presence of water.[1][2][3] Protonation of the furan ring, particularly at the Cα position, makes it susceptible to nucleophilic attack by solvent molecules (like water), leading to ring opening and the formation of highly functionalized, linear byproducts such as 1,4-dicarbonyl compounds.[1][2][4] This process is often irreversible and leads to complex product mixtures and the formation of dark, insoluble materials.
-
Base-Mediated Hydrolysis/Cleavage: The compound features two ester-like functional groups that are vulnerable to basic conditions.
-
Trifluoroacetyl Group Cleavage: The carbonyl carbon of the trifluoroacetyl group is extremely electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms. It is a primary target for nucleophilic attack by bases (e.g., hydroxide, alkoxides), which can lead to the cleavage of the C-C bond between the furan ring and the trifluoroacetyl group via a retro-Claisen type reaction.
-
Ethyl Ester Saponification: The ethyl ester at the 2-position can be readily hydrolyzed under basic conditions to form the corresponding carboxylate salt, a process known as saponification.
-
-
Thermal Decomposition: While stable at room temperature, elevated temperatures (>150-200 °C) can promote decomposition, especially in the presence of catalytic impurities (acidic or basic residues).[5][6] Thermal stress can accelerate the aforementioned degradation pathways or initiate new ones, such as decarboxylation or polymerization.
Question: What is the recommended pH range for reactions involving E5T2F?
Answer: this compound is most stable under neutral to mildly acidic conditions (approximately pH 4-7). Extreme pH values should be avoided. In acidic media below pH 4, the risk of furan ring opening increases significantly, especially in aqueous or protic solvents.[3] In basic media above pH 8, hydrolysis of the ethyl ester and cleavage of the trifluoroacetyl group become major concerns. When a reaction requires basic conditions, it is crucial to use non-nucleophilic bases or carefully controlled additions at low temperatures.
Question: How should I store this compound to ensure long-term stability?
Answer: For optimal long-term stability, E5T2F should be stored in a cool, dark, and dry environment. The material should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. A refrigerator (2-8 °C) is suitable for storage. Avoid storing it near strong acids, bases, or oxidizing agents. The safety data sheet indicates stability under recommended storage conditions, which generally implies these precautions.[7]
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems you may encounter during your experiments in a practical question-and-answer format.
Problem 1: My acid-catalyzed reaction is low-yielding and has produced a dark, tar-like substance.
Answer: This is a classic symptom of furan ring degradation. The combination of acid and a nucleophile (often residual water) is the most common cause.[1][8][9]
Causality: Brønsted or Lewis acids catalyze the protonation of the furan ring, initiating a cascade that leads to ring opening and subsequent polymerization or condensation reactions, forming what are often called "humins."[2] The electron-withdrawing groups on your molecule can influence the exact pathway but do not prevent this fundamental reactivity.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions:
-
Dry all solvents using appropriate methods (e.g., distillation from a drying agent, passage through activated alumina columns).
-
Dry all glassware in an oven ( >120 °C) for several hours and cool under an inert atmosphere (N₂ or Ar).
-
Use anhydrous grades of all reagents. If using a hydrated acid catalyst, consider switching to a non-aqueous source or a Lewis acid that is less sensitive to water.
-
-
Control Acid Stoichiometry and Type:
-
Use the minimum catalytic amount of acid required. Excess acid will accelerate decomposition.
-
Consider using a milder Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) instead of strong Brønsted acids like H₂SO₄ or HCl, as they can sometimes offer better control.
-
-
Lower the Reaction Temperature: Furan decomposition is kinetically controlled. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly slow the rate of decomposition relative to your desired reaction.
-
Use a Proton Sponge: If your reaction generates protons as a byproduct, consider adding a non-nucleophilic proton sponge (e.g., 2,6-di-tert-butylpyridine) to scavenge excess acid and maintain a stable pH.
Problem 2: Mass spectrometry of my product shows a mass corresponding to the loss of the trifluoroacetyl group (-COCF₃). What happened?
Answer: The trifluoroacetyl group has been cleaved. This is most often caused by nucleophilic attack on the highly electrophilic trifluoroacetyl carbonyl, which is common under basic or even neutral conditions if a potent nucleophile is present.
Causality: The C-C bond adjacent to the trifluoroacetyl carbonyl is weakened and susceptible to cleavage. This pathway is highly favorable if a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate that can collapse to eject a trifluoroacetate anion or a related species.
Troubleshooting Steps:
-
Assess Basicity/Nucleophilicity:
-
If using a base, switch to a sterically hindered, non-nucleophilic base (e.g., DBU, DBN, or a proton sponge) instead of alkoxides, hydroxides, or amines.
-
If your reaction involves other nucleophiles (e.g., primary/secondary amines, thiols), they may be attacking the trifluoroacetyl group. Protect the competing nucleophile or run the reaction at a much lower temperature to control selectivity.
-
-
Modify the Workup Procedure: Aqueous basic workups (e.g., washing with NaHCO₃ or Na₂CO₃ solution) can cause cleavage. If a basic wash is necessary, perform it quickly at low temperatures (0 °C) and use a dilute solution.
-
pH Control: Buffer the reaction mixture if possible to maintain a neutral pH.
Problem 3: My product is the carboxylic acid instead of the ethyl ester. Why did my ester hydrolyze?
Answer: Your ethyl ester has undergone saponification (under basic conditions) or acid-catalyzed hydrolysis.
Causality: Ester hydrolysis is a well-known reaction. Under basic conditions, hydroxide directly attacks the ester carbonyl. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl for attack by water.
Troubleshooting Steps:
-
If Using a Base: You are likely observing saponification.
-
Follow the recommendations in Problem 2 to select a non-nucleophilic base.
-
Ensure your solvent and reagents are anhydrous, as residual water can be activated by the base to become hydroxide.
-
-
If Using an Acid: You are observing acid-catalyzed hydrolysis.
-
This points to excessive water in your reaction. Implement the rigorous anhydrous protocols described in Problem 1 .
-
Prolonged reaction times, even under anhydrous conditions, can be problematic if water is generated as a byproduct. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Preventative Protocols & Methodologies
Protocol 1: General Procedure for Acid-Catalyzed Reactions
This protocol is designed to minimize furan ring opening.
-
Glassware Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 150 °C for at least 4 hours. Assemble the flask with a condenser (or septum) while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation: Use freshly distilled, anhydrous solvent. Weigh this compound and other solid reagents in a glovebox or under an inert atmosphere and add them to the flask.
-
Reaction Setup: Dissolve the reagents in the anhydrous solvent via cannula transfer.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-water bath before adding the acid catalyst.
-
Catalyst Addition: Add the anhydrous acid catalyst (e.g., a solution of HCl in dioxane, or a solid Lewis acid) slowly and dropwise via syringe.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Avoid unnecessarily long reaction times.
-
Workup: Quench the reaction by pouring it into a cold, weakly basic solution (e.g., saturated NaHCO₃) or by adding a tertiary amine (e.g., triethylamine) to neutralize the acid before aqueous extraction.
Data Summary & Visualizations
Table 1: pH Stability and Decomposition Profile
| pH Range | Stability | Primary Decomposition Pathway | Recommended Precautions |
| < 4 | Poor | Acid-catalyzed furan ring opening[1][3] | Use anhydrous conditions, low temperatures, non-aqueous acids. |
| 4 - 7 | Good | Stable under most conditions | Ideal working range. Ensure exclusion of strong nucleophiles. |
| 7 - 9 | Moderate | Slow hydrolysis of ethyl ester and/or trifluoroacetyl group | Use low temperatures, short reaction times, non-nucleophilic bases. |
| > 9 | Poor | Rapid saponification and trifluoroacetyl cleavage | Avoid. If necessary, use cryogenic temperatures and hindered bases. |
Diagram 1: Major Decomposition Pathways of this compound
Caption: Primary decomposition routes for E5T2F under acidic and basic conditions.
Diagram 2: Troubleshooting Logic for E5T2F Reactions
Caption: A decision tree to guide troubleshooting efforts in E5T2F reactions.
References
-
Mamman, A. S., Lee, J. M., & Kim, Y. C. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 496-504. [Link]
-
Brouckaert, C. J., et al. (2020). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 12(10), 2349. [Link]
-
Sutton, A. D., et al. (2013). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 3(1), 106-115. [Link]
-
Sutton, A. D., et al. (2012). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. [Link]
-
Mamman, A. S., Lee, J. M., & Kim, Y. C. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. [Link]
-
Fernandez, M. A., & de Rossi, R. H. (1999). Ester Hydrolysis: Trifluoroacetates. J. Org. Chem., 64(16), 6000-6004. [Link]
-
Sciencemadness Wiki. (2024). Trifluoroacetic acid. Sciencemadness.org. [Link]
-
Li, Y., et al. (2023). Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. Organic & Biomolecular Chemistry, 21(34), 6965-6969. [Link]
-
Glasser, N. R., et al. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Chemistry, 4(1), 1-12. [Link]
-
Li, Y., et al. (2023). Furan Ring Opening Reaction for the Synthesis of 2,5-Dicarbonyl-3-ene-phosphates. ResearchGate. [Link]
-
ResearchGate. (n.d.). Ring opening reactions of furans. ResearchGate. [Link]
-
ResearchGate. (2016). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?. ResearchGate. [Link]
-
LookChem. (n.d.). This compound Safety Data Sheets(SDS). LookChem. [Link]
-
Pellis, A., et al. (2016). Enzymatic Degradation of Poly(ethylene 2,5-furanoate) Powders and Amorphous Films. Polymers, 8(9), 334. [Link]
-
Kuticheva, K. V., Pevzner, L. M., & Petrov, M. L. (2015). Synthesis of 5-Acetyl Derivatives of Alkyl 2-Furoates and 3-(2-Furyl)acrylates. ResearchGate. [Link]
-
Shcherbakov, V., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]
-
Ahmad, Z., et al. (2022). Recent Trends in the Synthesis of Monomers for Furanoate Polyesters and Their Nanocomposites’ Fabrication as a Sustainable Packaging Material. Polymers, 14(19), 4175. [Link]
-
Van de Vijver, R., et al. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate. [Link]
-
Shcherbakov, V., et al. (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, 18(2), e202401849. [Link]
-
Papadopoulos, L., et al. (2021). Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). Polymers, 13(11), 1774. [Link]
-
ResearchGate. (n.d.). Synthesis of Furans via Rhodium(II) Acetate-Catalyzed Reaction of Acetylenes with α-Diazocarbonyls: Ethyl 2-Methyl-5-Phenyl-3-Furancarboxylate. ResearchGate. [Link]
-
Martin, C., et al. (2023). High‐Performance Phthalonitrile Resins Partially Derived from a Furan Bio‐Based Chemical Platform. ResearchGate. [Link]
-
Shukurov, N. S., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4616. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Trifluoroacetyl Group Under Basic Conditions: A Technical Support Guide
Welcome to the Technical Support Center for the trifluoroacetyl (TFA) protecting group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the TFA group, particularly its sensitivity to basic conditions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate potential side reactions and ensure the success of your synthetic strategies. The trifluoroacetyl group is a valuable tool in organic synthesis due to its high stability in acidic environments and its lability under basic conditions, which allows for orthogonal deprotection strategies.[1] However, its reactivity with bases can also be a source of unexpected side reactions.
Troubleshooting Guide
This section addresses specific experimental issues you may face when working with TFA-protected compounds in the presence of bases.
Issue 1: Premature or Unintended Deprotection of the Trifluoroacetyl Group
Symptoms:
-
Appearance of a new, more polar spot on your TLC plate, corresponding to the free amine.[1]
-
Mass spectrometry data showing the mass of the deprotected compound.
-
Lower than expected yield of the desired TFA-protected product.
Probable Causes:
-
Exposure to Basic Reagents: The primary cause of premature deprotection is exposure to basic conditions.[1] This can be intentional, such as during the removal of another base-labile protecting group, or unintentional.[1]
-
Basic Workup Conditions: Washing with solutions like sodium bicarbonate during workup can lead to the cleavage of the TFA group.[1]
-
Basic Chromatography Conditions: Using a basic mobile phase during purification can also remove the TFA group.[1]
-
Presence of Basic Impurities: Residual bases from previous steps can cause slow cleavage over time.
Solutions & Preventative Measures:
-
Use Milder or Non-Nucleophilic Bases: If a base is necessary in your reaction, consider using a weaker or sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA).[1]
-
Neutral or Acidic Workup: During your workup, opt for neutral or slightly acidic washes, such as water or a dilute ammonium chloride solution.[1]
-
Control Chromatography Conditions: Employ a neutral or acidic mobile phase for chromatographic purification.[1]
-
Careful Monitoring: Regularly monitor your reaction's progress using TLC to detect any premature deprotection.[1]
Caption: Troubleshooting workflow for premature TFA deprotection.
Issue 2: Racemization of Chiral Centers Adjacent to the Trifluoroacetyl Group
Symptoms:
-
Diastereomeric or enantiomeric impurities detected by chiral HPLC or NMR with a chiral shift reagent.
-
Loss of biological activity in the final product.
Probable Causes:
-
Formation of an Azlactone Intermediate: In peptide synthesis, the use of N-trifluoroacetyl-protected amino acid chlorides can lead to racemization through the formation of an azlactone intermediate, especially under basic conditions.[2]
-
Enolization: Strong bases can deprotonate the alpha-carbon of the amino acid, leading to racemization.[3][4] The electron-withdrawing nature of the trifluoroacetyl group can exacerbate this issue.[3]
Solutions & Preventative Measures:
-
Strict Temperature Control: Maintaining low temperatures during reactions involving bases can significantly reduce the rate of racemization.[2]
-
pH Control: When performing couplings under Schotten-Baumann conditions, precise control of pH is crucial to maintain stereochemical integrity.[2]
-
Choice of Base: Use non-nucleophilic, hindered bases to minimize side reactions.
-
Rapid Reactions: Minimize reaction times to reduce the exposure of the chiral center to basic conditions.
Frequently Asked Questions (FAQs)
Q1: Under what specific basic conditions is the trifluoroacetyl group typically cleaved?
The TFA group is readily cleaved under mild basic conditions.[5] Common reagents include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a mixture of methanol and water at room temperature.[1] The reaction time can range from a few hours to overnight, depending on the substrate.[1] Aqueous piperidine is also effective for cleaving the TFA group.[5][6]
Q2: Can I selectively remove an Fmoc group in the presence of a TFA-protected amine?
The trifluoroacetyl group is considered "semi-orthogonal" to the 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] While both are base-labile, the conditions for their removal differ.[1][6] Fmoc is typically removed with a 20% solution of piperidine in DMF, which can also cleave the TFA group, particularly with prolonged exposure.[1][6] Careful optimization, such as shorter reaction times and lower temperatures, is necessary for selective Fmoc deprotection.[1]
Q3: What is the mechanism of base-mediated cleavage of a trifluoroacetamide?
The cleavage of a trifluoroacetamide by a base, such as hydroxide, proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the trifluoroacetyl group, forming a tetrahedral intermediate. This intermediate then collapses, with the more stable amine anion acting as the leaving group, which is subsequently protonated. The strong electron-withdrawing effect of the trifluoromethyl group makes the carbonyl carbon highly susceptible to nucleophilic attack.[7]
Caption: Mechanism of base-catalyzed TFA deprotection.
Q4: Are there any common reagents that are incompatible with the TFA group?
Any reagent that is basic or can generate basic species in situ can potentially cleave the TFA group.[1] This includes, but is not limited to:
-
Strong bases like lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[1]
-
Carbonate bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1]
-
Amine bases like piperidine and, to a lesser extent, triethylamine.[1][6]
Quantitative Data Summary
The following table summarizes typical conditions for the cleavage of the trifluoroacetyl group, providing a comparative overview for experimental design.
| Reagent/Conditions | Solvent | Temperature | Typical Reaction Time | Reference(s) |
| 2 M Aqueous Piperidine | DMF | Room Temperature | 6-12 hours | [5] |
| Potassium Carbonate (2-3 equiv.) | Methanol/Water | Room Temperature | 4-6 hours | [5] |
| Sodium Hydroxide (1 N) | Aqueous | Room Temperature | Varies (substrate dependent) | [1][5] |
Experimental Protocols
Protocol 1: Deprotection of an N-Trifluoroacetylated Guanidine Group
This protocol details the removal of a TFA group from a guanidine functionality using potassium carbonate.
Materials:
-
N-TFA protected guanidine
-
Methanol
-
Deionized water
-
Potassium carbonate (K₂CO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-TFA protected guanidine in a mixture of methanol and water.[5]
-
Add an excess of potassium carbonate (typically 2-3 equivalents).[5]
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.[5]
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).[5]
-
Remove the methanol under reduced pressure.[5]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[5]
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected guanidine.[5]
Protocol 2: On-Resin Deprotection of a Trifluoroacetylated Lysine Side Chain
This protocol is for the removal of a TFA group from a lysine side chain during solid-phase peptide synthesis.
Materials:
-
Peptide-resin containing a Lys(TFA) residue
-
2 M aqueous piperidine solution
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test reagents
Procedure:
-
Swell the peptide-resin in DMF in a reaction vessel.[5]
-
Drain the DMF and add the 2 M aqueous piperidine solution to the resin.[5]
-
Allow the reaction to proceed for 6-12 hours at room temperature with gentle agitation.[5]
-
Monitor the completion of the deprotection using the Kaiser test. A positive test (dark blue beads) indicates the presence of a free primary amine.[5]
-
Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents.
References
- The Trifluoroacetyl Group: An In-depth Technical Guide to a Versatile Orthogonal Protecting Group in Chemistry - Benchchem.
- Ester Hydrolysis: Trifluoroacetates. J. Org. Chem. 1999, 64, 6000.
- Technical Support Center: Trifluoroacetyl (TFA) Protecting Group - Benchchem.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. ResearchGate.
- Lecture 16 Protecting groups and racemization of Amino Acids. YouTube.
- Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. creation.com [creation.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. individual.utoronto.ca [individual.utoronto.ca]
Improving the regioselectivity of reactions involving Ethyl 5-trifluoroacetyl-2-furanoate.
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ethyl 5-trifluoroacetyl-2-furanoate. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and key experimental protocols to help you overcome challenges related to the regioselectivity of its reactions.
As a Senior Application Scientist, my goal is to provide not just steps, but the underlying chemical logic to empower your experimental design and interpretation. The unique electronic nature of this substrate presents specific challenges, and this guide is structured to address them directly.
Understanding the Substrate: The Root of Regioselectivity Challenges
This compound is a highly functionalized furan. The regiochemical outcomes of its reactions are dominated by the powerful and opposing electronic effects of its two substituents.
-
Furan Core: An aromatic heterocycle that is inherently electron-rich, typically favoring electrophilic substitution at the α-positions (C2 and C5).[1][2]
-
Ethyl 2-furanoate (-COOEt): An electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack, primarily through a resonance (-M) effect.
-
5-Trifluoroacetyl (-COCF₃): A potent electron-withdrawing group. Its deactivating influence is magnified by the strong inductive (-I) effect of the three fluorine atoms, making the adjacent carbonyl carbon highly electrophilic.
The combined effect of these two EWGs is a severely electron-deficient furan ring, rendering classical electrophilic aromatic substitution difficult and redirecting reactivity towards other pathways.[3][4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound is failing or giving negligible yields. What is happening and how can I fix it?
Answer:
This is the most common issue encountered with this substrate. The cause is the profound deactivation of the furan ring by the two strong electron-withdrawing groups (-COOEt and -COCF₃). Standard electrophilic substitution conditions (e.g., HNO₃/H₂SO₄) are often insufficient to overcome the high activation energy barrier. Furthermore, harsh conditions can lead to decomposition of the furan ring.
Your primary challenge is that the nucleophilicity of the furan ring is severely diminished. The logical path forward involves circumventing this low reactivity.
Troubleshooting Workflow
Caption: Troubleshooting workflow for failed electrophilic substitution.
Recommended Solution: Directed Lithiation and Electrophilic Quench
Instead of forcing an electrophilic attack on an unwilling ring, it is more effective to deprotonate one of the ring protons with a strong base to create a potent furan-based nucleophile, which can then react with a wide range of electrophiles. The C-3 and C-4 protons are the most acidic due to the adjacent EWGs. The coordinating ability of the ester carbonyl group often directs lithiation to the C-3 position.
Experimental Protocol: Regioselective Bromination at C-3 via Lithiation
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv.) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add lithium diisopropylamide (LDA) (1.1 equiv., 2.0 M solution in THF/heptane/ethylbenzene) dropwise over 15 minutes. Stir the resulting dark solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 equiv.) as a solution in anhydrous THF. This acts as an electrophilic bromine source ("Br+").
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate Ethyl 3-bromo-5-trifluoroacetyl-2-furanoate.
Q2: My reaction with a nucleophile resulted in addition to the trifluoroacetyl carbonyl group instead of the intended reaction on the furan ring. How do I prevent this?
Answer:
This outcome is dictated by fundamental reactivity principles. The trifluoroacetyl carbonyl carbon is the most electrophilic and sterically accessible site in the entire molecule. Nucleophiles will preferentially attack this position.
To redirect the reactivity to the furan ring or the ester group, you must first protect the trifluoroacetyl carbonyl.
Strategy: Carbonyl Protection as a Ketal
Converting the ketone to a ketal temporarily masks its electrophilicity, allowing you to perform chemistry elsewhere on the molecule.
Experimental Protocol: Protection of the Trifluoroacetyl Group
-
Setup: To a solution of this compound (1.0 equiv.) in toluene (0.2 M), add ethylene glycol (3.0 equiv.).
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equiv.).
-
Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be removed azeotropically as it forms, driving the equilibrium towards the ketal product.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting protected compound can often be used in the next step without further purification.
Deprotection: The ketal is stable to basic and nucleophilic conditions but can be easily removed by stirring with a mild acid (e.g., 1 M HCl in THF/water) to regenerate the ketone post-reaction.
Frequently Asked Questions (FAQs)
Q1: What are the dominant electronic effects controlling the reactivity of this compound?
Answer: The reactivity is governed by a combination of inductive and resonance effects from the two substituents.
-
Ethyl 2-furanoate (-COOEt):
-
-I (Inductive): The electronegative oxygen atoms pull electron density from the ring.
-
-M (Mesomeric/Resonance): The carbonyl group pulls electron density out of the furan ring's π-system. This is the dominant deactivating effect of the ester.
-
-
5-Trifluoroacetyl (-COCF₃):
-
-I (Inductive): This is an extremely powerful electron-withdrawing effect due to the three highly electronegative fluorine atoms. It strongly deactivates the entire ring and makes the carbonyl carbon highly electrophilic.
-
-M (Mesomeric/Resonance): Similar to the ester, the carbonyl withdraws electron density via resonance.
-
The synergy of these effects makes the furan ring electron-poor and the trifluoroacetyl carbon electron-deficient.
Caption: Electronic effects of substituents on the furan ring.
Q2: For a hypothetical reaction, which positions on the furan ring are most susceptible to electrophilic vs. nucleophilic attack?
Answer:
-
Electrophilic Attack: The ring is heavily deactivated, making this type of reaction unfavorable. If forced, an electrophile would most likely attack the least deactivated positions, C-3 or C-4. The powerful deactivating influence of the adjacent EWGs makes both sites poor candidates, but they are the only viable options on the ring itself.[3]
-
Nucleophilic Attack:
-
On the Ring (SNAr): A direct nucleophilic attack on the ring (SNAr) is highly unlikely as there are no suitable leaving groups (like halides) attached to the ring carbons.
-
On a Substituent: The most favorable reaction is the nucleophilic addition to the carbonyl carbon of the trifluoroacetyl group . This position is extremely electrophilic due to the combined resonance and strong inductive effects.
-
Q3: What factors should I consider when choosing a solvent for reactions involving this substrate?
Answer: Solvent choice is critical for managing reactivity and solubility.
-
For Lithiation: Anhydrous, non-protic, and coordinating ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether are mandatory. They stabilize the organolithium intermediate.
-
For Nucleophilic Additions: Aprotic polar solvents like THF, Dichloromethane (DCM), or Acetonitrile (MeCN) are generally good choices as they can solvate the reactants without interfering with the nucleophile.
-
For Electrophilic Substitutions (if attempted): Non-reactive, often non-polar solvents like DCM or 1,2-dichloroethane are used. For very harsh conditions, strong acids (e.g., H₂SO₄) may serve as both the catalyst and solvent, but this increases the risk of decomposition.
Q4: How does this compound behave in Diels-Alder reactions?
Answer: In a Diels-Alder reaction, the furan acts as the diene. The presence of two strong electron-withdrawing groups significantly lowers the energy of the furan's Highest Occupied Molecular Orbital (HOMO).[5][6] This reduces the HOMO(diene)-LUMO(dienophile) energy gap, which is crucial for a normal-electron-demand Diels-Alder reaction, thereby decreasing the reaction rate.
To improve reactivity, you can:
-
Use an electron-rich dienophile: This raises the dienophile's HOMO for an inverse-electron-demand Diels-Alder.
-
Employ Lewis Acid Catalysis: A Lewis acid can coordinate to the dienophile, lowering its LUMO's energy and accelerating the reaction. However, the Lewis acid might also coordinate with the carbonyls on your furan substrate, potentially complicating the reaction. Careful selection of a non-coordinating Lewis acid or experimental optimization is required.
Data Summary: Effect of Conditions on Diels-Alder Reactivity
| Condition | Dienophile | Expected Rate | Expected Regioselectivity | Rationale |
| Thermal | Maleic Anhydride | Very Slow | Poor | Deactivated diene, small FMO gap.[6] |
| Lewis Acid (e.g., ZnCl₂) | Maleic Anhydride | Moderate | Potentially Improved | Lewis acid activates dienophile, lowering its LUMO.[5] |
| Thermal | Ethyl Vinyl Ether | Moderate | High | Inverse-electron-demand reaction with an electron-rich dienophile. |
References
-
Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. (n.d.). MDPI. [Link]
-
Reactions of Five-Membered Heterocycles. (n.d.). SlideShare. [Link]
-
Abe, M., Kawakami, T., Ohata, S., Nozaki, K., & Nojima, M. (2004). Mechanism of stereo- and regioselectivity in the Paternò-Büchi reaction of furan derivatives with aromatic carbonyl compounds: importance of the conformational distribution in the intermediary triplet 1,4-diradicals. Journal of the American Chemical Society, 126(9), 2838–2846. [Link]
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). University of Babylon. [Link]
-
Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. (2018). SlideShare. [Link]
-
Why do pyrrole, furan, and thiophene behave electrophile behavior? (n.d.). Quora. [Link]
-
Overcoming regioselectivity and accessibility challenges in aryne methodology. (n.d.). University of California, Irvine. [Link]
-
Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. (2023). Organic & Biomolecular Chemistry. [Link]
-
Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. [Link]
-
Haloselectivity of Heterocycles. (n.d.). Baran Lab, Scripps Research. [Link]
-
Regioselectivity in the reactions of methoxydehydrobenzenes with furans. Part 2. 2-Methoxyfuran and methoxydehydrobenzenes. (1987). Semantic Scholar. [Link]
-
Heterocyclic regioselectivity help? Problem in pen, my answer/work in pencil. (2018). Reddit. [Link]
-
Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. (2015). ResearchGate. [Link]
-
Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. (2014). ResearchGate. [Link]
-
Advances in the synthesis and application of 2,5-furandicarboxylic acid. (n.d.). Vrije Universiteit Brussel. [Link]
-
Recent Trends in the Synthesis of Monomers for Furanoate Polyesters and Their Nanocomposites' Fabrication as a Sustainable Packaging Material. (2023). MDPI. [Link]
-
Reactions and Spectral Properties of Ethyl 5-Aminofuroate and its Derivatives. (n.d.). ResearchGate. [Link]
-
Recent Trends in the Synthesis of Monomers for Furanoate Polyesters and Their Nanocomposites' Fabrication as a Sustainable Packaging Material. (n.d.). Odessa University. [Link]
-
Why does the electrophilic substitution of furan happen at 2 and 5 positions? (n.d.). Quora. [Link]
-
Switching the regioselectivity of acid-catalytic reactions of arylnaphtho[2,1-b]furans via[5][7]-aryl shift. (n.d.). ResearchGate. [Link]
-
Switching the regioselectivity of acid-catalyzed reactions of arylnaphtho[2,1-b]furans via a[5][7]-aryl shift. (2024). Organic & Biomolecular Chemistry. [Link]
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. quora.com [quora.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Challenges in the scale-up synthesis of Ethyl 5-trifluoroacetyl-2-furanoate derivatives.
Introduction
Welcome to the technical support center for the synthesis of Ethyl 5-trifluoroacetyl-2-furanoate and its derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science, prized for the unique electronic properties conferred by the trifluoroacetyl group. The synthesis, typically a Friedel-Crafts acylation, presents distinct challenges, especially during scale-up. Furan rings are notoriously sensitive to the strong Lewis acids and acidic conditions that are hallmarks of this reaction, often leading to polymerization and degradation.[1]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the complexities of this synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yield and purity, and ensure a safe and scalable process.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing probable causes and providing actionable solutions.
Q1: My reaction is incomplete, with significant starting material (Ethyl 2-furanoate) remaining. How can I drive the reaction to completion?
A1: Incomplete conversion is a frequent issue, often related to catalyst activity, reaction conditions, or reagent quality.
-
Probable Cause 1: Inactive or Insufficient Catalyst. The Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) is highly moisture-sensitive. Contamination with atmospheric moisture can quench the catalyst, rendering it ineffective. On scale-up, the increased surface area and longer addition times can exacerbate this issue.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use High-Purity Reagents: Use freshly opened or properly stored Lewis acids and trifluoroacetic anhydride (TFAA).
-
Stoichiometry: In Friedel-Crafts acylation, the catalyst is often consumed by complexation with the ketone product. Therefore, a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is typically required.[2] Ensure you are using at least one equivalent of the Lewis acid.
-
-
-
Probable Cause 2: Insufficient Reaction Temperature or Time. The reaction may be too slow at the current temperature.
-
Solution:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. If the reaction stalls, a modest increase in temperature (e.g., from 0 °C to room temperature) may be beneficial.
-
Extended Reaction Time: Allow the reaction to stir for a longer period, continuing to monitor until no further consumption of starting material is observed.
-
-
Q2: I'm observing a significant amount of dark, tar-like polymer in my reaction flask, which complicates work-up and drastically reduces my yield. What causes this and how can I prevent it?
A2: Polymerization is the most significant challenge with furan chemistry under Friedel-Crafts conditions. The furan ring is susceptible to acid-catalyzed ring-opening and subsequent polymerization.[1][3]
-
Probable Cause 1: Overly Harsh Lewis Acid. Strong Lewis acids like Aluminum Chloride (AlCl₃) are highly effective at activating the acylating agent but can aggressively promote the degradation of the furan substrate.[1]
-
Solution:
-
Use a Milder Catalyst: Consider using a milder Lewis acid. Boron trifluoride etherate (BF₃·OEt₂) is often a better choice for sensitive substrates like furan.[1] Other alternatives include SnCl₄ or ZnCl₂.
-
Catalyst Comparison: A comparative study of different catalysts under your specific conditions is recommended.
-
-
| Catalyst | Relative Acidity | Typical Conditions | Expected Outcome |
| AlCl₃ | Very Strong | 0 °C to RT | High reactivity, high risk of polymerization |
| SnCl₄ | Strong | -20 °C to RT | Good reactivity, moderate risk of polymerization |
| BF₃·OEt₂ | Moderate | 0 °C to RT | Milder reaction, lower risk of polymerization[1] |
| ZnCl₂ | Mild | RT to 50 °C | Slower reaction, lowest risk of polymerization |
-
Probable Cause 2: Localized Hot Spots or High Reagent Concentration. During scale-up, inefficient mixing can lead to areas of high catalyst or TFAA concentration, initiating polymerization before the reagents are fully dispersed. The exothermic nature of the reaction can also create localized hot spots.[4]
-
Solution:
-
Controlled Addition: Add the TFAA and/or Lewis acid slowly and sub-surface to a vigorously stirred solution of the ethyl 2-furanoate.
-
Reverse Addition: Consider adding the furan substrate to the mixture of the Lewis acid and TFAA at a low temperature.
-
Efficient Cooling: Use a reactor with a high-performance cooling jacket and ensure efficient heat transfer to maintain a consistent internal temperature.
-
-
Q3: My purification by column chromatography is difficult. The product is hard to separate from a close-running impurity. What is this impurity likely to be?
A3: A common impurity is the regioisomer, Ethyl 4-trifluoroacetyl-2-furanoate. While the ester at the C2 position strongly directs acylation to the C5 position, a small amount of acylation at the C4 position can occur, particularly under harsh conditions.
-
Probable Cause: High Reaction Temperature. Higher temperatures can overcome the activation energy barrier for the formation of the less-favored C4 isomer.
-
Solution:
-
Maintain Low Temperatures: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., -10 °C to 0 °C).
-
Purification Strategy: If the impurity is still present, consider recrystallization as an alternative or complementary purification step to chromatography. A solvent screen (e.g., with hexanes/ethyl acetate or isopropanol/water) may identify a system that allows for selective crystallization of the desired C5 product.
-
-
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions when handling Trifluoroacetic Anhydride (TFAA) at scale?
A: Trifluoroacetic anhydride is corrosive, toxic, and reacts violently with water.[5][6] Always handle TFAA in a well-ventilated chemical fume hood.[7][8] Personal protective equipment (PPE) is mandatory and should include:
-
Eye Protection: Chemical safety goggles and a full-face shield.[5]
-
Hand Protection: Heavy-duty nitrile or butyl rubber gloves (elbow-length PVC gloves are also recommended).[8][9]
-
Body Protection: A chemical-resistant apron or suit.
-
Emergency Measures: Ensure an eyewash station and safety shower are immediately accessible.[5][7] In case of skin contact, flush immediately and continuously with large amounts of water.[9]
Q: How can I effectively monitor the reaction progress?
A: Thin Layer Chromatography (TLC) is the most common and convenient method.
-
TLC System: A typical mobile phase is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 or 8:2 v/v).
-
Visualization: The product is UV active. Staining with potassium permanganate can also be effective.
-
Confirmation: For more precise monitoring, especially during process development, HPLC is recommended. It can quantify the consumption of starting material and the formation of the product and any impurities.
Q: What is the standard work-up procedure for this reaction?
A: The work-up is critical for quenching the reaction and removing the Lewis acid.
-
Quenching: The reaction mixture should be slowly and carefully poured onto a mixture of crushed ice and a dilute acid (e.g., 1M HCl). This hydrolyzes the excess TFAA and breaks up the catalyst-ketone complex. Caution: This process is highly exothermic and can release corrosive vapors. Perform this in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocols & Visualization
Benchmark Protocol for Trifluoroacetylation
This protocol is a starting point for lab-scale synthesis (10 mmol).
-
Preparation: Under an inert atmosphere of nitrogen, charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with ethyl 2-furanoate (1.40 g, 10 mmol) and anhydrous dichloromethane (50 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly add tin(IV) chloride (SnCl₄, 1.2 mL, 10.2 mmol) to the stirred solution.
-
Reagent Addition: Add trifluoroacetic anhydride (TFAA, 1.5 mL, 10.6 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of 2M HCl with vigorous stirring.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Process Workflow Diagram
This diagram illustrates the key stages of the synthesis and purification process.
Caption: A typical workflow for the synthesis and purification.
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for addressing common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis failures.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. [Link]
-
LibreTexts Chemistry. (2020). Electrophilic Substitution - Friedel-Crafts Acylation of Furan. [Link]
- Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65.
- Beier, P., et al. (2021). Detrifluoroacetylation of 2-ethoxymethylene derivative of ethyl 4,4,4-trifluoroacetoacetate. Journal of Fluorine Chemistry, 242, 109707.
-
ResearchGate. (n.d.). Proposed reaction mechanism for trifluoroacetylation of ethyl cinnamate. [Link]
- Opietnik, M., et al. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry, 16(23), 2739-2745.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Pharmacy channel. (2020, September 25). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube. [Link]
- Lee, J., & Toste, F. D. (2024). Friedel–Crafts reactions for biomolecular chemistry. Chemical Society Reviews.
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Li, A. Y. (n.d.). Trifluoromethylation. [Link]
-
ResearchGate. (n.d.). Synthesis of Furans via Rhodium(II) Acetate-Catalyzed Reaction of Acetylenes with α-Diazocarbonyls: Ethyl 2-Methyl-5-Phenyl-3-Furancarboxylate. [Link]
- de la Torre, D., et al. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines. Organic Letters, 17(3), 648-651.
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
- Frasinyuk, M. S., et al. (2019). Trifluoroacetylation of 2-Methyl- and 2-Ethylchromones: A Convenient Access to 2-Trifluoroacetonyl Chromones. ChemistrySelect, 4(38), 11215-11220.
- Kuticheva, K. V., et al. (2015). Synthesis of 5-Acetyl Derivatives of Alkyl 2-Furoates and 3-(2-Furyl)acrylates. Russian Journal of General Chemistry, 85(2), 424-428.
-
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. [Link]
-
International Journal of Science and Technology. (n.d.). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. [Link]
-
ResearchGate. (n.d.). Polyethylene Furanoate (PEF) Production Using Nanowire Based Super Acid Catalysts. [Link]
-
National Institutes of Health. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link]
-
National Institutes of Health. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. [Link]
-
MDPI. (2023). Synthesis of Poly(ethylene furanoate) Based Nanocomposites by In Situ Polymerization with Enhanced Antibacterial Properties for Food Packaging Applications. [Link]
-
ResearchGate. (n.d.). Trifluoroacetylation of 2‐ethyl‐ and 2‐isopropylisoflavones 17 a‐17 c. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. carlroth.com [carlroth.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. covachem.com [covachem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Effect of temperature on the stability of Ethyl 5-trifluoroacetyl-2-furanoate.
This technical support guide is intended for researchers, scientists, and drug development professionals working with Ethyl 5-trifluoroacetyl-2-furanoate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the compound's stability, with a particular focus on the effects of temperature. The information herein is designed to help you anticipate and resolve experimental challenges, ensuring the integrity of your results.
Introduction to the Stability of this compound
This compound is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring a furan ring, an ethyl ester, and a trifluoroacetyl group, presents a unique combination of chemical properties. Understanding the thermal stability of this compound is critical for its synthesis, purification, storage, and application. The furan moiety can be susceptible to thermal degradation, while the trifluoroacetyl group can influence the molecule's reactivity and stability. This guide will address the potential degradation pathways and provide practical solutions for maintaining the compound's integrity during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the thermal stability of this compound?
A1: The primary concerns are twofold: the degradation of the furan ring and the potential lability of the trifluoroacetyl group at elevated temperatures. Furan-containing compounds can undergo thermal degradation through various pathways, including oxidation and rearrangement.[1][2][3] The trifluoroacetyl group, while often used as a stable protecting group in organic synthesis, can be susceptible to hydrolysis, particularly under basic conditions which can be exacerbated by high temperatures.[2][4]
Q2: I am observing a significant decrease in the purity of my this compound sample after heating it in solution. What could be the cause?
A2: This is a common issue and can likely be attributed to one or more of the following:
-
Hydrolysis of the Ethyl Ester or Trifluoroacetyl Group: If your solvent contains water, even in trace amounts, heating can accelerate the hydrolysis of either the ethyl ester to the corresponding carboxylic acid or the trifluoroacetyl group. The latter is less likely under neutral conditions but can be catalyzed by acidic or basic impurities.
-
Furan Ring Opening/Degradation: The furan ring is known to be susceptible to thermal stress, which can lead to ring-opening and the formation of various degradation products.[1][2][3] This process can be complex and may be influenced by the presence of oxygen or other reactive species.
-
Solvent-Induced Degradation: The choice of solvent is critical. Protic solvents, especially at elevated temperatures, can participate in degradation reactions. It is crucial to use high-purity, dry solvents when heating this compound.
Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?
A3: To ensure long-term stability, we recommend storing this compound under the following conditions:
-
Temperature: Store at 2-8°C. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidative degradation.
-
Light: Protect from light, as photolytic degradation pathways may exist, although thermal degradation is often the more immediate concern.
-
Container: Use a tightly sealed, amber glass vial to protect from moisture and light.
Q4: I need to perform a reaction at an elevated temperature. What precautions should I take to minimize the degradation of this compound?
A4: When heating is unavoidable, consider the following to mitigate degradation:
-
Temperature Control: Use the lowest effective temperature and for the shortest duration possible.
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent Choice: Use dry, aprotic solvents. If a protic solvent is necessary, ensure it is rigorously dried before use.
-
pH Control: Buffer the reaction mixture if there is a risk of pH shifts that could catalyze hydrolysis.
-
Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC) to avoid prolonged heating.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of a new, more polar spot on TLC after heating. | Hydrolysis of the ethyl ester to the carboxylic acid. | Confirm the identity of the new spot by co-spotting with a standard of the corresponding carboxylic acid, if available. To avoid this, use rigorously dried solvents and reagents. |
| Broadening or tailing of the product peak in HPLC analysis after thermal stress. | Co-elution of degradation products with the main compound. | Optimize the HPLC method to improve the resolution between the parent compound and its degradants. A gradient elution method is often necessary. |
| A decrease in the total peak area in a chromatogram, suggesting loss of UV-active species. | Formation of non-chromophoric degradation products. | This can occur if the furan ring is cleaved. Use a mass-sensitive detector like a mass spectrometer (MS) in conjunction with UV to detect and identify non-UV-active degradants. |
| Discoloration (e.g., yellowing or browning) of the sample upon heating. | Polymerization or extensive degradation of the furan ring. | This indicates significant thermal decomposition. Re-evaluate the necessity of heating to such a high temperature or for a prolonged period. Consider alternative synthetic routes that do not require harsh thermal conditions. |
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method, in line with ICH guidelines.[1][2][3]
Objective: To assess the thermal stability of this compound in both solid and solution states.
Materials:
-
This compound
-
Acetonitrile (HPLC grade, dry)
-
Water (HPLC grade)
-
Calibrated oven
-
HPLC system with UV or PDA detector
-
GC-MS system (optional, for volatile degradants)
Procedure:
-
Solid-State Thermal Stress:
-
Accurately weigh approximately 5 mg of this compound into a clean, dry glass vial.
-
Place the open vial in a calibrated oven at a starting temperature of 60°C. It is recommended to test in 10°C increments above the accelerated storage temperature.[5]
-
After 24 hours, remove a small aliquot for analysis.
-
If no significant degradation is observed (e.g., <5%), increase the temperature by 10°C and repeat the process. Continue until significant degradation (target of 5-20%) is observed.[6]
-
Analyze the stressed solid sample by dissolving it in a suitable solvent and using the developed analytical method (see Protocol 2).
-
-
Solution-State Thermal Stress:
-
Prepare a solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Transfer aliquots of this solution into sealed vials.
-
Place the vials in a calibrated oven at 60°C.
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), remove a vial and cool it to room temperature.
-
Analyze the samples directly using the developed analytical method.
-
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a diode array detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the sample in the mobile phase at an initial ratio (e.g., 40% Acetonitrile in water) to a final concentration of approximately 0.5 mg/mL.
Protocol 3: GC-MS Analysis of Potential Volatile Degradants
Objective: To identify volatile degradation products that may not be detected by HPLC.
Instrumentation and Conditions:
-
GC-MS System: Agilent GC-MS or equivalent.
-
Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
Sample Preparation:
-
For solid samples, a headspace analysis can be performed by heating a small amount of the degraded solid in a sealed vial and injecting the headspace gas.
-
For liquid samples, a direct injection of the diluted solution (in a volatile solvent like dichloromethane) can be performed.
Visualizations
Logical Workflow for Stability Investigation```dot
Caption: Potential degradation pathways for this compound.
References
-
Javed, A., et al. (2021). Furan in Thermally Processed Foods - A Review. PMC - NIH. Available at: [Link]
-
Vranová, J., & Ciesarová, Z. (2009). Different pathways of formation of furan mainly from thermal degradation of amino acids, carbohydrates (Maillard reaction), and oxidation of polyunsaturated fatty acids. ResearchGate. Available at: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Blake, P. G., & Pritchard, H. (1967). The thermal decomposition of trifluoroacetic acid. Journal of the Chemical Society B: Physical Organic, 282-286. Available at: [Link]
-
Fernandez, M. A., & de Rossi, R. H. (1999). On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. The Journal of Organic Chemistry, 64(16), 6000-6004. Available at: [Link]
-
The Good Scents Company. ethyl 2-furoate. Available at: [Link]
-
PubChem. Ethyl 2-furoate. Available at: [Link]
-
International Journal of Environmental Sciences. (2025). Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs. Available at: [Link]
-
Synlett. (2015). Trifluoroacetic Acid (TFA). Available at: [Link]
-
ResearchGate. RP-HPLC method development and its validation for the estimation of mometasone furoate in pressurized meter dosage form. Available at: [Link]
-
Food Chemistry. (2022). Development of a GC-MS/MS method coupled with HS-SPME-Arrow for studying formation of furan and 10 derivatives in model systems and commercial foods. Available at: [Link]
-
MDPI. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. individual.utoronto.ca [individual.utoronto.ca]
- 4. thieme-connect.com [thieme-connect.com]
- 5. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. US2629716A - Preparation and hydrolysis of esters - Google Patents [patents.google.com]
Technical Support Center: Alternative Catalysts for the Synthesis of Ethyl 5-trifluoroacetyl-2-furanoate
Welcome to the technical support center for the synthesis of Ethyl 5-trifluoroacetyl-2-furanoate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this critical synthesis by exploring alternative catalytic systems. We will delve into common challenges, provide actionable troubleshooting advice, and present frequently asked questions to support your experimental work. Our focus is on enhancing efficiency, reducing environmental impact, and overcoming the limitations of traditional catalysts.
The trifluoroacetylation of ethyl 2-furoate is a specialized form of Friedel-Crafts acylation.[1][2] Furan and its derivatives are sensitive, electron-rich heterocycles prone to polymerization under harsh acidic conditions, making catalyst selection paramount for a successful reaction.[3]
Frequently Asked Questions (FAQs)
Q1: What are the conventional catalysts for the trifluoroacetylation of ethyl 2-furoate, and what are their main drawbacks?
A1: The conventional method for this transformation is a Friedel-Crafts acylation, which typically employs strong, stoichiometric Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2][4][5] While effective for many aromatic systems, these catalysts present significant challenges when used with sensitive substrates like furans:
-
Substrate Degradation: Furan rings are susceptible to polymerization and decomposition in the presence of strong Lewis acids, leading to low yields and the formation of tar-like byproducts.[3]
-
Stoichiometric Requirement: The catalyst is often consumed in the reaction, requiring more than one equivalent, which complicates purification and generates substantial hazardous waste.
-
Hygroscopic Nature: Catalysts like AlCl₃ are highly sensitive to moisture, demanding strictly anhydrous reaction conditions, which can be challenging to maintain at scale.
-
Workup Complications: The aqueous workup required to remove the catalyst can be highly exothermic and can lead to the hydrolysis of the desired ester product.
Q2: Why should our lab consider an alternative catalyst for this synthesis?
A2: Adopting an alternative catalyst can lead to significant process improvements, aligning with the principles of green chemistry and enhancing overall efficiency. The primary motivations include:
-
Improved Yield and Purity: Milder, more selective catalysts can minimize substrate degradation and side reactions, leading to higher isolated yields of the target molecule.
-
Catalytic vs. Stoichiometric: Many alternative catalysts are true catalysts, requiring only a small molar percentage, which simplifies product purification and reduces waste.
-
Enhanced Functional Group Tolerance: Alternative catalysts can be more compatible with other functional groups in the molecule, expanding the scope of the reaction.
-
Easier Handling and Recycling: Heterogeneous catalysts, for instance, can be easily filtered out of the reaction mixture and potentially reused, improving cost-effectiveness and sustainability.[6]
-
Milder Reaction Conditions: Many modern catalysts operate under less stringent conditions, such as lower temperatures and ambient pressure, which can save energy and improve safety.
Q3: What classes of alternative catalysts are available for this reaction?
A3: Several classes of alternative catalysts have shown promise for the acylation of furan derivatives. These can be broadly categorized as:
-
Milder Lewis Acids: Catalysts like boron trifluoride etherate (BF₃·OEt₂), indium triflate (In(OTf)₃), and erbium triflate (Er(OTf)₃) are often more tolerant of the furan ring than AlCl₃.[3][4]
-
Heterogeneous Solid Acids: These are solid materials with acidic sites on their surface. Examples include zeolites, sulfated zirconia, and supported metal triflates (e.g., Fe(OCOCF₃)₃/SiO₂).[6][7][8] Their primary advantage is the ease of separation from the reaction mixture.
-
Brønsted Acids: Strong Brønsted acids like trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) can catalyze the reaction, sometimes in the presence of an anhydride like trifluoroacetic anhydride (TFAA) which acts as both a reactant and a dehydrating agent.[9][10]
-
Organocatalysts: While less common for acylations, research into organocatalysis is expanding.[11][12] These metal-free catalysts can offer unique selectivity and are often considered more environmentally benign.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q4: We are observing very low to no conversion of our starting material, ethyl 2-furoate. What are the likely causes and solutions?
A4: Low or no conversion is a common issue that can often be traced back to the catalyst or reaction setup.
-
Cause 1: Inactive Catalyst. Many Lewis acids are sensitive to moisture. If your catalyst has been improperly stored or handled, it may be partially or fully hydrolyzed and inactive.
-
Solution: Use a freshly opened bottle of the catalyst or dry it under vacuum before use. Ensure all glassware is oven-dried or flame-dried, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Insufficient Catalyst Activity. The chosen catalyst may simply not be strong enough to activate the acylating agent under your current conditions.
-
Solution: Consider switching to a stronger, yet still mild, Lewis acid. For example, if you are using ZnCl₂, you might try BF₃·OEt₂. Alternatively, increasing the reaction temperature may provide the necessary activation energy, but this must be done cautiously to avoid substrate decomposition.
-
-
Cause 3: Poor Quality Reagents. The ethyl 2-furoate or trifluoroacetic anhydride (TFAA) may contain impurities that are inhibiting the catalyst. Water is a common culprit.
-
Solution: Use freshly distilled reagents. Ensure the TFAA is of high purity, as it can decompose over time.
-
Troubleshooting Workflow for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Q5: Our reaction produces a significant amount of dark, insoluble material (tar) and the yield of the desired product is low. How can we prevent this?
A5: Tar formation is a classic sign of furan polymerization, typically caused by overly harsh reaction conditions.
-
Cause 1: Catalyst is too strong. A highly reactive Lewis acid like AlCl₃ is likely protonating the furan ring, initiating polymerization.[3]
-
Solution: Switch to a milder catalyst. This is the most critical change. Consider the catalysts listed in the table below. Zeolites or supported acid catalysts are excellent choices as they can offer shape selectivity and milder reaction environments.[6]
-
-
Cause 2: Reaction temperature is too high. Even with a milder catalyst, excessive heat can promote decomposition.
-
Solution: Run the reaction at a lower temperature. Start at 0 °C or even -20 °C and allow the reaction to warm to room temperature slowly. Monitor the reaction by TLC or GC-MS to find the optimal temperature that allows for conversion without significant byproduct formation.
-
-
Cause 3: High concentration. High concentrations of reactants and catalyst can lead to localized "hot spots" and increase the rate of polymerization.
-
Solution: Use a more dilute solution. While this may slow down the reaction rate, it will often provide a cleaner reaction profile.
-
Q6: We are using a heterogeneous catalyst, but the reaction is slow and the catalyst seems to lose activity upon recycling. What's happening?
A6: Heterogeneous catalysts are advantageous for their ease of separation, but they come with their own set of challenges.[13]
-
Cause 1: Mass Transfer Limitations. The reaction occurs on the surface of the catalyst. If the active sites are not readily accessible to the reactants in solution, the reaction rate will be slow.
-
Solution: Ensure vigorous stirring to facilitate the interaction between the liquid phase and the solid catalyst. Using a catalyst with a high surface area and appropriate pore size can also significantly improve performance.[8]
-
-
Cause 2: Leaching of Active Species. The acidic species may be "leaching" or dissolving from the solid support into the reaction mixture. This reduces the activity of the solid catalyst over time.[13]
-
Solution: After the first run, filter the catalyst and add a fresh batch of reactants to the filtrate. If a reaction occurs, leaching is confirmed. To mitigate this, ensure the catalyst is properly prepared and calcined. It may be necessary to switch to a different support material that more strongly binds the active catalytic species.
-
-
Cause 3: Fouling of Catalyst Surface. The pores and active sites of the catalyst can become blocked by polymer byproducts or adsorbed starting materials/products.
-
Solution: Before recycling, wash the catalyst thoroughly with a solvent that can dissolve any adsorbed species. It may also be necessary to perform a calcination step (heating at high temperature under air or an inert gas) to burn off organic residues and regenerate the catalytic sites.
-
Data Summary and Protocols
Comparison of Alternative Catalysts
The following table summarizes representative data for different catalytic systems used in Friedel-Crafts acylation of furan derivatives. Note that specific conditions for this compound may require optimization.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Yields | Key Advantages & Considerations |
| BF₃·OEt₂ | 50 - 150 | Dichloromethane | 0 to 25 | Moderate to Good | Milder than AlCl₃, but still moisture-sensitive and often needed in high loadings.[3] |
| Zeolite H-Beta | 10-20 wt% | Acetonitrile | 60 - 80 | Good to Excellent | Heterogeneous, reusable, shape-selective which can reduce byproducts. Requires higher temperatures. |
| In(OTf)₃ | 5 - 10 | 1,2-Dichloroethane | 25 - 50 | Good to Excellent | Highly efficient, water-tolerant Lewis acid. Can be expensive. |
| TFAA / MSA | N/A (TFAA is reagent) | Neat or CH₂Cl₂ | 0 to 25 | Good | Metal-free system. MSA is a strong Brønsted acid co-catalyst. Can generate corrosive byproducts.[9] |
Experimental Protocol: Trifluoroacetylation using Zeolite H-Beta
This protocol provides a starting point for using a reusable, heterogeneous catalyst.
1. Catalyst Activation:
-
Place Zeolite H-Beta (20 wt% relative to ethyl 2-furoate) in a round-bottom flask.
-
Heat to 150 °C under high vacuum for 4 hours to remove adsorbed water.
-
Allow the catalyst to cool to room temperature under an inert atmosphere (N₂ or Ar).
2. Reaction Setup:
-
To the flask containing the activated catalyst, add a magnetic stir bar and dry acetonitrile (solvent).
-
Add ethyl 2-furoate (1.0 eq) to the slurry.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise over 15 minutes.
3. Reaction and Monitoring:
-
Allow the reaction to warm to room temperature, then heat to 60 °C.
-
Monitor the progress of the reaction by taking small aliquots, filtering out the catalyst, and analyzing by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
4. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the catalyst through a pad of celite, washing with acetonitrile or ethyl acetate. The recovered catalyst can be washed, dried, and reactivated for reuse.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (to quench unreacted TFAA) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Reaction Scheme Visualization
Caption: Synthesis of this compound via heterogeneous catalysis.
References
-
Bulgarian Chemical Communications. (2021). Synthesis of 2,5-furandicarboxylic acid using biosynthesized silver and gold nanoparticles as catalysts. [Link]
-
ResearchGate. (2022). Synthesis of 2,5-furandicarboxylic acid using biosynthesized silver and gold nanoparticles as catalysts. [Link]
-
MDPI. (2023). Synthesis of Poly(ethylene furanoate) Based Nanocomposites by In Situ Polymerization with Enhanced Antibacterial Properties for Food Packaging Applications. [Link]
-
Acylation of 2-Methylfuran with Fatty Acid Derivatives Using Heterogeneous Catalysts. (n.d.). [Link]
-
ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
MDPI. (n.d.). Recent Trends in the Synthesis of Monomers for Furanoate Polyesters and Their Nanocomposites' Fabrication as a Sustainable Packaging Material. [Link]
-
Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. [Link]
-
ACS Publications. (n.d.). Heterogeneous Catalytic Oxidation of Furfural with Hydrogen Peroxide over Sulfated Zirconia. Industrial & Engineering Chemistry Research. [Link]
-
ACS Publications. (2020). Re-Engineering Organocatalysts for Asymmetric Friedel–Crafts Alkylation of Indoles through Computational Studies. The Journal of Organic Chemistry. [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
NIH. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. [Link]
-
NIH. (n.d.). Water compatible silica supported iron trifluoroacetate and trichloroacetate: as prominent and recyclable Lewis acid catalysts for solvent-free green synthesis of hexahydroquinoline-3-carboxamides. [Link]
-
ResearchGate. (n.d.). A Catalytic Strategy for Selective Production of 5‐Formylfuran‐2‐carboxylic Acid and Furan‐2,5‐dicarboxylic Acid. [Link]
-
CORE. (n.d.). Enantioselective Organocatalytic Friedel-Crafts Alkylations of Heterocycles and Electron-Rich Benzenes. [Link]
-
Sci-Hub. (2011). Metal-Free Synthesis of 2-Trifluoromethyl Furans. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of PEF reactions. (a) Synthesis of PEF with FDCA as monomer. (b) Synthesis of PEF with DMFDC as monomer. [Link]
-
RSC Publishing. (n.d.). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. [Link]
-
ResearchGate. (n.d.). The Search for Tolerant Lewis Acid Catalysts. Part 2. Enantiopure Cycloalkyldialkylsilyl Triflimide Catalysts. [Link]
-
NIH. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link]
-
NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
ResearchGate. (n.d.). Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances. [Link]
-
ResearchGate. (n.d.). Heterogeneous acid-catalysts for the production of furan-derived compounds (furfural and hydroxymethylfurfural) from renewable carbohydrates: A review. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
The Good Scents Company. (n.d.). ethyl 2-furoate, 614-99-3. [Link]
-
Sci-Hub. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. [Link]
-
RSC Publishing. (n.d.). Combination of enzyme- and Lewis acid-catalyzed reactions: a new method for the synthesis of 6,7-dihydrobenzofuran-4(5H)-ones starting from 2,5-dimethylfuran and 1,3-cyclohexanediones. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
YouTube. (2020). Friedel-Crafts Acylation: alternative reagents. [Link]
-
NIH. (2023). Effect of Monomer Type on the Synthesis and Properties of Poly(Ethylene Furanoate). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. Acylation of 2-Methylfuran with Fatty Acid Derivatives Using Heterogeneous Catalysts - ProQuest [proquest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Water compatible silica supported iron trifluoroacetate and trichloroacetate: as prominent and recyclable Lewis acid catalysts for solvent-free green synthesis of hexahydroquinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sci-Hub: are you are robot? [sci-hub.ru]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to 1H and 13C NMR Analysis of Ethyl 5-trifluoroacetyl-2-furanoate and Its Reaction Products
Introduction: The Synthetic Utility and Analytical Challenge
Ethyl 5-trifluoroacetyl-2-furanoate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a trifluoromethyl ketone, an ethyl ester, and a furan ring, offers multiple reaction sites for synthetic transformations. The electron-withdrawing nature of the trifluoroacetyl group makes the ketone highly reactive and imparts unique electronic properties to the furan scaffold. Trifluoromethyl ketones are well-regarded as potent enzyme inhibitors due to their ability to form stable tetrahedral hemiacetal or hemiketal adducts with active site residues, mimicking the transition state of substrate hydrolysis.[1][2]
Given its reactivity, precise and reliable analytical methods are paramount for monitoring reactions and unequivocally characterizing the resulting products. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this analytical workflow. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its principal reaction products. We will delve into the causality behind spectral features, present detailed experimental protocols, and offer field-proven insights to aid in structural elucidation.
Part 1: NMR Spectral Signature of this compound
Understanding the baseline NMR spectrum of the starting material is the critical first step. The electronic environment of each nucleus, dictated by the substituents on the furan ring, gives rise to a unique spectral fingerprint. The potent electron-withdrawing effects of the C2-ester and C5-trifluoroacetyl groups deshield the furan ring protons and carbons, shifting them to a higher chemical shift (downfield) compared to unsubstituted furan.[3][4][5]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is characterized by two distinct regions: the aromatic region for the furan protons and the aliphatic region for the ethyl ester protons.
-
Furan Protons (H-3 and H-4): These appear as two distinct doublets, typically between 7.0 and 7.5 ppm. The proton adjacent to the ester group (H-3) is generally found further downfield than the proton adjacent to the ketone (H-4). Their mutual coupling constant (³JHH) is characteristically small for furan rings, around 3.4-3.6 Hz.
-
Ethyl Ester Protons (-OCH₂CH₃): This group gives rise to a quartet for the methylene (-OCH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern resulting from ³JHH coupling of approximately 7.1 Hz.
Table 1: ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Assignment | Chemical Shift (δ), ppm (Predicted) | Multiplicity | Coupling Constant (J), Hz | Integration |
|---|---|---|---|---|
| H-3 | 7.35 | d | 3.6 | 1H |
| H-4 | 7.28 | d | 3.6 | 1H |
| -OCH₂ CH₃ | 4.41 | q | 7.1 | 2H |
| -OCH₂CH₃ | 1.40 | t | 7.1 | 3H |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides a carbon count and reveals the influence of the fluorine atoms.
-
Furan Carbons: Four distinct signals are observed for the furan ring. The carbons directly attached to the substituents (C-2 and C-5) are significantly downfield.
-
Ethyl Ester Carbons: The ester carbonyl carbon appears around 158 ppm, with the methylene and methyl carbons appearing further upfield.
-
Trifluoroacetyl Group Carbons (-COCF₃): This is the most diagnostic feature.
-
The ketone carbonyl (C=O) signal appears as a quartet due to coupling with the three fluorine atoms (²JCF). This is a key identifier.
-
The trifluoromethyl carbon (-CF₃) also appears as a strong quartet due to the large one-bond C-F coupling (¹JCF), typically around 270-290 Hz.
-
Table 2: ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)
| Assignment | Chemical Shift (δ), ppm (Predicted) | Multiplicity (due to F) | Coupling Constant (J), Hz (Predicted) |
|---|---|---|---|
| C O-CF₃ | 175.5 | q | ~35 |
| C OOEt | 158.2 | s | - |
| C-5 | 151.0 | s | - |
| C-2 | 146.5 | s | - |
| C-3 | 122.0 | s | - |
| C-4 | 119.5 | s | - |
| C F₃ | 116.8 | q | ~290 |
| -OCH₂ CH₃ | 62.5 | s | - |
| -OCH₂CH₃ | 14.1 | s | - |
Part 2: A Comparative Guide to Reaction Product Analysis
The true utility of NMR shines when comparing the spectra of the starting material to its reaction products. The disappearance of reactant signals and the appearance of new, predictable product signals allow for unambiguous reaction monitoring and structural confirmation.
Workflow for NMR-Based Reaction Analysis
Caption: General workflow for NMR-based analysis of a chemical reaction.
Scenario 1: Reduction of the Trifluoromethyl Ketone
Reduction of the ketone to a secondary alcohol is a common transformation, typically achieved with a mild reducing agent like sodium borohydride (NaBH₄). This reaction fundamentally alters the electronic and structural environment around the C5 substituent.
Caption: Ketone reduction to a secondary alcohol.
Expected Spectral Changes:
-
¹H NMR:
-
Appearance of New Signals: A new doublet for the hydroxyl proton (-OH) will appear, its chemical shift being highly dependent on concentration and solvent. A new quartet will also appear for the methine proton (-CH (OH)CF₃) due to coupling with the adjacent CF₃ group (³JHF).
-
Shift in Furan Protons: The furan protons, particularly H-4, will likely shift slightly upfield as the electron-withdrawing character of the carbonyl is replaced by the less withdrawing alcohol group.
-
-
¹³C NMR:
-
Disappearance of the Ketone: The most dramatic change is the disappearance of the ketone carbonyl quartet around 175.5 ppm.
-
Appearance of a Carbinol Carbon: A new signal for the alcohol carbon (-C H(OH)CF₃) will appear significantly upfield, typically in the 65-75 ppm range. This signal will still be a quartet due to the ²JCF coupling, though the coupling constant may change.
-
Scenario 2: Formation of the Hydrate
Trifluoromethyl ketones are highly electrophilic and readily form stable, often isolable, hydrates in the presence of water.[2] This transformation can sometimes occur during aqueous work-up or upon standing in a non-anhydrous solvent.
Caption: Reversible formation of the gem-diol (hydrate).
Expected Spectral Changes:
-
¹H NMR:
-
Appearance of Hydroxyl Protons: A new, often broad, singlet integrating to 2H will appear for the two geminal diol protons (-C(OH)₂).
-
-
¹³C NMR:
-
Disappearance of the Ketone: Similar to the reduction, the ketone signal at ~175.5 ppm will vanish.
-
Appearance of a Hydrated Carbon: A new signal for the gem-diol carbon (-C (OH)₂CF₃) will appear in the 90-95 ppm region. This signal will be a quartet due to ²JCF coupling. The chemical shift in this region is a hallmark of a hydrated trifluoromethyl ketone.
-
Comparative Data Summary
The following table provides a powerful diagnostic tool by summarizing the key, differentiating NMR signals for the starting material and its primary reaction products.
Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Functional Groups
| Compound | Key ¹H Signal (ppm) | Assignment | Key ¹³C Signal (ppm) | Assignment |
|---|---|---|---|---|
| Starting Ketone | - | - | ~175.5 (q) | C =O |
| Alcohol Product | ~5.2 (q) | CH (OH)CF₃ | ~70 (q) | C H(OH)CF₃ |
| Hydrate Product | ~6.5 (s, 2H) | C(OH )₂ | ~92 (q) | C (OH)₂CF₃ |
Part 3: Experimental Protocols and Best Practices
Scientific integrity demands robust and reproducible experimental methods. The following protocols are designed to be self-validating systems for generating high-quality NMR data.
Protocol 1: Sample Preparation
Causality: The choice of solvent is critical. It must fully dissolve the analyte without reacting with it, and its residual signals should not obscure important analyte resonances. For fluorinated compounds, CDCl₃ is often a good first choice. For increased solubility, Acetone-d₆ or DMSO-d₆ can be used.[6][7]
-
Weighing: Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of an oily product.
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication can aid dissolution if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a new NMR tube. This prevents magnetic field distortions and improves spectral quality.
Protocol 2: Data Acquisition
Causality: Standard ¹H and ¹³C experiments are usually sufficient. However, due to the presence of fluorine, understanding potential long-range couplings and relaxation effects is beneficial. A longer relaxation delay (d1) may be needed for fully quantitative ¹³C spectra, especially for the quaternary carbons.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is locked onto the solvent's deuterium signal and that the magnetic field homogeneity (shimming) is optimized.
-
¹H Spectrum Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire 8-16 scans with a relaxation delay of 1-2 seconds.
-
Process the data with an appropriate line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent signal or internal TMS (0.00 ppm).
-
-
¹³C Spectrum Acquisition:
-
Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve good signal-to-noise, as ¹³C is an insensitive nucleus.
-
Use a spectral width that encompasses all expected signals, typically 0 to 220 ppm.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
-
Advanced Analysis (If Needed): For complex structures or overlapping signals, perform 2D NMR experiments like COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations, which are invaluable for definitive structural assignment.[8][9]
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a rich dataset for structural verification. The key diagnostic signals—the furan doublets in the ¹H spectrum and the two quartets of the trifluoroacetyl group in the ¹³C spectrum—serve as reliable probes for tracking chemical transformations. By comparing the spectra of reaction products against this starting material baseline, researchers can confidently identify the formation of alcohols, hydrates, and other derivatives. The systematic disappearance of the ketone carbonyl signal and the appearance of new, characteristic upfield carbon signals provide irrefutable evidence of successful reactions at the C5 position. This guide equips researchers with the foundational knowledge and practical protocols to leverage NMR spectroscopy effectively in their synthetic endeavors with this valuable fluorinated building block.
References
-
Ismail, M. M. F., et al. (2007). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. PubMed. Available at: [Link]
-
Cativiela, C., et al. (1996). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Amanote Research. (n.d.). New Trifluoromethyl Ketones as Potent Inhibitors of Esterases:19F NMR Spectroscopy of Transition State Analog Complexes and Structure–Activity. Amanote Research. Available at: [Link]
-
Ilavský, D., et al. (1991). 1H and 13C NMR spectra of some 2-substituted 4,5-dimethylfurans. Magnetic Resonance in Chemistry. Available at: [Link]
-
(n.d.). Electronic Supplementary Information (ESI) for Catalytic conversion of 5-hydroxymethylfurfural into 2,5-furandicarboxylic acid. Royal Society of Chemistry. Available at: [Link]
-
SpectraBase. (n.d.). Phenyl trifluoromethyl ketone. SpectraBase. Available at: [Link]
-
SpectraBase. (n.d.). Phenyl trifluoromethyl ketone. SpectraBase. Available at: [Link]
-
Matsuura, B., et al. (2020). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv. Available at: [Link]
-
Sodeoka, M., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2018). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Molecules. Available at: [Link]
-
Prousek, J. (2014). Reactions and Spectral Properties of Ethyl 5-Aminofuroate and its Derivatives. ResearchGate. Available at: [Link]
-
Kuticheva, K. V., et al. (2015). Synthesis of 5-Acetyl Derivatives of Alkyl 2-Furoates and 3-(2-Furyl)acrylates. Russian Journal of General Chemistry. Available at: [Link]
-
Magritek. (n.d.). Ethyl crotonate. Magritek. Available at: [Link]
-
da Silva, G. D. F., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]
-
Ben-Abdallah, M., et al. (2023). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides: an exploration in molecular design. PeerJ. Available at: [Link]
Sources
- 1. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 3. An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. magritek.com [magritek.com]
- 9. preprints.org [preprints.org]
A Senior Application Scientist's Guide to Trifluoroacetylation: A Comparative Analysis of Ethyl 5-trifluoroacetyl-2-furanoate and Other Key Reagents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoroacetyl Group
In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for optimizing pharmacological profiles. The trifluoromethyl (CF₃) group, in particular, can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] Trifluoroacetylation, the introduction of a trifluoroacetyl (CF₃CO-) moiety, serves not only as a crucial step in the synthesis of trifluoromethylated compounds but also as a versatile method for protecting amine and alcohol functionalities during complex synthetic routes.[1][3][4]
The choice of a trifluoroacetylating agent is a critical decision, dictated by the substrate's sensitivity, the desired reaction efficiency, and the required level of selectivity. While highly reactive agents like Trifluoroacetic Anhydride (TFAA) are widely used, their aggressive nature can be detrimental to delicate substrates. This has spurred the development and use of milder alternatives. This guide provides an in-depth comparison of established trifluoroacetylating agents and evaluates the potential of a lesser-known compound, Ethyl 5-trifluoroacetyl-2-furanoate, as a novel alternative.
The Established Players: A Review of Common Trifluoroacetylating Agents
A chemist's toolkit for trifluoroacetylation contains several key reagents, each with a distinct profile of reactivity and application.
Trifluoroacetic Anhydride (TFAA): The High-Reactivity Workhorse
Trifluoroacetic Anhydride (TFAA) is arguably the most common and potent trifluoroacetylating agent.[5] As the anhydride of trifluoroacetic acid, its exceptional reactivity stems from the presence of two highly electrophilic carbonyl carbons, influenced by the strong electron-withdrawing trifluoromethyl groups. This makes the trifluoroacetate anion an excellent leaving group.
-
Mechanism of Action: TFAA reacts readily with nucleophiles such as amines, alcohols, and phenols in a classic nucleophilic acyl substitution. The reaction is typically fast and often exothermic.
-
Advantages: High reactivity leads to rapid and high-yielding conversions for a wide range of substrates.
-
Limitations: Its high reactivity is also its main drawback. TFAA is highly corrosive, moisture-sensitive, and reacts violently with water.[6] It can lack selectivity with multifunctional compounds and its harshness may degrade sensitive substrates. The reaction generates trifluoroacetic acid as a byproduct, which must be neutralized or removed.
-
Safety: TFAA is classified as corrosive and causes severe skin burns and eye damage. It is also harmful if inhaled.[6] Handling requires stringent safety precautions, including use in a fume hood and storage under an inert atmosphere.
S-Ethyl Trifluorothioacetate (SETFA): The Milder, Amine-Selective Reagent
Developed as a milder alternative to TFAA, S-Ethyl Trifluorothioacetate (SETFA) is particularly valued in peptide synthesis and for the selective trifluoroacetylation of amino groups in proteins.[7]
-
Mechanism of Action: The thioester linkage in SETFA is less reactive than the anhydride linkage in TFAA. It reacts with nucleophiles, particularly amines, under milder conditions, often in aqueous or alcoholic solvents.
-
Advantages: SETFA is less aggressive than TFAA, making it suitable for sensitive and complex molecules like peptides. It is also less moisture-sensitive and does not produce a strongly acidic byproduct, simplifying workup procedures.
-
Limitations: Its reduced reactivity means that it may require longer reaction times or heating for less nucleophilic substrates. It is primarily used for amines and is less effective for the trifluoroacetylation of alcohols.
-
Safety: SETFA is a highly flammable liquid and vapor. Standard precautions for handling flammable organic liquids should be observed.
Methyl Trifluoroacetate (MTFA): The Dual-Nature Reagent
Methyl trifluoroacetate (MTFA) is another ester-based reagent used for trifluoroacetylation, particularly for amines and amino acids.[8]
-
Mechanism of Action: Similar to SETFA, MTFA acts as a trifluoroacetyl donor via nucleophilic acyl substitution. However, its reactivity profile is unique.
-
Advantages: It is a commercially available liquid that is relatively easy to handle. It can effectively trifluoroacetylate amines under specific conditions.
-
Limitations: A significant and fascinating complication is MTFA's ability to also act as a methylating agent under basic conditions.[9][10] This dual reactivity requires careful control of reaction parameters to ensure that trifluoroacetylation is the dominant pathway. This can be a major drawback if trifluoroacetylation is the sole desired outcome.
-
Safety: MTFA is a flammable liquid and is corrosive, causing severe skin burns and eye damage.
A Novel Contender: Evaluating this compound
This compound (CAS 898787-41-2) is a significantly less-documented compound in the context of trifluoroacetylation.[11] However, a structural analysis allows us to hypothesize its potential as a specialized trifluoroacetylating agent.
-
Structural Analysis: The molecule possesses a trifluoroacetyl ketone group, which presents a highly electrophilic carbonyl carbon susceptible to nucleophilic attack. The presence of the furan ring, an electron-rich aromatic system, and an ethyl ester group on the same scaffold suggests a unique electronic environment and potential for multi-faceted reactivity.
-
Hypothesized Reactivity and Advantages:
-
Reactivity: The trifluoroacetyl group is activated by the electron-withdrawing nature of the CF₃ group, making it the likely site of reaction. Its reactivity is predicted to be milder than TFAA but potentially comparable to or slightly different from ester-based reagents like MTFA, owing to the influence of the furan ring.
-
Selectivity: The unique steric and electronic properties conferred by the furan scaffold could lead to novel selectivity profiles for complex substrates.
-
Byproduct Profile: The byproduct, ethyl 5-formyl-2-furanoate (after tautomerization of the initial enolate), is non-volatile and structurally distinct from the highly acidic byproduct of TFAA, potentially simplifying purification.
-
-
Potential Applications: This reagent could be valuable in scenarios where the harshness of TFAA is prohibitive and where the specific electronic properties of the furan ring might influence the reaction's outcome. Its potential has been noted in the development of enzyme inhibitors, where trifluoroacetylated heterocycles are key pharmacophores.[12]
-
Safety: It is listed as an irritant by suppliers.[13] Detailed toxicological data is not widely available, and it should be handled with appropriate laboratory precautions.
Comparative Performance Data
The following table summarizes the key characteristics of these agents, providing a basis for selection in a research or development setting.
| Feature | Trifluoroacetic Anhydride (TFAA) | S-Ethyl Trifluorothioacetate (SETFA) | Methyl Trifluoroacetate (MTFA) | This compound |
| Reactivity | Very High | Moderate | Moderate | Moderate (Hypothesized) |
| Primary Substrates | Amines, Alcohols, Phenols | Amines | Amines | Amines, Alcohols (Hypothesized) |
| Selectivity | Low | High (for Amines) | Moderate (Risk of Methylation) | Potentially High (Hypothesized) |
| Key Byproduct | Trifluoroacetic Acid (CF₃COOH) | Ethanethiol (EtSH) | Methanol (MeOH) | Ethyl 5-(1-hydroxy-2,2,2-trifluoroethyl)-2-furanoate anion |
| Handling | Highly corrosive, moisture-sensitive, reacts violently with water.[6] | Flammable liquid, less moisture-sensitive. | Flammable, corrosive liquid. | Irritant, stability data limited.[13] |
| Common Solvents | Aprotic (DCM, THF, Acetonitrile) | Aqueous or Alcoholic mixtures, Aprotic | Aprotic | Aprotic (Hypothesized) |
| Ideal Use Case | Rapid, bulk protection/derivatization of robust substrates. | Selective protection of amines in sensitive molecules (e.g., peptides). | Trifluoroacetylation of amines where methylation side-reaction can be controlled. | Selective trifluoroacetylation of sensitive or complex substrates requiring mild conditions (Requires validation). |
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the trifluoroacetylation of a generic primary amine (R-NH₂). Caution: These reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Workflow for Choosing a Trifluoroacetylating Agent
The selection of the optimal reagent is critical for success. The following decision tree illustrates a logical approach.
Caption: A decision tree for selecting the appropriate trifluoroacetylating agent.
Protocol 1: Trifluoroacetylation using TFAA (High Reactivity)
-
Rationale: This protocol leverages the high reactivity of TFAA for a rapid and complete reaction. The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the trifluoroacetic acid byproduct, which can otherwise cause side reactions or degradation. Anhydrous conditions are mandatory to prevent violent quenching of the TFAA.
-
Materials:
-
Substrate (R-NH₂): 1.0 eq
-
Trifluoroacetic Anhydride (TFAA): 1.1 - 1.5 eq
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (Et₃N), dried: 1.5 - 2.0 eq
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the substrate (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add TFAA (1.1 eq) dropwise to the solution over 10-15 minutes. An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with 1M HCl (if using Et₃N), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Trifluoroacetylation using SETFA (High Selectivity)
-
Rationale: This protocol is designed for substrates where mildness and selectivity are paramount, such as in peptide chemistry. The reaction can often be performed in protic or aqueous solvent systems without the need for a strong base.
-
Materials:
-
Substrate (R-NH₂): 1.0 eq
-
S-Ethyl Trifluorothioacetate (SETFA): 1.2 - 2.0 eq
-
Methanol (MeOH) or a mixture of Dioxane/Water
-
Triethylamine (optional, for pH adjustment): 1.0-1.5 eq
-
-
Procedure:
-
Dissolve the substrate (1.0 eq) in the chosen solvent system (e.g., methanol).
-
Add triethylamine (1.0 eq) to maintain a basic pH, if necessary for the substrate.
-
Add SETFA (1.2 eq) to the solution at room temperature.
-
Stir the reaction at room temperature for 4-24 hours. Gentle heating (40-50 °C) may be required for less reactive amines.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform a standard aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product as required.
-
Protocol 3: Proposed Protocol for this compound
-
Rationale: This hypothetical protocol is based on the presumed reactivity of the trifluoroacetyl ketone moiety. A base is included to facilitate the nucleophilic attack by the amine and to neutralize any acidic species. An aprotic solvent is chosen to avoid side reactions with the ester group. This protocol requires experimental validation.
-
Materials:
-
Substrate (R-NH₂): 1.0 eq
-
This compound: 1.1 eq
-
Anhydrous Acetonitrile (MeCN) or THF
-
A non-nucleophilic base such as DBU or a milder base like K₂CO₃: 1.2 eq
-
-
Procedure:
-
Dissolve the substrate (1.0 eq) and this compound (1.1 eq) in anhydrous acetonitrile.
-
Add the base (e.g., K₂CO₃, 1.2 eq) to the stirred solution.
-
Heat the reaction mixture to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS over 6-24 hours.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography, separating the desired trifluoroacetamide from the unreacted starting material and the byproduct.
-
General Reaction Mechanism Visualization
The underlying chemical transformation for these reagents is a nucleophilic acyl substitution.
Caption: General mechanism for trifluoroacetylation via nucleophilic acyl substitution.
Conclusion and Future Outlook
The selection of a trifluoroacetylating agent is a nuanced decision that balances reactivity, selectivity, and substrate compatibility.
-
TFAA remains the reagent of choice for robust applications where speed and power are paramount.
-
SETFA provides an excellent, milder alternative for the selective modification of amines, especially in the delicate context of peptide and protein chemistry.
-
MTFA is a viable option but requires rigorous control to prevent undesired methylation side reactions.
This compound represents an intriguing but unvalidated potential addition to this toolkit. Its unique furan-based structure suggests it could offer a novel reactivity and selectivity profile under mild conditions. Further experimental investigation is required to characterize its efficacy, define optimal reaction conditions, and establish its utility for drug discovery and development professionals. The exploration of such novel reagents is essential for expanding the synthetic toolbox and enabling the creation of increasingly complex and finely tuned pharmaceutical agents.
References
- SYNTHETIKA. (n.d.). Trifluoroacetic Anhydride (TFAA) | Trifluoroacetic acid anhydride.
- Grokipedia. (n.d.). Trifluoroacetic anhydride.
- ResearchGate. (n.d.). Methyl Trifluoroacetate as a Methylation Reagent for N−H, O−H, and S−H Functionalities under Mild Conditions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoroacetic Anhydride (TFAA): A Versatile Reagent for Organic Synthesis and Industrial Applications.
- Ataman Kimya. (n.d.). TRIFLUOROACETIC ANHYDRIDE.
- Wikipedia. (n.d.). Trifluoroacetic anhydride.
- Sigma-Aldrich. (n.d.). Methyl trifluoroacetate 99 431-47-0.
- ResearchGate. (n.d.). The reactions with methyl trifluoroacetate.
- Tokyo Chemical Industry Co., Ltd. (n.d.). S-Ethyl Trifluorothioacetate | 383-64-2.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoroacetylation: A Key Strategy in Modern Organic Synthesis.
- TCI America. (n.d.). S-Ethyl Trifluorothioacetate, [Trifluoroacetylating Agent for Peptides Research], 5mL, Each.
- Matrix Scientific. (n.d.). This compound.
- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- National Institutes of Health. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions.
- ResearchGate. (n.d.). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.
- ResearchGate. (n.d.). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups.
- Chem-Impex. (n.d.). Methyl trifluoroacetate.
- PubMed. (2008). 2-Trifluoroacetylthiophenes, a novel series of potent and selective class II histone deacetylase inhibitors.
- BLDpharm. (n.d.). 898787-41-2|this compound.
- Sigma-Aldrich. (n.d.). S-Ethyl trifluorothioacetate 97 383-64-2.
- lookchem. (n.d.). This compound Safety Data Sheets(SDS).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Trifluoroacetic Anhydride (TFAA) | Trifluoroacetic acid anhydride - SYNTHETIKA [synthetikaeu.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Search | BLDpharm [bldpharm.com]
- 12. 2-Trifluoroacetylthiophenes, a novel series of potent and selective class II histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
A Comparative Guide to the Biological Activity of Furan Derivatives: The Impact of the Trifluoroacetyl Group
For researchers and professionals in drug development, the furan scaffold represents a privileged heterocyclic structure due to its presence in a multitude of biologically active compounds.[1][2] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] A key strategy in medicinal chemistry to enhance the therapeutic potential of such scaffolds is the introduction of specific functional groups. Among these, the trifluoroacetyl (-COCF₃) group is of particular interest due to its profound effects on a molecule's physicochemical and biological properties.[5]
This guide provides a comprehensive comparison of the biological activities of furan derivatives with and without a trifluoroacetyl group. We will delve into the rationale behind experimental designs, present hypothetical comparative data to illustrate expected outcomes, and provide detailed protocols for relevant biological assays.
The Furan Core: A Versatile Pharmacophore
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, serves as a versatile template in drug design.[1] Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its diverse biological activities.[1] Numerous furan-containing compounds have been investigated for their potential as therapeutic agents. For instance, nitrofurantoin is a well-known antibacterial agent used in the treatment of urinary tract infections.[3] The furan nucleus is also a key component in various compounds with demonstrated anticancer and anti-inflammatory effects.[4][6]
The Trifluoroacetyl Group: A Tool for Potency Enhancement
The introduction of a trifluoroacetyl group can significantly modulate the biological activity of a parent compound. The high electronegativity of the fluorine atoms and the electron-withdrawing nature of the trifluoromethyl group can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5]
Key Attributes of the Trifluoroacetyl Group in Drug Design:
-
Increased Lipophilicity: The trifluoromethyl moiety often enhances a molecule's ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake.[5]
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the compound's half-life in vivo.[5]
-
Enhanced Target Binding: The trifluoroacetyl group can participate in unique interactions with biological targets, such as dipole-dipole and hydrogen bonding, which can lead to increased potency.
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the group can alter the pKa of nearby functional groups, which can be crucial for target engagement and pharmacokinetic properties.
Comparative Biological Activity: A Hypothetical Analysis
While direct comparative studies on a single furan scaffold with and without a trifluoroacetyl group are not abundant in the public literature, we can extrapolate expected outcomes based on established structure-activity relationships (SAR).[7] The following tables present hypothetical data to illustrate the potential impact of trifluoroacetylation on the antimicrobial and anticancer activities of a generic furan derivative.
Table 1: Hypothetical Antimicrobial Activity of Furan Derivatives
| Compound | Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Furan-A | Furan with side chain R | 64 | 128 |
| Furan-A-COCF₃ | Furan with side chain R and a trifluoroacetyl group | 16 | 32 |
This table illustrates a hypothetical scenario where the addition of a trifluoroacetyl group enhances the antimicrobial potency of a furan derivative.
Table 2: Hypothetical Anticancer Activity of Furan Derivatives
| Compound | Structure | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) |
| Furan-B | Furan with side chain R' | 15.2 | 22.5 |
| Furan-B-COCF₃ | Furan with side chain R' and a trifluoroacetyl group | 3.8 | 5.1 |
This table presents a hypothetical case where the trifluoroacetylated furan derivative exhibits significantly improved cytotoxic activity against cancer cell lines.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of novel furan derivatives, robust and reproducible experimental protocols are essential. Below is a detailed methodology for a standard in vitro cytotoxicity assay.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (furan derivatives with and without trifluoroacetyl group) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the mechanism of action is crucial in drug development. Many anticancer agents, including certain furan derivatives, induce apoptosis (programmed cell death). Below is a simplified diagram of a potential apoptotic pathway that could be modulated by these compounds.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The furan scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The strategic incorporation of a trifluoroacetyl group presents a promising approach to enhance the biological activity of furan derivatives. While direct comparative data is emerging, the established principles of medicinal chemistry strongly suggest that trifluoroacetylation can lead to significant improvements in potency and pharmacokinetic properties. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to systematically investigate the structure-activity relationships of these fascinating molecules and unlock their full therapeutic potential. Further studies focusing on direct comparisons are warranted to solidify these hypotheses and guide the rational design of next-generation furan-based drugs.
References
-
Stauffer, F., & Neier, R. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters, 2(23), 3535–3537. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological activity studies of furan derivatives. Retrieved from [Link]
-
Nivrutti, V. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]
-
Sen, S., De, B., & Easwari, T. S. (2014). Synthesis and Biological Evaluation of Some Novel Furan Derivatives. Pakistan journal of pharmaceutical sciences, 27(6), 1747–1760. Available at: [Link]
-
Sato, Y., et al. (2010). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research, 30(1), 145-151. Available at: [Link]
-
Sci-Hub. (n.d.). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). Available at: [Link]
-
Koptev, V. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6289. Available at: [Link]
-
Kent, S. B., et al. (1984). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. International journal of peptide and protein research, 24(5), 407–418. Available at: [Link]
-
Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 118-125. Available at: [Link]
-
Hrodivchuk, N. I., et al. (2018). Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Journal of Education, Health and Sport, 8(9), 115-121. Available at: [Link]
-
Sławiński, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. Available at: [Link]
-
Pan, X., et al. (2011). Development of 5-Fluorouracil derivatives as anticancer agents. Current medicinal chemistry, 18(29), 4538–4556. Available at: [Link]
-
Ghavimi, R., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of dietary supplements, 17(5), 600–618. Available at: [Link]
-
Pan, X., et al. (2011). Development of 5-Fluorouracil Derivatives as Anticancer Agents. Current Medicinal Chemistry, 18(29), 4538-4556. Available at: [Link]
-
Gackowska, M., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(15), 4983. Available at: [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijabbr.com [ijabbr.com]
A Comparative Guide to the X-ray Crystallographic Analysis of Ethyl 5-Trifluoroacetyl-2-Furanoate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The precise atomic arrangement, conformation, and intermolecular interactions within a crystal lattice, revealed by single-crystal X-ray crystallography, provide invaluable insights into structure-activity relationships (SAR). This guide offers a comprehensive comparison of methodologies for the crystallographic analysis of ethyl 5-trifluoroacetyl-2-furanoate derivatives, a class of compounds with significant potential in medicinal chemistry. The potent electron-withdrawing nature of the trifluoroacetyl group presents unique challenges and opportunities in crystallization that will be explored herein.[1]
This document provides a detailed examination of crystallization strategies, outlines a robust experimental workflow, and presents a comparative analysis of expected crystallographic outcomes based on data from analogous molecular systems.
The Critical Role of the Trifluoroacetyl Group in Crystal Engineering
The trifluoroacetyl group (CF₃CO-) is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing character significantly influences intermolecular interactions, which are the fundamental driving forces behind crystal formation.[1] Understanding these effects is paramount for designing successful crystallization experiments.
Key Influences on Crystallization:
-
Hydrogen Bonding: The carbonyl oxygen of the trifluoroacetyl group is a potent hydrogen bond acceptor. This can lead to the formation of robust hydrogen-bonding networks, which are highly directional and can promote the growth of well-ordered crystals.[2]
-
Dipole-Dipole Interactions: The polarized C-F and C=O bonds create strong local dipoles, leading to significant dipole-dipole interactions that can influence molecular packing.
-
Halogen Bonding: While not a classical hydrogen bond, the fluorine atoms can participate in weaker halogen bonding interactions, further guiding the supramolecular assembly.
-
Steric Effects: The bulky trifluoromethyl group can sterically hinder certain packing arrangements, favoring less common crystal symmetries.
By strategically considering these interactions, researchers can select appropriate solvents and crystallization techniques to favor the formation of high-quality single crystals.
Comparative Analysis of Crystallization Methodologies
The journey to a high-quality crystal suitable for X-ray diffraction is often one of methodical experimentation. For this compound derivatives, several techniques can be employed, each with its own set of advantages and ideal applications.
| Crystallization Method | Principle | Advantages for Trifluoroacetyl Derivatives | Considerations |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal nucleation.[3][4] | Simple to implement; effective for moderately soluble compounds. | Can sometimes lead to rapid crystallization and smaller or lower-quality crystals. The volatility of the solvent is a key parameter.[5] |
| Vapor Diffusion | A solution of the compound is allowed to equilibrate with a vapor of a miscible "anti-solvent" in which the compound is less soluble.[4][5] | Excellent for small quantities of material; allows for fine control over the rate of supersaturation. | Requires careful selection of solvent/anti-solvent pairs. |
| Solvent Layering | A layer of anti-solvent is carefully added on top of a solution of the compound, and crystallization occurs at the interface as the liquids slowly mix.[4] | Can produce high-quality crystals by creating a slow, localized supersaturation. | Requires immiscible or slowly miscible solvent pairs and a vibration-free environment. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[3][4] | Effective for compounds with a significant temperature-dependent solubility profile. | Requires precise temperature control to avoid rapid precipitation. |
Field-Proven Insights: For furan-based compounds, slow evaporation from a mixed solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, has proven effective.[6] The inclusion of a trifluoroacetyl group may necessitate the exploration of more polar solvent systems to achieve initial dissolution. The high propensity for hydrogen bond formation with this group suggests that solvents capable of mediating these interactions, such as alcohols in small proportions, could be beneficial.[2]
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines a systematic approach to the crystallization and subsequent X-ray diffraction analysis of this compound derivatives. This workflow is designed to be self-validating, with clear decision points and quality control checks.
Diagram of the Crystallographic Workflow
Caption: A typical workflow for X-ray crystallographic analysis.
Step-by-Step Experimental Protocol
Part 1: Synthesis and Purification
-
Synthesis: Synthesize the target this compound derivative using established synthetic routes.[7][8]
-
Purification: Purify the crude product to the highest possible degree (>99%) using techniques such as column chromatography or recrystallization. Impurities can significantly inhibit crystallization.
-
Initial Characterization: Confirm the identity and purity of the compound using NMR, IR, and high-resolution mass spectrometry.[9]
Part 2: Crystallization
-
Solubility Screening: Determine the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol).
-
Crystallization Setup: Based on the solubility screening, set up crystallization trials using the methods described in Section 2. A typical starting point is to dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent and then proceed with slow evaporation or vapor diffusion with a "poor" solvent.
-
Incubation: Store the crystallization trials in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).[3]
-
Monitoring: Periodically inspect the trials under a microscope for the formation of single crystals with well-defined faces and sharp edges.
Part 3: X-ray Diffraction and Structure Refinement
-
Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect X-ray diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.[10]
-
Structure Solution: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods.
-
Structure Refinement: Refine the structural model by full-matrix least-squares on F².[10]
-
Validation: Validate the final structure using software such as PLATON or CheckCIF to ensure the model is chemically and crystallographically sound.
Comparative Crystallographic Data of Analogous Furan Derivatives
| Compound | Space Group | Key Intermolecular Interactions | Noteworthy Structural Features | Reference |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | P2₁2₁2₁ (orthorhombic) | Hydrogen bonding, π-π stacking | Nearly planar furan ring. | [10] |
| Diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate | - | Hydrogen bonding from amino group | Densely substituted furan core. | [11] |
| 5-Acetyl-2-(N,N-disubstituted amino)thiazole | - | Carbonyl O,S-syn/anti conformations | Strong mesomeric interaction between substituents. | [12] |
The data from these related compounds suggest that furan rings tend to be planar, and that strong hydrogen bond donors and acceptors on the ring will likely dominate the crystal packing.[10] The presence of the 5-trifluoroacetyl group in the target compounds is expected to introduce a strong preference for hydrogen-bonded motifs and potentially lead to different packing arrangements compared to its acetyl analogue due to both electronic and steric effects.[12]
Conclusion
The X-ray crystallographic analysis of this compound derivatives, while requiring a systematic and patient approach to crystallization, is an achievable and highly rewarding endeavor. The unique electronic and steric properties imparted by the trifluoroacetyl group offer a fascinating case study in crystal engineering. By leveraging a comparative understanding of crystallization methodologies and the influence of key functional groups on intermolecular interactions, researchers can successfully elucidate the three-dimensional structures of these promising molecules. The detailed atomic-level information obtained from such studies is indispensable for advancing the rational design of new therapeutic agents and functional materials.
References
- A Comparative Guide to the X-ray Crystallography of Furan-2-Carboxylate Derivatives. Benchchem.
- Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. National Institutes of Health.
- The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. ACS Publications.
- Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). MDPI.
- Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI.
- Single Crystal X-ray Diffraction, Spectroscopic and Mass Spectrometric Studies of Furanocoumarin Peucedanin. ResearchGate.
- How to Grow Crystals. Unknown Source.
- Guide for crystallization. Univerity of Fribourg Chemistry Department.
- Growing Crystals Crystallization Methods. Unknown Source.
- Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. National Institutes of Health.
- Validating the Structure of Novel 2(5H)-Furanone Derivatives by X-ray Crystallography: A Comparative Guide. Benchchem.
- The Trifluoroacetyl Group: An In-depth Technical Guide to a Versatile Orthogonal Protecting Group in Chemistry. Benchchem.
- Synthesis of trifluoromethyl ketones. Organic Chemistry Portal.
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry.
- Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar.
- Structural features and crystallographic examination of 5-acetyl- and 5-trifluoroacetyl-2-(N,N-disubstituted amino)thiazoles. Journal of the Chemical Society, Perkin Transactions 1.
- A Comparative Guide to the X-ray Crystal Structures of Ethyl 4-(4-fluorophenyl)benzoate Derivatives. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. unifr.ch [unifr.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 8. d-nb.info [d-nb.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Structural features and crystallographic examination of 5-acetyl- and 5-trifluoroacetyl-2-(N,N-disubstituted amino)thiazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Purity Assessment of Ethyl 5-trifluoroacetyl-2-furanoate: A Comparative Analysis of HPLC and GC-MS Methods
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Ethyl 5-trifluoroacetyl-2-furanoate
This compound is a fluorinated heterocyclic compound with a structure lending itself to applications as a versatile building block in medicinal chemistry and materials science. The presence of the trifluoroacetyl group can significantly modulate the physicochemical and biological properties of resulting molecules, while the furan ester moiety offers a reactive handle for further synthetic transformations.
For any application in drug development or high-performance materials, the purity of such a starting material is not merely a quality metric; it is a critical determinant of reaction yield, reproducibility, and the safety profile of the final product. Impurities, whether they are residual starting materials, by-products, or degradants, can introduce significant variability and potentially lead to undesirable outcomes. Therefore, robust and reliable analytical methods for purity assessment are paramount.
This guide provides an in-depth, comparative analysis of two gold-standard chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, provide detailed, self-validating protocols, and present a clear comparison of their performance characteristics, empowering you to select the optimal technique for your analytical needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile and Thermally Labile Compounds
HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.[1][2] For a molecule like this compound, which is non-volatile but possesses chromophores (furan ring, carbonyl groups), Reversed-Phase HPLC (RP-HPLC) with UV detection is an exceptionally powerful and appropriate technique.[3][4][5]
Causality of Method Design: Why These Parameters?
The primary challenge in analyzing fluorinated compounds is managing their unique polarity and potential for secondary interactions.[6][7] Our method design directly addresses this.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the industry standard for RP-HPLC due to its versatility and robust hydrophobic retention mechanism.[4][8] However, the highly electronegative fluorine atoms in the analyte can sometimes lead to poor peak shape on standard silica-based C18 columns. For this reason, a modern, high-purity, end-capped C18 column is specified to minimize silanol interactions. As an alternative for optimizing selectivity, a Pentafluorophenyl (PFP) phase could be considered, which offers unique dipole-dipole and π-π interactions beneficial for separating fluorinated and aromatic compounds.[6]
-
Mobile Phase Composition: A gradient elution using acetonitrile and water is chosen for its ability to resolve compounds with a range of polarities. Acetonitrile is an excellent solvent for the analyte and provides good UV transparency. The addition of a small amount of formic acid (0.1%) serves a dual purpose: it protonates any free silanol groups on the stationary phase, reducing peak tailing, and ensures the analyte is in a consistent, non-ionized state, leading to sharp, reproducible peaks.
-
Detection: A Diode Array Detector (DAD) is selected over a simple UV detector. This provides not only quantitative data but also the UV spectrum for each peak. This is invaluable for assessing peak purity (i.e., ensuring a peak is not composed of co-eluting impurities) and can aid in the tentative identification of related substances.[4]
Experimental Protocol: RP-HPLC-DAD Method
This protocol is designed to be self-validating through the inclusion of rigorous system suitability tests, as mandated by pharmacopeial standards and regulatory guidelines.[9][10]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD, 275 nm (for quantification), with spectral acquisition from 200-400 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the diluent.
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): 0.8 - 1.5.
-
Theoretical Plates (N): > 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.[11]
-
-
This SST ensures the chromatographic system is performing adequately for the analysis.[9]
-
Visualizing the HPLC Workflow
Caption: Workflow for purity analysis via RP-HPLC-DAD.
Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Volatile Compounds and Definitive Identification
GC separates compounds based on their boiling point and interaction with a stationary phase.[2] Given that this compound is an ester, it is expected to have sufficient volatility and thermal stability for GC analysis.[12][13] The coupling with a Mass Spectrometer (MS) detector is its greatest strength, providing not just quantification but definitive structural information, making it the gold standard for identifying unknown impurities.[12][14][15]
Causality of Method Design: Why These Parameters?
The method is designed for robust separation of volatile compounds and unambiguous identification of any impurities.
-
Stationary Phase Selection: A DB-5ms or HP-5ms column (5% phenyl-polysiloxane) is a general-purpose, low-polarity phase that is an excellent starting point for method development.[16][17] It separates compounds primarily based on their boiling points and provides excellent inertness, which is crucial for preventing the degradation of sensitive analytes like some furan derivatives.
-
Injection Technique: A split injection is used. Since purity analysis involves a highly concentrated main peak, the split mode prevents column and detector overload while ensuring a sharp injection band for high efficiency. A high split ratio (e.g., 50:1) is appropriate.
-
Temperature Program: A temperature gradient is essential. It starts at a low temperature to trap and focus the analytes at the head of the column, then ramps up to elute compounds in order of their boiling points. The final hold at a high temperature ensures that any less volatile impurities are eluted from the column before the next injection.[18][19]
-
Detector: Electron Ionization (EI) Mass Spectrometry is the standard for GC. At 70 eV, EI produces reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident compound identification. This is a significant advantage over HPLC-UV, which provides no structural information.[14][20]
Experimental Protocol: GC-MS Method
This protocol includes checks to ensure the system is ready for analysis and can provide reliable, identifiable results.
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split, with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
-
-
Sample and Standard Preparation:
-
Solvent: Ethyl Acetate or Dichloromethane (high purity).
-
Sample Solution: Prepare a solution of the sample at approximately 1 mg/mL in the chosen solvent.
-
-
System Suitability and Identification:
-
Before analysis, inject a solvent blank to ensure no system contamination.
-
Inject the sample solution.
-
Identification: The mass spectrum of the main peak should be consistent with the structure of this compound.
-
Impurity Identification: Any impurity peaks can be tentatively identified by searching their mass spectra against the NIST library.
-
Visualizing the GC-MS Workflow
Caption: Workflow for purity and impurity identification via GC-MS.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which is "better," but which is more "fit for purpose" based on the analytical objective.[12] The following tables summarize the key parameters and performance characteristics.
Table 1: Summary of Proposed Method Parameters
| Parameter | HPLC-DAD Method | GC-MS Method |
| Principle | Liquid-solid partitioning | Gas-solid partitioning, boiling point |
| Analyte State | Dissolved in liquid | Vaporized (gas) |
| Column | C18, 150 mm x 4.6 mm, 5 µm | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile/Carrier Phase | Water/Acetonitrile Gradient | Helium |
| Temperature | Isothermal (30°C) | Temperature Program (80-280°C) |
| Detector | Diode Array Detector (DAD) | Mass Spectrometer (MS) |
| Primary Output | Chromatogram, UV Spectrum | Total Ion Chromatogram, Mass Spectrum |
Table 2: Comparison of Performance Characteristics
| Characteristic | HPLC-DAD | GC-MS | Rationale & Justification |
| Analyte Volatility | Not required | Required | HPLC is ideal for non-volatile or thermally labile compounds, making it a safer default choice if thermal stability is unknown.[3][12] |
| Identification Power | Limited (Retention Time) | Excellent | MS provides fragmentation patterns for definitive structural confirmation and identification of unknowns via library search.[14][15] |
| Sensitivity | Good to Excellent | Excellent | Both techniques are highly sensitive, but GC-MS in Selected Ion Monitoring (SIM) mode can achieve exceptionally low detection limits. |
| Quantitative Precision | Excellent | Good | HPLC with modern autosamplers typically provides superior injection precision (%RSD <1.0%), making it the preferred choice for high-precision assays.[11] |
| Selectivity | High | High | Selectivity can be tuned in HPLC by changing mobile phase and stationary phase chemistry. In GC, it's primarily controlled by the column and temperature program. |
| Analysis Speed | Slower (typically 20-30 min) | Faster | Modern GC methods can be very fast, often with run times under 15 minutes.[21] |
| Robustness | High | High | Both are mature, robust techniques. HPLC mobile phases require more daily preparation. |
| Impurity Scope | Volatile & Non-Volatile | Volatile Only | HPLC can detect a broader range of potential impurities, including salts, involatile starting materials, or polymeric by-products. |
Conclusion and Recommendation
For the comprehensive purity assessment of this compound, a dual-methodology approach is recommended for maximum assurance, aligning with modern quality control paradigms.
-
For Routine Quality Control and Quantification: The RP-HPLC-DAD method is the recommended primary technique. Its high precision, robustness, and ability to detect both volatile and non-volatile impurities make it ideal for generating reliable purity values (% area) for batch release.[3][22] The inclusion of system suitability tests ensures the trustworthiness of each analytical run.[23][24]
-
For Impurity Identification and Orthogonal Verification: The GC-MS method serves as an indispensable complementary technique. Its unparalleled power in identifying unknown impurities is critical for process development, troubleshooting, and meeting regulatory requirements for impurity characterization.[22][25] It provides an orthogonal check on the purity value obtained by HPLC, ensuring a more complete picture of the sample's composition.
By leveraging the strengths of both HPLC and GC-MS, researchers and drug development professionals can establish a comprehensive and scientifically sound analytical control strategy for this compound, ensuring its quality, consistency, and suitability for its intended high-value applications.
References
- Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
-
〈621〉 CHROMATOGRAPHY. (2022). US Pharmacopeia (USP). Retrieved from [Link]
- <621> CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2022). Pharma Talks.
-
Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved from [Link]
- ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.
- USP <621> Chromatography. (n.d.). DSDP Analytics.
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency (EMA). Retrieved from [Link]
-
<621> Chromatography. (2021). US Pharmacopeia (USP). Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). Retrieved from [Link]
- ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs.
- Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. (n.d.). Benchchem.
-
Bell, D. S. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (2005). ResearchGate. Retrieved from [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2010). National Institutes of Health (NIH). Retrieved from [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
- Optimization of the HS-SPME-GC/MS technique for determining volatile compounds in red wines made from Isabel grapes. (2016). CABI Digital Library.
- Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). (2025). IJIRT.
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development.
- GC vs. HPLC in Pharmaceutical and Medical Device Testing. (2026). AELAB.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography.
- Fast Temperature-Programmed Gas Chromatography–Mass Spectrometry for Food Analysis. (2001). Journal of Chromatographic Science.
- A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC. (n.d.). Benchchem.
-
Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020). National Institutes of Health (NIH). Retrieved from [Link]
- Furan Derivatives: Preparation & Hydrogenation Techniques. (2023). StudySmarter.
-
Optimization of HS/GC-MS method for the determination of volatile compounds from indigenous rosemary. (2011). ResearchGate. Retrieved from [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). MDPI. Retrieved from [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). ResearchGate. Retrieved from [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). National Institutes of Health (NIH). Retrieved from [Link]
- Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. (2017). The Pharma Innovation Journal.
-
Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. (1998). PubMed. Retrieved from [Link]
- Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. (2024). Journal of Materials and Environmental Science.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. Retrieved from [Link]
- A Comparative Guide to Gas Chromatography Methods for Assessing Ethyl Cyanoacetate Purity. (n.d.). Benchchem.
- Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. (2019). SciSpace.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Pharmacia.
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. aelabgroup.com [aelabgroup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dsdpanalytics.com [dsdpanalytics.com]
- 10. usp.org [usp.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchtrendsjournal.com [researchtrendsjournal.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. mdpi.com [mdpi.com]
- 17. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. jmaterenvironsci.com [jmaterenvironsci.com]
- 20. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. biomedres.us [biomedres.us]
- 23. youtube.com [youtube.com]
- 24. intuitionlabs.ai [intuitionlabs.ai]
- 25. ijirt.org [ijirt.org]
A Comparative Guide to the Reactivity of Ethyl 5-Trifluoroacetyl-2-furanoate vs. Ethyl 5-Acetyl-2-furanoate
Introduction
For researchers and professionals in the field of drug development and organic synthesis, the strategic modification of molecular scaffolds is paramount to tuning the physicochemical and pharmacological properties of lead compounds. The substitution of a methyl group with a trifluoromethyl group is a common tactic to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth comparative study of the reactivity of two furan derivatives, Ethyl 5-trifluoroacetyl-2-furanoate and Ethyl 5-acetyl-2-furanoate. By understanding the fundamental differences in their chemical behavior, scientists can better leverage these building blocks in their synthetic endeavors.
This comparison will delve into the electronic and steric effects imparted by the acetyl and trifluoroacetyl groups, respectively, and how these differences manifest in key organic transformations. We will explore their reactivity towards nucleophilic addition, condensation reactions, and reduction, supported by established chemical principles and experimental insights.
The Trifluoromethyl Effect: A Driving Force for Enhanced Reactivity
The primary distinction in reactivity between the two subject compounds stems from the potent electron-withdrawing nature of the trifluoromethyl (CF3) group.[1] The high electronegativity of the three fluorine atoms creates a strong inductive effect, pulling electron density away from the adjacent carbonyl carbon.[3] This renders the carbonyl carbon in this compound significantly more electrophilic and, therefore, more susceptible to nucleophilic attack compared to its methyl-substituted counterpart.[4]
Conversely, the methyl group in ethyl 5-acetyl-2-furanoate is electron-donating, which slightly reduces the electrophilicity of the adjacent carbonyl carbon. This fundamental electronic difference is the cornerstone of the divergent reactivity profiles of these two molecules.
Steric Considerations
While the electronic effects are dominant, steric hindrance also plays a role. The trifluoromethyl group is sterically larger than a methyl group.[2][5] This increased bulk can influence the approach of nucleophiles and the conformational preferences of reaction intermediates, potentially impacting reaction rates and stereochemical outcomes.
Comparative Reactivity Analysis
To illustrate the practical implications of these electronic and steric differences, we will compare the expected reactivity of this compound and Ethyl 5-acetyl-2-furanoate in several common and synthetically important reactions.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental reaction in organic chemistry. The enhanced electrophilicity of the carbonyl carbon in this compound makes it significantly more reactive towards nucleophiles.[6]
Table 1: Predicted Comparative Reactivity in Nucleophilic Addition
| Reaction Type | This compound | Ethyl 5-acetyl-2-furanoate | Rationale |
| Hydration | Equilibrium favors the hydrate form in aqueous solutions.[4][7] | Equilibrium lies far to the ketone side. | The strong electron-withdrawing CF3 group stabilizes the gem-diol hydrate.[7] |
| Grignard Reaction | Rapid reaction, but enolization can be a competing pathway. | Slower reaction compared to the trifluoroacetyl derivative. | The highly electrophilic carbonyl is very susceptible to attack by the Grignard reagent. |
| Cyanohydrin Formation | Faster reaction rate. | Slower reaction rate. | Increased electrophilicity of the carbonyl carbon accelerates the attack by the cyanide nucleophile. |
Experimental Protocol: Comparative Grignard Reaction
This protocol outlines a method to compare the reactivity of the two furan derivatives with a Grignard reagent.
Objective: To qualitatively and quantitatively compare the rate of reaction of this compound and Ethyl 5-acetyl-2-furanoate with Phenylmagnesium bromide.
Materials:
-
This compound
-
Ethyl 5-acetyl-2-furanoate
-
Phenylmagnesium bromide (1.0 M in THF)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Internal standard (e.g., dodecane)
-
GC-MS vials
Procedure:
-
In two separate, dry, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., argon), dissolve equimolar amounts (e.g., 1 mmol) of this compound and Ethyl 5-acetyl-2-furanoate in anhydrous THF (10 mL).
-
Add a known amount of an internal standard to each flask.
-
Cool both flasks to 0 °C in an ice bath.
-
To each flask, add 1.1 equivalents of Phenylmagnesium bromide solution dropwise over 5 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, take aliquots from each reaction mixture at regular time intervals (e.g., 5, 15, 30, 60 minutes).
-
Quench each aliquot with saturated aqueous ammonium chloride solution.
-
Extract the quenched aliquots with diethyl ether.
-
Dry the organic extracts over anhydrous magnesium sulfate, filter, and prepare for GC-MS analysis.
-
Analyze the samples by GC-MS to determine the consumption of the starting material and the formation of the tertiary alcohol product over time.
Expected Outcome: The reaction with this compound is expected to proceed at a significantly faster rate, showing a more rapid consumption of the starting material compared to Ethyl 5-acetyl-2-furanoate.
Condensation Reactions: The Wittig Reaction
The Wittig reaction, which converts ketones and aldehydes to alkenes, is sensitive to the electrophilicity of the carbonyl compound.[8]
Table 2: Predicted Comparative Reactivity in the Wittig Reaction
| Reagent | This compound | Ethyl 5-acetyl-2-furanoate | Rationale |
| Stabilized Ylide (e.g., Ph3P=CHCO2Et) | Faster reaction, favoring the (E)-alkene.[9] | Slower reaction. | The higher electrophilicity of the trifluoroacetyl carbonyl leads to a faster initial cycloaddition. |
| Unstabilized Ylide (e.g., Ph3P=CH2) | Rapid reaction. | Slower reaction. | The trifluoroacetyl derivative's enhanced reactivity will be pronounced with less reactive, unstabilized ylides. |
Experimental Protocol: Comparative Wittig Reaction
Objective: To compare the yield and reaction time for the olefination of this compound and Ethyl 5-acetyl-2-furanoate using a stabilized Wittig reagent.
Materials:
-
This compound
-
Ethyl 5-acetyl-2-furanoate
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of this compound and Ethyl 5-acetyl-2-furanoate in anhydrous toluene (10 mL).
-
To each flask, add 1.1 equivalents of (Carbethoxymethylene)triphenylphosphorane.
-
Heat both reaction mixtures to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Record the time required for the complete consumption of the starting material in each reaction.
-
Upon completion, cool the reaction mixtures to room temperature and remove the solvent under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
-
Calculate the isolated yield of the corresponding alkene for each reaction.
Expected Outcome: The Wittig reaction with this compound is anticipated to reach completion in a shorter time and potentially give a higher yield of the olefinated product compared to Ethyl 5-acetyl-2-furanoate under identical conditions.
Caption: Experimental workflow for comparative reduction.
Synthetic Utility: A Note on the Paal-Knorr Furan Synthesis
While the title compounds are already furans, it's instructive to consider how their precursors might be synthesized via the Paal-Knorr furan synthesis, a powerful method for constructing furan rings from 1,4-dicarbonyl compounds. [10][11][12][13]The synthesis of the requisite 1,4-diketone precursors would be the key step, and the choice of a methyl or trifluoromethyl group would be determined by the starting materials used in the synthesis of that diketone. The acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl would then yield the desired furan. [11][14]
Caption: Simplified mechanism of the Paal-Knorr furan synthesis.
Conclusion
The substitution of a methyl group with a trifluoromethyl group in the 5-acetyl-2-furanoate scaffold has a profound impact on the reactivity of the molecule. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making this compound substantially more reactive towards nucleophilic addition, condensation, and reduction reactions compared to its acetyl counterpart. This heightened reactivity can be strategically exploited by synthetic chemists to achieve desired transformations more efficiently, often under milder conditions. For drug development professionals, this understanding is crucial for designing and synthesizing novel analogues with potentially improved pharmacological profiles. The experimental protocols provided in this guide offer a framework for researchers to empirically validate these principles and further explore the rich chemistry of these valuable building blocks.
References
-
American Chemical Society. Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs). [Link]
-
National Institutes of Health. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]
-
PubMed. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. [Link]
-
National Institutes of Health. O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers - PMC. [Link]
-
Organic Chemistry Portal. Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxylation. [Link]
-
Semantic Scholar. Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. [Link]
-
ResearchGate. New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. [Link]
-
PubMed Central. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. [Link]
-
Royal Society of Chemistry. O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. [Link]
-
National Institutes of Health. Superelectrophiles and the effects of trifluoromethyl substituents - PMC. [Link]
-
National Institutes of Health. Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions - PMC. [Link]
-
Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
-
Graz University of Technology. Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl carbinols. [Link]
-
ACS Publications. Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent | The Journal of Organic Chemistry. [Link]
-
ACS Publications. Access to Alkylative/Hydrodefluorination of Trifluoromethyl Ketones Using Photoexcited Dihydropyridines | Organic Letters. [Link]
-
Henry Rzepa's Blog. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. [Link]
-
PubMed Central. Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. [Link]
-
ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. [Link]
-
ResearchGate. (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
ResearchGate. Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. [Link]
-
ResearchGate. (PDF) Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. [Link]
-
Organic Chemistry Portal. α-Trifluoromethyl carbonyl compounds synthesis. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
Organic Reactions. Wittig Reaction - Common Conditions. [Link]
-
ResearchGate. Synthesis of Furans via Rhodium(II) Acetate-Catalyzed Reaction of Acetylenes with α-Diazocarbonyls: Ethyl 2-Methyl-5-Phenyl-3-Furancarboxylate | Request PDF. [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]
-
MDPI. Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthesis of Trifluoromethyl-Pyrazoles: Validating the Ethyl 5-trifluoroacetyl-2-furanoate Pathway
Introduction
The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This uniquely electronegative moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a privileged feature in many pharmaceuticals.[1] Among these scaffolds, pyrazoles are of particular interest due to their broad spectrum of biological activities. Consequently, the development of efficient, scalable, and sustainable synthetic routes to trifluoromethyl-substituted pyrazoles is a critical objective for researchers in drug development.[2]
This guide presents an in-depth validation of a synthetic pathway to a target 3-(trifluoromethyl)pyrazole derivative commencing from Ethyl 5-trifluoroacetyl-2-furanoate. This starting material is of special interest as the furan ring can be derived from biomass sources like furfural, offering a potential link to more sustainable chemical manufacturing.[3][4] We will objectively compare this furan-based route against two established alternatives: the classical condensation using 1,1,1,5,5,5-hexafluoropentane-2,4-dione and a modern zinc-catalyzed cycloaddition involving sydnones. The analysis is supported by detailed experimental protocols, comparative data, and mechanistic insights to provide researchers with a comprehensive framework for strategic synthetic planning.
Core Pathway: The this compound Route
This pathway leverages a classical Paal-Knorr type reaction, where the 1,4-dicarbonyl equivalent embedded within the furan structure undergoes cyclocondensation with a hydrazine derivative. The primary advantage of this approach lies in the dual functionality of the starting material, which provides both the trifluoroacetyl group and a latent dicarbonyl moiety.
Causality of Design: The choice of this compound is deliberate. The trifluoroacetyl group acts as a potent electrophilic site, priming the molecule for nucleophilic attack by hydrazine. The adjacent furan ring, upon acid-catalyzed hydrolysis (often in situ), opens to reveal the second necessary carbonyl group, facilitating intramolecular cyclization to the highly stable pyrazole ring.
Diagram 1: Synthetic pathway from this compound.
Comparative Analysis: Alternative Synthetic Routes
To validate the utility of the furan-based pathway, we compare it to two distinct and widely recognized methods for constructing trifluoromethyl-pyrazoles.
Alternative Route 1: Condensation of 1,1,1,5,5,5-hexafluoropentane-2,4-dione
This is a robust and high-yielding method that utilizes a symmetrical, highly electrophilic β-diketone. The reaction with hydrazine proceeds readily, often at room temperature, to form the corresponding 3,5-bis(trifluoromethyl)pyrazole. For monosubstituted CF₃-pyrazoles, an unsymmetrical diketone is required.
Rationale: The strong electron-withdrawing nature of the two CF₃ groups makes the carbonyl carbons extremely susceptible to nucleophilic attack, driving the reaction to completion with high efficiency. This method is often the benchmark for synthesizing this class of compounds.
Diagram 2: Classical synthesis using a fluorinated β-diketone.
Alternative Route 2: Zinc-Catalyzed Cycloaddition of Sydnones
A more modern approach involves the [3+2] cycloaddition of sydnones (mesoionic heterocyclic compounds) with fluorinated alkynes. Weng and co-workers reported an effective synthesis of 3-trifluoromethyl-4-trifluoroacetyl pyrazoles using this method with 1,1,1,5,5,5-hexafluoropentane-2,4-dione, catalyzed by ZnI₂.[2] This highlights an advanced strategy for constructing highly functionalized pyrazole rings.
Rationale: This catalytic method offers a different bond-forming strategy, allowing for the construction of complex pyrazoles that might be inaccessible through simple condensation. The use of a catalyst can lead to milder reaction conditions and potentially higher regioselectivity.
Diagram 3: Modern zinc-catalyzed cycloaddition route.
Performance Comparison and Validation
The validation of a synthetic route extends beyond mere chemical feasibility. It requires a holistic assessment of yield, efficiency, cost, safety, and scalability. The following table summarizes these key performance indicators for the three discussed pathways.
| Parameter | Route 1: this compound | Route 2: Hexafluoropentanedione | Route 3: Sydnone Cycloaddition |
| Typical Yield | Good to Excellent (75-90%) | Excellent (>90%) | High (80-95%)[2] |
| Reaction Conditions | Moderate (Reflux in Ethanol, 2-6 hours) | Mild (Room Temp to 60 °C, 1-4 hours) | Moderate (80 °C, 12 hours)[2] |
| Starting Material | Potentially bio-derived; multi-step synthesis | Commercially available but petroleum-derived | Requires synthesis of sydnone precursor |
| Scalability | High; standard condensation reaction | High; well-established industrial process | Moderate; catalyst loading may be an issue |
| Atom Economy | Good; main byproduct is water | Excellent; main byproduct is water | Good, but depends on sydnone synthesis |
| Versatility | Good; the furan ester allows further modification | Limited to pyrazole core unless using complex diketones | High; allows for complex substitution patterns |
Discussion & Validation:
The data clearly indicates that while the classical Hexafluoropentanedione Route (Route 2) often provides the highest yields in the shortest time, its reliance on a specialized and costly fluorinated starting material is a significant drawback.
The Sydnone Cycloaddition (Route 3) represents a powerful and versatile method for creating highly substituted pyrazoles.[2] However, it introduces complexity through the necessary synthesis of the sydnone precursor and the use of a metal catalyst, which can present challenges for purification and cost on a large scale.
The This compound Pathway (Route 1) emerges as a highly compelling and validated alternative. It strikes an excellent balance between high yields and operational simplicity. Its most significant advantage is the potential for a more sustainable supply chain, as the furan core can be sourced from renewable biomass.[3][4] The ethyl ester moiety on the resulting pyrazole product is a valuable synthetic handle, allowing for subsequent derivatization (e.g., hydrolysis to the carboxylic acid, amidation) to build molecular complexity. This inherent versatility makes the furan-based route not just a method to make a pyrazole, but a strategic platform for library synthesis in a drug discovery context.
Detailed Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following procedure is a representative example for the validated furan-based pathway.
Protocol: Synthesis of Ethyl 5-(3-(trifluoromethyl)-1H-pyrazol-5-yl)-2-furanoate
Diagram 4: Step-by-step experimental workflow for the furan-based synthesis.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic)
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in absolute ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.1 eq) dropwise over 5 minutes at ambient temperature.
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Dilute the remaining residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure target molecule.
Conclusion
This guide validates the synthetic route to trifluoromethyl-pyrazoles using this compound as a robust and strategically advantageous pathway. While alternative methods, such as those employing hexafluoropentanedione or sydnones, offer their own merits in terms of reaction speed or versatility, the furan-based approach provides a superior balance of yield, scalability, and sustainability. Its use of a potentially bio-derived starting material and the inclusion of a versatile synthetic handle in the final product make it an exceptionally valuable tool for researchers, scientists, and drug development professionals aiming to construct libraries of novel, medicinally relevant compounds.
References
- Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing.
- Alvernhe, G., et al. (Date not available). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health.
- (Author not available). (Date not available). Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets. Chemical Communications (RSC Publishing).
- Gakh, A. A., & Shermolovich, Y. (2016). Trifluoromethylated Heterocycles. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols: Trifluoroacetyl Fluoride as a Trifluoroacetylation Agent. Benchchem.
- (Author not available). (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. ResearchGate.
- Stauffer, F., & Neier, R. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters.
- (Author not available). (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health.
- (Author not available). (2017). Common reactions of furfural to scalable process of residual biomass. SciELO Colombia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.org.co [scielo.org.co]
A Spectroscopic Guide to the Synthesis and Characterization of Ethyl 5-trifluoroacetyl-2-furanoate
This technical guide provides a comprehensive spectroscopic comparison of Ethyl 5-trifluoroacetyl-2-furanoate with its precursors, ethyl 2-furoate and trifluoroacetic anhydride. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis and detailed spectral analysis of these compounds, offering valuable insights for reaction monitoring and product characterization.
The synthesis of this compound is a prime example of the Friedel-Crafts acylation, a fundamental reaction in organic chemistry for the formation of carbon-carbon bonds. The introduction of a trifluoroacetyl group is of particular interest in medicinal chemistry, as the trifluoromethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. A thorough understanding of the spectroscopic changes from starting materials to the final product is crucial for confirming the success of the synthesis and ensuring the purity of the target molecule.
This guide will provide a detailed examination of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), and Mass Spectrometry (MS) data for each compound. By comparing the spectral features of this compound with its precursors, we can identify the key spectroscopic markers that signify the successful acylation of the furan ring.
Synthesis of this compound
The synthesis of this compound is achieved through the Friedel-Crafts acylation of ethyl 2-furoate with trifluoroacetic anhydride. In this electrophilic aromatic substitution reaction, the trifluoroacetyl group is introduced at the C5 position of the furan ring, which is the most nucleophilic position.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Ethyl 2-furoate
-
Trifluoroacetic anhydride
-
Anhydrous dichloromethane (DCM)
-
Pyridine (as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2-furoate (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Comparison
The following sections detail the spectroscopic data for this compound and its precursors.
Ethyl 2-furoate
| Spectroscopic Technique | Observed Features |
| ¹H NMR (CDCl₃) | δ 7.58 (dd, 1H, H5), 7.16 (dd, 1H, H3), 6.51 (dd, 1H, H4), 4.37 (q, 2H, -OCH₂CH₃), 1.38 (t, 3H, -OCH₂CH₃) ppm.[1] |
| ¹³C NMR (CDCl₃) | δ 158.5, 146.7, 144.8, 117.8, 111.9, 60.9, 14.3 ppm.[1] |
| IR (Neat) | ν 3140 (C-H, aromatic), 2985 (C-H, aliphatic), 1720 (C=O, ester), 1580, 1470 (C=C, furan ring), 1290 (C-O, ester) cm⁻¹.[1] |
| Mass Spec (EI) | m/z (%): 140 (M⁺, 35), 112 (45), 95 (100), 67 (20), 39 (30).[2] |
Trifluoroacetic Anhydride
| Spectroscopic Technique | Observed Features |
| ¹⁹F NMR (Neat) | δ -76.5 ppm (s).[3] |
| IR (Neat) | ν 1858, 1788 (C=O, anhydride, symmetric and asymmetric stretching), 1210, 1150 (C-F stretching) cm⁻¹.[4] |
| Mass Spec (EI) | m/z (%): 210 (M⁺, <1), 113 (10), 97 (15), 69 (100), 47 (5).[5] |
This compound (Predicted)
The introduction of the electron-withdrawing trifluoroacetyl group at the C5 position of the furan ring is expected to cause significant changes in the spectroscopic data.
| Spectroscopic Technique | Predicted Features |
| ¹H NMR (CDCl₃) | The signals for the furan ring protons (H3 and H4) are expected to shift downfield due to the deshielding effect of the trifluoroacetyl group. The H3 proton will likely appear as a doublet around δ 7.3-7.5 ppm, and the H4 proton as a doublet around δ 7.0-7.2 ppm. The ethyl ester signals will remain largely unchanged. |
| ¹³C NMR (CDCl₃) | The C5 carbon will show a significant downfield shift due to the attached carbonyl group. The C2, C3, and C4 carbons will also be affected by the electron-withdrawing nature of the substituent. The trifluoroacetyl carbonyl carbon will appear around 170-180 ppm, and the trifluoromethyl carbon will be a quartet due to coupling with fluorine. |
| ¹⁹F NMR (CDCl₃) | A single sharp peak is expected for the three equivalent fluorine atoms of the trifluoroacetyl group. Based on data for similar compounds, this peak is predicted to be in the range of -70 to -80 ppm.[6] |
| IR (Neat) | A new strong absorption band for the ketone carbonyl group is expected around 1680-1700 cm⁻¹. The ester carbonyl stretch will remain around 1720 cm⁻¹. Strong C-F stretching bands will be present in the 1300-1100 cm⁻¹ region. |
| Mass Spec (EI) | The molecular ion peak is expected at m/z 236. Key fragmentation patterns would involve the loss of the ethoxy group (-45), the trifluoromethyl group (-69), and the trifluoroacetyl group (-97). |
Detailed Spectroscopic Analysis
¹H NMR Spectroscopy
The most noticeable change in the ¹H NMR spectrum upon formation of this compound is the disappearance of the signal for the H5 proton of ethyl 2-furoate and the downfield shift of the remaining furan protons. The coupling pattern will simplify from a series of doublets of doublets to two distinct doublets for H3 and H4, indicative of ortho coupling.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the appearance of new signals corresponding to the trifluoroacetyl group (a carbonyl carbon and a trifluoromethyl carbon) is a clear indicator of a successful reaction. The trifluoromethyl carbon will exhibit a characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for confirming the incorporation of the trifluoroacetyl group. A single resonance in the expected chemical shift range provides unambiguous evidence for the presence of the -COCF₃ moiety. The chemical shift of the ¹⁹F signal can be sensitive to the electronic environment, providing further structural confirmation.[6]
Infrared Spectroscopy
The IR spectrum of the product will be distinguished by the appearance of a new carbonyl stretching vibration for the ketone, in addition to the ester carbonyl band. The presence of strong C-F stretching absorptions further confirms the introduction of the trifluoroacetyl group.
Mass Spectrometry
Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of this compound (236 g/mol ). The fragmentation pattern will provide further structural information, with characteristic losses of fragments associated with the ethyl ester and trifluoroacetyl groups.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic comparison of this compound with its precursors, ethyl 2-furoate and trifluoroacetic anhydride, provides a clear and detailed picture of the chemical transformation occurring during the Friedel-Crafts acylation. Each spectroscopic technique offers unique and complementary information that, when combined, allows for the unambiguous confirmation of the product's structure and purity. This guide serves as a valuable resource for scientists and researchers working with fluorinated furan derivatives, providing the necessary data and protocols for successful synthesis and characterization.
References
-
PubChem. Ethyl 2-furoate. [Link]
-
FooDB. Showing Compound Ethyl 2-furoate (FDB029783). [Link]
-
SpectraBase. Trifluoro acetic anhydride - Optional[19F NMR] - Chemical Shifts. [Link]
-
SpectraBase. Trifluoro acetic anhydride - Optional[ATR-IR] - Spectrum. [Link]
-
SpectraBase. Trifluoro acetic anhydride - Optional[MS (GC)] - Spectrum. [Link]
-
PubChem. Trifluoroacetic anhydride. [Link]
-
NIST WebBook. 2-Furancarboxylic acid, ethyl ester. [Link]
-
NIST WebBook. Acetic acid, trifluoro-, anhydride. [Link]
-
HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]
-
SpectraBase. 2-Furoic acid ethyl ester - Optional[ATR-IR] - Spectrum. [Link]
-
SpectraBase. Trifluoro acetic anhydride - Optional[Vapor Phase IR] - Spectrum. [Link]
-
Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 2013, 3, 1-12. [Link]
-
ResearchGate. Pyrolysis of Trifluoroacetic Acid and Trifluoroacetic Anhydride Studied with Mass Spectrometry and Synchrotron Radiation: Decomposition and Free Radical Formation. [Link]
-
NIST WebBook. 2-Furancarboxylic acid, ethyl ester. [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]
-
NIST WebBook. Acetic acid, trifluoro-, anhydride. [Link]
-
NIST WebBook. 2-Furancarboxylic acid, ethyl ester. [Link]
-
The Good Scents Company. ethyl 2-furoate. [Link]
-
ResearchGate. ¹⁹F NMR spectra of ethyl acetate extracts of 2-h incubations of R.... [Link]
-
ResearchGate. Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. [Link]
-
ResearchGate. Synthesis of Furans via Rhodium(II) Acetate-Catalyzed Reaction of Acetylenes with α-Diazocarbonyls: Ethyl 2-Methyl-5-Phenyl-3-Furancarboxylate. [Link]
-
MDPI. Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines. [Link]
-
SciSpace. Spectroscopic studies of Th(IV), La(III) and Pb(II) complexes of 4-trifluoroacetyl and 4-trichloroacetyl derivatives of 3-methyl. [Link]
-
University of Birmingham. Spectra of ethyl acetate. [Link]
-
Carl ROTH. Trifluoroacetic anhydride. [Link]
-
PMC. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. [Link]
-
SCIENCE & INNOVATION. ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. [Link]
-
Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. [Link]
-
MDPI. Synthesis of Poly(ethylene furanoate) Based Nanocomposites by In Situ Polymerization with Enhanced Antibacterial Properties for Food Packaging Applications. [Link]
-
SpectraBase. ETHYL-2-FLUORO-2-PHENYL-PROPANOATE - Optional[19F NMR] - Chemical Shifts. [Link]
-
SpectraBase. Trifluoro-acetic acid, ethyl ester - Optional[19F NMR] - Chemical Shifts. [Link]
Sources
- 1. Ethyl 2-furoate | C7H8O3 | CID 11980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Furancarboxylic acid, ethyl ester [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Trifluoroacetic anhydride(407-25-0) IR Spectrum [m.chemicalbook.com]
- 5. Acetic acid, trifluoro-, anhydride [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
The Prospect of Ethyl 5-trifluoroacetyl-2-furanoate as a Trifluoromethylating Agent: A Comparative Guide
In the landscape of modern drug discovery and materials science, the strategic incorporation of the trifluoromethyl (CF3) group is a widely employed tactic to enhance molecular properties. This is due to the unique electronic characteristics of the CF3 group, which can improve metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] Consequently, the development of novel and efficient trifluoromethylating reagents is an area of intense research. This guide provides a comparative analysis of the potential of a novel reagent, Ethyl 5-trifluoroacetyl-2-furanoate, against established trifluoromethylating agents.
A Landscape of Established Trifluoromethylating Reagents
The existing arsenal of trifluoromethylating reagents can be broadly categorized into three classes based on their mode of action: electrophilic, nucleophilic, and radical.
Electrophilic Trifluoromethylating Reagents: These reagents deliver a "CF3+" equivalent to a nucleophilic substrate. Prominent examples include hypervalent iodine compounds, such as Togni's reagents , and sulfonium salts, like Umemoto's reagents .[3][4] They are particularly effective for the trifluoromethylation of a wide array of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems.[3][5]
Nucleophilic Trifluoromethylating Reagents: These reagents provide a "CF3-" synthon for reaction with electrophiles. The most well-known member of this class is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent .[6][7] It is highly effective for the trifluoromethylation of carbonyl compounds and their derivatives.[8]
Radical Trifluoromethylating Reagents: This class of reagents generates a trifluoromethyl radical (•CF3) that can participate in a variety of transformations. Sodium trifluoromethanesulfinate, the Langlois reagent , is a prime example and has a broad substrate scope due to the versatile reactivity of the CF3 radical.[9][10]
This compound: A Candidate for Trifluoromethylation?
This compound is a molecule of interest due to the presence of a trifluoroacetyl group on a furan ring. While direct experimental evidence for its application as a trifluoromethylating agent is not yet established, its chemical structure suggests a potential for such reactivity.
Proposed Mechanisms of Action
The trifluoromethylation potential of this compound could be realized through several plausible mechanistic pathways, primarily revolving around the generation of an electrophilic trifluoromethyl species. The strong electron-withdrawing nature of the trifluoroacetyl group, coupled with the electronic properties of the furan ring, could be leveraged to facilitate the release of a trifluoromethyl cation or a related electrophilic intermediate.
One speculative pathway involves the activation of the carbonyl group by a Lewis acid, followed by a rearrangement that liberates an electrophilic trifluoromethyl species. The furan ring, being an electron-rich heterocycle, could play a role in stabilizing the resulting intermediates.
Caption: Proposed Lewis acid-mediated activation of this compound.
Alternatively, under specific conditions, the molecule might undergo a fragmentation process to generate a trifluoromethyl radical, which could then engage in radical trifluoromethylation reactions.
Comparative Analysis: A Prospective Outlook
To assess the potential of this compound, a comparative analysis against established reagents is presented below. It is important to note that the attributes for the furan-based reagent are hypothetical and require experimental validation.
| Feature | Togni's Reagent (Electrophilic) | Ruppert-Prakash Reagent (Nucleophilic) | Langlois Reagent (Radical) | This compound (Potential) |
| Reactivity | High | High (with activation) | High (with initiator) | Potentially moderate to high (requires activation) |
| Substrate Scope | Broad (nucleophiles) | Carbonyls, imines | Broad (alkenes, arenes) | Potentially broad for nucleophiles or radical acceptors |
| Stability | Bench-stable solid[11] | Liquid, moisture-sensitive | Stable solid[9] | Likely a stable liquid or solid |
| Advantages | Commercially available, wide applicability[11] | Excellent for carbonyls | Inexpensive, versatile[9] | Potentially readily accessible from furan derivatives |
| Limitations | Stoichiometric use, cost | Requires initiator, sensitive | Requires an oxidant | Mechanism unproven, efficiency unknown |
Illustrative Experimental Protocols
To provide a practical context, the following are representative protocols for the use of established trifluoromethylating reagents.
Electrophilic Trifluoromethylation using Togni's Reagent II
This protocol describes the trifluoromethylation of a β-ketoester.
-
To a solution of the β-ketoester (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) is added Togni's Reagent II (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the α-trifluoromethylated product.[12]
Nucleophilic Trifluoromethylation using the Ruppert-Prakash Reagent
This protocol outlines the trifluoromethylation of an aldehyde.
-
To a solution of the aldehyde (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., argon) at -78 °C is added the Ruppert-Prakash reagent (1.2 mmol).
-
A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 0.1 mmol), is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1-3 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the corresponding trifluoromethyl carbinol.[13]
Radical Trifluoromethylation using the Langlois Reagent
This protocol details the trifluoromethylation of an electron-rich heterocycle.
-
To a solution of the heterocycle (1.0 mmol) and the Langlois reagent (2.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL) is added an oxidant, such as tert-butyl hydroperoxide (t-BuOOH, 3.0 mmol).
-
The reaction mixture is stirred at room temperature for 4-12 hours.
-
The reaction is monitored by LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium sulfite.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography.[14]
A Proposed Protocol for this compound
The following is a hypothetical protocol for exploring the trifluoromethylating potential of this compound via a Lewis acid-mediated pathway.
-
To a solution of a suitable nucleophile (e.g., a β-dicarbonyl compound, 1.0 mmol) in a dry, aprotic solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere is added this compound (1.2 mmol).
-
The mixture is cooled to 0 °C, and a Lewis acid (e.g., boron trifluoride etherate, 1.2 mmol) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
If the reaction proceeds, it is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried, concentrated, and the residue is analyzed for the presence of the trifluoromethylated product.
Concluding Remarks and Future Directions
While the established trifluoromethylating reagents offer robust and reliable methods for the introduction of the CF3 group, the exploration of new reagents with unique reactivity profiles remains a valuable endeavor. This compound presents an intriguing, yet unproven, candidate for this role. Its potential as an electrophilic trifluoromethylating agent, stemming from the electronic properties of the trifluoroacetyl group on the furan scaffold, warrants experimental investigation.
Future research should focus on validating the proposed mechanisms through systematic experimental studies. This would involve screening various Lewis acids, reaction conditions, and nucleophilic substrates to determine the feasibility and scope of trifluoromethylation using this furan derivative. Computational studies could also provide valuable insights into the energetics of the proposed pathways. The confirmation of this compound as a viable trifluoromethylating agent would not only expand the toolkit of synthetic chemists but also potentially offer a cost-effective and readily accessible alternative to existing reagents.
References
- Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS, 108(35), 14411-14415.
- Langlois, B. R., et al. (1991). A facile and inexpensive method for the synthesis of trifluoromethylated arenes and heteroarenes. Tetrahedron Letters, 32(51), 7525-7528.
- MacMillan, D. W. C., et al. (2011). A general strategy for the direct α-trifluoromethylation of aldehydes. Journal of the American Chemical Society, 133(12), 4422-4425.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
- Ritter, T., et al. (2011). A general palladium-catalysed method for the trifluoromethylation of aryl chlorides.
- Stanek, K., Koller, R., & Togni, A. (2009). Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic trifluoromethylation by use of hypervalent iodine reagents. Chemical Reviews, 115(2), 650-682.
- Togni, A. (2010).
- Prakash, G. K. S., et al. (1989). "Trifluoromethyl"ating agent, trifluoromethyltrimethylsilane. Journal of the American Chemical Society, 111(1), 393-395.
- Umemoto, T., et al. (1990). S-(Trifluoromethyl)dibenzothiophenium salts as novel, stable, and versatile electrophilic trifluoromethylating agents. Journal of the American Chemical Society, 112(22), 8563-8575.
- Yagupolskii, L. M., et al. (1984). Aryldifluoro- and aryl(trifluoromethyl)sulfonium salts. Journal of Organic Chemistry of the USSR, 20, 503-507.
- Langlois, B. R., Laurent, E., & Roidot, N. (1991). A convenient method for the trifluoromethylation of arenes. Tetrahedron Letters, 32(51), 7525-7528.
- Singh, R. P., & Shreeve, J. M. (2000).
- Prakash, G. K. S., et al. (2004). Nucleophilic trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMSCF3). Accounts of Chemical Research, 37(10), 731-739.
- Stephenson, C. R. J., et al. (2011). Visible light photoredox catalysis: A new strategy for the trifluoromethylation of arenes and heteroarenes.
- Sanford, M. S., et al. (2012). Copper-mediated trifluoromethylation of arylboronic acids with CF3SO2Na. Organic Letters, 14(19), 4979-4981.
- Eisenberger, P., Gischig, S., & Togni, A. (2006). Novel 10-I-3 hypervalent iodine-based compounds for electrophilic trifluoromethylation. Chemistry–A European Journal, 12(9), 2579-2586.
- Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Mild electrophilic trifluoromethylation of carbon-and sulfur-centered nucleophiles by a hypervalent iodine (III)–CF3 reagent.
- Ye, Y., & Sanford, M. S. (2012). Merging visible-light photoredox catalysis and transition-metal catalysis in organic synthesis. Synlett, 23(16), 2005-2013.
- Shibata, N., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 65.
- Umemoto, T. (1996). Electrophilic perfluoroalkylating agents. Chemical Reviews, 96(5), 1757-1778.
- Togni, A. (2014). Hypervalent iodine reagents in organic synthesis. Topics in Current Chemistry, 347, 1-26.
- Prakash, G. K. S., & Olah, G. A. (2005). Nucleophilic trifluoromethylation. In Fluorine-Containing Synthons (pp. 79-103). American Chemical Society.
- Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein journal of organic chemistry, 6, 65.
- Langlois, B. R., & Billard, T. (2003). The trifluoromethyl group in medicinal chemistry. Synthesis, (1), 1-24.
- Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry–A European Journal, 20(50), 16806-16829.
- Studer, A. (2012). A “renaissance” in radical trifluoromethylation.
- Prakash, G. K. S. (2013). Nucleophilic trifluoromethylation: a powerful tool for the synthesis of trifluoromethylated compounds. Journal of Fluorine Chemistry, 156, 3-18.
- Togni, A., & Hayashi, T. (Eds.). (2012). Asymmetric synthesis of fluorine-containing compounds. John Wiley & Sons.
- Gouverneur, V., & Müller, K. (Eds.). (2012).
- Prakash, G. K. S., & Hu, J. (2007). Nucleophilic trifluoromethylation. In Modern Fluoroorganic Chemistry (pp. 203-242). Wiley-VCH.
- Langlois, B. R. (2007). Radical trifluoromethylation. In Modern Fluoroorganic Chemistry (pp. 243-268). Wiley-VCH.
- Umemoto, T. (2007). Electrophilic trifluoromethylation. In Modern Fluoroorganic Chemistry (pp. 167-202). Wiley-VCH.
Sources
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Radical Trifluoromethylation using Langlois Reagent | TCI EUROPE N.V. [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 14. pnas.org [pnas.org]
Safety Operating Guide
Ethyl 5-trifluoroacetyl-2-furanoate proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive operational plan for the proper disposal of Ethyl 5-trifluoroacetyl-2-furanoate. The procedural framework herein is designed to ensure the safety of laboratory personnel and adherence to environmental regulations. Given the limited publicly available hazard data for this specific compound, this guide is grounded in the precautionary principle, treating the substance as hazardous waste in accordance with federal and best-practice laboratory standards.
Hazard Assessment and Precautionary Principle
Inferred Potential Hazards: Based on analogous fluorinated organic esters, personnel should assume the compound may exhibit the following characteristics:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin[5].
-
Irritation: May cause skin, eye, and respiratory tract irritation[6].
-
Environmental Hazard: May be harmful to aquatic life[6].
This conservative assessment mandates that this compound must not be disposed of via sink or standard refuse containers[3][4]. All disposal actions must comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave"[7][8].
Required Personal Protective Equipment (PPE)
Before handling the chemical for disposal or cleanup, ensure the following PPE is worn to minimize exposure:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of the liquid chemical. |
| Hand Protection | Nitrile or neoprene gloves. Always check the glove manufacturer's compatibility chart. | Provides a barrier against skin contact. Halogenated solvents can degrade certain glove materials. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Ventilation | All handling and transfers must be conducted inside a certified chemical fume hood. | Prevents inhalation of potentially toxic vapors[9]. |
Step-by-Step Disposal Protocol
This protocol ensures waste is segregated, contained, and stored in compliance with EPA and institutional Environmental Health & Safety (EHS) standards.
Step 1: Waste Segregation
Proper segregation is the most critical step in laboratory waste management.
-
Designate a Waste Stream: this compound waste must be collected in a container specifically designated for "Halogenated Organic Waste" [3][10].
-
Prevent Commingling: Do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane)[10]. Mixing waste streams increases disposal costs and can create dangerous chemical reactions[9][11].
-
Avoid Incompatibles: Ensure incompatible materials such as strong acids, bases, or oxidizing agents are not added to the same container[4][11].
Step 2: Container Selection and Labeling
-
Select a Compatible Container: Use a clean, sealable container made of chemically resistant material, such as borosilicate glass or high-density polyethylene (HDPE)[12]. The container must have a screw-top cap to ensure it remains closed and vapor-tight[10][11].
-
Affix a Hazardous Waste Label: Before adding any waste, label the container with a fully completed hazardous waste tag provided by your institution's EHS department[9][13]. The label must include:
-
The words "Hazardous Waste" [13].
-
The full chemical name: "Waste this compound" . List all constituents if it is a mixture.
-
The associated hazards (check boxes for "Toxic" and "Flammable" as a precaution)[9].
-
The name of the principal investigator or laboratory contact.
-
The accumulation start date (the date the first drop of waste is added).
-
Step 3: Waste Accumulation and Storage
-
Location: All waste accumulation must occur in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel[11][13].
-
Procedure:
-
Perform all waste transfers inside a chemical fume hood[9].
-
Carefully pour the waste into the labeled container, using a funnel if necessary to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion[12].
-
Securely cap the container immediately after adding waste. Containers must remain closed at all times except when actively adding waste[10][11].
-
-
Storage: Store the waste container in a secondary containment bin to mitigate potential leaks[9]. The SAA should be away from heat sources and direct sunlight[4].
Step 4: Arranging for Disposal
-
Monitor Fill Level: Once the waste container is 90% full, or if it has been in the SAA for close to one year (check institutional limits), arrange for its removal[11].
-
Request Pickup: Contact your institution's EHS department or follow its specific procedures to request a hazardous waste pickup[9]. Do not attempt to transport the waste yourself.
Emergency Procedures: Spill Management
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Notify everyone in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Control Vapors: Ensure the chemical fume hood is operating to ventilate the area.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit[14]. Do not use combustible materials like paper towels or sawdust[14].
-
Cleanup:
-
Wearing the appropriate PPE, carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a separate, sealable bag or container.
-
Label the container as "Hazardous Waste" with a description of the contents (e.g., "Vermiculite with this compound").
-
Arrange for disposal of the cleanup debris through EHS.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of this compound and associated materials.
Caption: Decision workflow for proper disposal of this compound.
References
-
Resource Conservation and Recovery Act . (n.d.). Wikipedia. Retrieved from [Link][15]
-
Resource Conservation and Recovery Act (RCRA) . (n.d.). South Carolina Department of Environmental Services. Retrieved from [Link][16]
-
RCRA Regulations Explained . (n.d.). National Environmental Trainers. Retrieved from [Link][17]
-
Summary of the Resource Conservation and Recovery Act . (2024, July 25). U.S. Environmental Protection Agency. Retrieved from [Link][8]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry . (n.d.). Science Ready. Retrieved from [Link][3]
-
Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link][10]
-
This compound Safety Data Sheets(SDS) . (n.d.). LookChem. Retrieved from [Link][1]
-
Halogenated Solvents in Laboratories . (n.d.). Temple University Environmental Health & Radiation Safety. Retrieved from [Link][9]
-
How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link][12]
-
Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. Retrieved from [Link][11]
-
Halogenated Solvents . (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link][4]
-
Managing Hazardous Chemical Waste in the Lab . (2021, October 26). Lab Manager. Retrieved from [Link][13]
Sources
- 1. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Resource Conservation and Recovery Act (RCRA) | Wex | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. epa.gov [epa.gov]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. benchchem.com [benchchem.com]
- 15. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 16. des.sc.gov [des.sc.gov]
- 17. natlenvtrainers.com [natlenvtrainers.com]
Navigating the Uncharted: A Guide to Safely Handling Ethyl 5-trifluoroacetyl-2-furanoate
For the pioneering researchers, scientists, and drug development professionals forging new paths in chemical synthesis, the introduction of novel reagents is a constant. Ethyl 5-trifluoroacetyl-2-furanoate, a fluorinated furan derivative, represents one such frontier. While its full toxicological profile is still under investigation, its structural alerts—a trifluoroacetyl group and a furan ring—necessitate a cautious and well-informed approach to handling. This guide synthesizes the best practices for managing this chemical in a laboratory setting, ensuring both your safety and the integrity of your research.
The causality behind the stringent protocols outlined below stems from the potential hazards associated with structurally similar fluorinated organic compounds. The trifluoromethyl group can impart significant metabolic stability and alter biological activity, while the furan core can be susceptible to metabolic activation. Therefore, until comprehensive data becomes available, we must operate under the precautionary principle, treating this compound with the respect a potentially hazardous substance deserves.
Core Safety Directives & Essential PPE
Given the absence of complete hazard data for this compound, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is imperative. The following table summarizes the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield should be used when handling larger quantities or when there is a significant splash risk. | Protects against splashes of the chemical which could cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) inspected prior to use. Use proper glove removal technique to avoid skin contact. | Prevents skin contact, which could lead to irritation or absorption of the chemical.[1][2] |
| Body Protection | A lab coat or impervious clothing should be worn to prevent skin exposure. | Protects the skin on the arms and body from accidental splashes or spills.[1] |
| Respiratory Protection | To be used in a well-ventilated area. If dusts or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Minimizes the risk of inhaling the compound, the effects of which are currently unknown.[1] |
Step-by-Step Handling and Storage Protocol
Adherence to a strict, methodical workflow is critical when working with chemicals of unknown hazard. The following protocol is designed to minimize exposure and prevent accidental release.
Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of this compound.
Storage Requirements
Proper storage is crucial to maintain the chemical's stability and prevent accidental release.
-
Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
Container : Keep the container tightly closed to prevent the ingress of moisture and contamination.[1][3]
-
Labeling : Ensure the container is clearly labeled with the chemical name and any known hazard information.
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is vital.
Spill Response Workflow
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
